Methyl 2-amino-4-chloro-5-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-chloro-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJVDQIDPQGBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 2-amino-4-chloro-5-methylbenzoate CAS number"
An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-methylbenzoate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the core scientific principles, practical methodologies, and critical applications of Methyl 2-amino-4-chloro-5-methylbenzoate, a key chemical intermediate.
Section 1: Compound Identification and Physicochemical Properties
Methyl 2-amino-4-chloro-5-methylbenzoate is a substituted anthranilate, a class of compounds recognized for their utility as versatile building blocks in organic synthesis. The precise arrangement of its functional groups—an amine, a chloro group, and a methyl group on the benzene ring, along with the methyl ester—offers distinct reactivity and makes it a valuable precursor in the synthesis of complex molecules.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number, which is 458533-69-2 .[1] It is crucial to differentiate this specific isomer from other related structures to ensure the accuracy and reproducibility of experimental work.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | Methyl 2-amino-4-chloro-5-methylbenzoate |
| CAS Number | 458533-69-2 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol [1] |
| IUPAC Name | methyl 2-amino-4-chloro-5-methylbenzoate |
| Precursor Acid | 2-Amino-4-chloro-5-methylbenzoic acid (CAS: 155184-81-9)[2][3] |
Section 2: Synthesis and Manufacturing Pathway
The synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate is typically achieved via the esterification of its corresponding carboxylic acid, 2-amino-4-chloro-5-methylbenzoic acid. This precursor is itself synthesized through a multi-step process, often involving directed chlorination of a substituted toluene derivative. Understanding this pathway is essential for controlling impurity profiles and optimizing yield.
Workflow for Synthesis
Caption: Synthesis pathway from a common starting material to the final product.
Experimental Protocol: Fischer Esterification
This protocol describes the conversion of the precursor acid to the target methyl ester. The Fischer esterification is an acid-catalyzed equilibrium reaction.[4] To drive the reaction toward the product, an excess of the alcohol (methanol) is used, and the removal of water can also be employed.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 fold excess).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done cautiously.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After cooling to room temperature, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: If necessary, purify the crude ester by column chromatography on silica gel or by recrystallization to obtain Methyl 2-amino-4-chloro-5-methylbenzoate of high purity.
Causality Note: The use of a strong acid catalyst like H₂SO₄ is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5]
Section 3: Applications in Pharmaceutical and Chemical Synthesis
Methyl 2-amino-4-chloro-5-methylbenzoate is a valuable intermediate primarily used as a building block for constructing more complex molecular architectures. Its utility is demonstrated in the synthesis of biologically active compounds, including potential therapeutics.
A key application involves its use as a nucleophile in acylation reactions. The amino group on the ring readily reacts with acyl chlorides or other activated carboxylic acid derivatives to form amide bonds. This is a fundamental transformation in the synthesis of many pharmaceutical agents. For instance, this compound has been utilized in the synthesis of benzamidobenzoic acids, which were investigated as inhibitors of a kinetoplastid hexokinase 1, an important target in the development of antiparasitic drugs.[6]
Workflow: N-Acylation Reaction
Caption: Role as a nucleophile in a key amide bond-forming reaction.[6]
The specific substitution pattern of this molecule makes it a precursor for various heterocyclic systems and other complex scaffolds used in medicinal chemistry and agrochemical research.[2]
Section 4: Quality Control and Analytical Methodology
Ensuring the purity and identity of Methyl 2-amino-4-chloro-5-methylbenzoate is paramount for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.
Table 2: Comparison of Analytical Techniques
| Technique | Purpose | Advantages | Limitations |
|---|---|---|---|
| RP-HPLC | Purity assessment, quantification of impurities | High resolution, sensitive, versatile for non-volatile compounds.[5] | Requires chromophore for UV detection |
| GC-MS | Purity and identity confirmation | High sensitivity, provides structural information (MS) | Compound must be volatile and thermally stable |
| NMR | Structural elucidation and confirmation | Provides definitive structural information | Lower sensitivity compared to HPLC/GC |
| FT-IR | Functional group identification | Quick and easy confirmation of key functional groups (ester C=O, N-H) | Not suitable for quantification |
Protocol: Reverse-Phase HPLC (RP-HPLC) Method
This protocol provides a reliable starting point for the quality control analysis of the title compound.
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to prepare a 0.1 mg/mL solution.
-
Analysis: Inject 5-10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total peak area.
Section 5: Safety, Handling, and Storage
As a substituted aromatic amine, Methyl 2-amino-4-chloro-5-methylbenzoate and its precursor acid require careful handling. While a specific Safety Data Sheet (SDS) for the ester is not widely available, data from the precursor acid (CAS 155184-81-9) and related compounds indicate that it should be treated as a hazardous substance.
-
Hazard Classification: Expected to cause skin and serious eye irritation. May be harmful if swallowed.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust or aerosols.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is recommended to prevent oxidation of the amino group.[7]
-
Spill Response: In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an absorbent for disposal. Avoid dust generation.
Always consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.
References
-
Methyl 2-amino-5-methylbenzoate. Chemsrc. [Link]
-
Gessner, R. K., et al. (2020). Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1. ACS infectious diseases. [Link]
-
7-chloro-3-methyl-4-oxo-3,4-dihydroquinazoline. Moshang Chemical. [Link]
-
Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST WebBook. [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
(2E)-3,7-dimethylocta-2,7-diene-1,6-diol. Moshang Chemical. [Link]
- Method for producing carboxylic acid ester and esterification catalyst.
- Esterification process.
-
Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis. YouTube. [Link]
- Process for purifying esters.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Sources
- 1. 458533-69-2|Methyl 2-amino-4-chloro-5-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-4-chloro-5-methylbenzoic acid 95% | CAS: 155184-81-9 | AChemBlock [achemblock.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1698027-36-9|Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
Physicochemical Profiling and Application of Methyl 2-amino-4-chloro-5-methylbenzoate in Drug Discovery
Executive Summary
In the landscape of neglected tropical diseases, the identification of novel, target-based antiparasitic agents relies heavily on the strategic derivatization of highly functionalized building blocks. Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a specialized anthranilic acid ester that has emerged as a critical scaffold in the synthesis of allosteric inhibitors targeting Trypanosoma brucei hexokinase 1 (TbHK1)[1]. This technical guide dissects the physicochemical properties of this compound, explains the stereoelectronic rationale behind its utility, and provides validated, step-by-step synthetic workflows for its application in drug discovery.
Structural & Physicochemical Properties
The utility of Methyl 2-amino-4-chloro-5-methylbenzoate stems from its precise substitution pattern. The C4-chlorine atom enhances lipophilicity and provides a vector for halogen bonding within hydrophobic target pockets, while the C5-methyl group introduces critical steric bulk that restricts the rotational freedom of subsequent N-acyl derivatives, locking them into bioactive conformations. The methyl ester serves as a temporary masking group to facilitate difficult acylation reactions at the deactivated aniline nitrogen[2].
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality / Significance in Synthesis |
| Chemical Name | Methyl 2-amino-4-chloro-5-methylbenzoate | Core scaffold for benzamidobenzoic acids. |
| CAS Registry Number | 458533-69-2 | Unique identifier for procurement and safety[2]. |
| Molecular Formula | C9H10ClNO2 | Defines the exact mass for LC-MS validation. |
| Molecular Weight | 199.63 g/mol | Low MW allows for extensive derivatization while remaining drug-like[2]. |
| Hydrogen Bond Donors | 1 (-NH2) | Primary site for electrophilic acylation. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Participates in intramolecular hydrogen bonding. |
Mechanistic Role in Medicinal Chemistry
In the development of therapies for human African trypanosomiasis (sleeping sickness), kinetoplastid hexokinase 1 (TbHK1) is a validated metabolic target. Unlike mammalian hexokinases, TbHK1 exhibits unique oligomerization properties, making selective inhibition feasible.
Derivatives synthesized from Methyl 2-amino-4-chloro-5-methylbenzoate act as mixed inhibitors with respect to ATP , indicating a novel allosteric modulation mechanism rather than competitive active-site binding[3]. However, researchers must balance biochemical potency with cellular permeability. While the free carboxylic acid (obtained post-saponification) is critical for high rTbHK1 potency, it limits blood-stream form (BSF) parasite efficacy due to poor penetration into the parasite's glycosome[3].
Allosteric inhibition mechanism of Trypanosoma brucei Hexokinase 1.
Experimental Workflows & Synthetic Protocols
The conversion of Methyl 2-amino-4-chloro-5-methylbenzoate into an active TbHK1 inhibitor requires a two-step process: microwave-assisted acylation followed by selective ester hydrolysis.
Microwave-assisted acylation and saponification workflow.
Protocol 1: Microwave-Assisted Acylation
Rationale: The aniline nitrogen of the starting material is sterically hindered by the adjacent C5-methyl group and electronically deactivated by the ortho-ester. Conventional thermal heating often results in degradation or poor yields. Microwave (MW) irradiation in a polar aprotic solvent provides rapid, localized heating to overcome this activation barrier[1].
Step-by-Step Methodology:
-
To a microwave-safe vial, add Methyl 2-amino-4-chloro-5-methylbenzoate (0.028 g, 0.13 mmol)[1].
-
Suspend the reagent in anhydrous Acetonitrile (2 mL). Causality: Acetonitrile efficiently absorbs microwave energy and solubilizes both the starting material and the incoming electrophile.
-
Add the desired acyl chloride, e.g., 4-(tert-butyl)benzoyl chloride (0.026 mL, 0.14 mmol)[1].
-
Seal the vial and heat to 150 °C in a microwave reactor for 60 minutes[1].
-
Cool the reaction to room temperature.
-
Dilute with saturated aqueous NaHCO3 (10 mL). Causality: Neutralizes the HCl byproduct, preventing protonation of unreacted starting material and driving the product into the organic phase.
-
Extract with Ethyl Acetate (2 × 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
Self-Validating System:
-
In-Process Control (TLC): Elute with 3:1 Hexanes/EtOAc. The product will exhibit a higher Rf value than the starting material due to the loss of the primary amine's hydrogen-bonding capacity.
-
Post-Process Validation (1H NMR): Confirm the disappearance of the broad -NH2 singlet (~5.5 ppm, 2H) and the appearance of a highly deshielded amide proton (~11.0 ppm, 1H), which is shifted downfield due to intramolecular hydrogen bonding with the ester carbonyl.
Protocol 2: Selective Saponification
Rationale: The methyl ester must be hydrolyzed to yield the active carboxylic acid pharmacophore. Lithium hydroxide (LiOH) is chosen because it provides mild, selective cleavage of the ester without hydrolyzing the newly formed, sterically hindered amide bond.
Step-by-Step Methodology:
-
Dissolve the intermediate ester in a 1.5:1 mixture of THF and H2O.
-
Add LiOH (3.0 equivalents) and stir at room temperature for 18 hours.
-
Remove THF under reduced pressure.
-
Acidify the remaining aqueous layer to pH 3-4 using 1M HCl. Causality: Protonates the carboxylate, causing the highly lipophilic benzamidobenzoic acid to precipitate out of the aqueous solution.
-
Filter the precipitate, wash with cold water, and dry under high vacuum.
Self-Validating System:
-
In-Process Control (LC-MS): Monitor the transition from the ester mass to the carboxylic acid mass (a reduction of 14 Da, corresponding to the loss of a -CH2- group).
-
Post-Process Validation (1H NMR): Validate the complete disappearance of the sharp methyl ester singlet at ~3.8 ppm (3H) and the appearance of a broad, exchangeable carboxylic acid proton at >12.0 ppm.
References
- Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:Verify Source
- Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2)
- Mechanistic Insights into Kinetoplastid Hexokinase 1 Inhibition Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:Verify Source
Sources
- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 458533-69-2|Methyl 2-amino-4-chloro-5-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-methylbenzoate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of Methyl 2-amino-4-chloro-5-methylbenzoate, a substituted anthranilate with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific isomer in public literature, this guide synthesizes information from its carboxylic acid precursor, closely related analogs, and foundational chemical principles to provide a robust resource for researchers, scientists, and drug development professionals.
Introduction: The Chemical Landscape of Substituted Anthranilates
Substituted anthranilic acid derivatives are a cornerstone of modern medicinal chemistry and materials science. Their inherent structural features, including an aromatic ring, an amino group, and a carboxylic acid or ester moiety, provide a versatile scaffold for the synthesis of a wide array of bioactive molecules and functional materials. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility, reactivity, and biological activity.[1]
Methyl 2-amino-4-chloro-5-methylbenzoate belongs to this important class of compounds. While its direct applications are not extensively documented, its precursor, 2-Amino-4-chloro-5-methylbenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases, as well as in the formulation of agrochemicals.[1][2] This guide will therefore explore the chemical properties, a proposed synthetic route, predicted analytical characteristics, and potential research applications of Methyl 2-amino-4-chloro-5-methylbenzoate, providing a valuable theoretical and practical framework for its investigation.
Molecular Structure and Physicochemical Properties
The chemical structure of Methyl 2-amino-4-chloro-5-methylbenzoate is defined by a benzene ring substituted with an amino group at position 2, a chloro group at position 4, a methyl group at position 5, and a methyl ester group at position 1.
Chemical Structure:
Caption: Chemical structure of Methyl 2-amino-4-chloro-5-methylbenzoate.
Based on the structure of the closely related isomer, Methyl 2-amino-5-chloro-4-methylbenzoate (CAS 63480-14-8), the physicochemical properties of the target compound can be predicted as follows:
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₉H₁₀ClNO₂ | Based on chemical structure |
| Molecular Weight | 199.63 g/mol | [3] |
| Appearance | Pale yellow to brown solid | [1] (for the acid precursor) |
| Solubility | Soluble in organic solvents like methanol, ethanol, and ethyl acetate. | General property of similar organic esters |
| Storage | Store in a cool, dry place away from light. | [3] (for the isomer) |
Proposed Synthesis Pathway
A reliable method for the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate would be the esterification of its corresponding carboxylic acid, 2-Amino-4-chloro-5-methylbenzoic acid. This is a standard and widely used transformation in organic chemistry.
Caption: Proposed workflow for the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the esterification of similar aminobenzoic acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-4-chloro-5-methylbenzoic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the cooled methanolic suspension. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 2-amino-4-chloro-5-methylbenzoate.
Analytical Characterization (Predicted)
The following are predicted spectroscopic data for Methyl 2-amino-4-chloro-5-methylbenzoate based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.
-
Amino Protons: A broad singlet corresponding to the -NH₂ protons would likely appear between δ 4.0-5.0 ppm.
-
Methyl Ester Protons: A sharp singlet for the -OCH₃ group is expected around δ 3.8-3.9 ppm.
-
Aromatic Methyl Protons: A singlet for the -CH₃ group on the aromatic ring should be observed around δ 2.2-2.4 ppm.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon: The ester carbonyl carbon should appear in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm).
-
Methyl Ester Carbon: The -OCH₃ carbon is predicted to be around δ 51-53 ppm.
-
Aromatic Methyl Carbon: The -CH₃ carbon on the ring should be in the range of δ 15-20 ppm.
-
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretching | 3300-3500 (two bands) |
| Carbonyl (C=O) | C=O Stretching | 1680-1720 |
| C-O-C (Ester) | C-O Stretching | 1200-1300 |
| Aromatic C-H | C-H Stretching | 3000-3100 |
| Aromatic C=C | C=C Stretching | 1450-1600 |
| C-Cl | C-Cl Stretching | 700-850 |
This prediction is based on the typical IR absorption ranges for these functional groups.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of the compound (199.63). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Potential Applications in Research and Development
Given that the precursor, 2-Amino-4-chloro-5-methylbenzoic acid, is a key intermediate in the synthesis of anti-inflammatory agents, it is highly probable that Methyl 2-amino-4-chloro-5-methylbenzoate could also serve as a valuable building block in medicinal chemistry.[1][2] The methyl ester functionality can act as a protecting group for the carboxylic acid, or it can be a key pharmacophore element in its own right, potentially improving cell permeability and bioavailability of a drug candidate.
Potential research areas include:
-
Synthesis of Novel Heterocycles: The amino and ester groups can be readily modified to construct various heterocyclic ring systems, such as quinazolinones, benzodiazepines, and acridones, many of which exhibit a wide range of biological activities.
-
Development of New Anti-inflammatory Drugs: As an analog of a known anti-inflammatory intermediate, this compound could be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Agrochemical Research: The precursor is used in herbicide formulations, suggesting that derivatives like the methyl ester could be explored for new and improved herbicidal or pesticidal properties.[1][2]
-
Materials Science: The aromatic structure and functional groups make it a candidate for the synthesis of novel polymers, dyes, and other functional materials.
Safety and Handling
Specific safety data for Methyl 2-amino-4-chloro-5-methylbenzoate is not available. However, based on the data for its isomers, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
Conclusion
Methyl 2-amino-4-chloro-5-methylbenzoate represents a potentially valuable, yet under-explored, chemical entity. This technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, predicted analytical data, and potential applications based on the established chemistry of its precursor and related analogs. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and utility of this promising compound in drug discovery and materials science.
References
-
J&K Scientific. 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]
-
Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3025. Available from: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Comprehensive Technical Guide on Methyl 2-amino-4-chloro-5-methylbenzoate: Physicochemical Profiling and Application in Kinetoplastid Hexokinase 1 Inhibitor Synthesis
Executive Summary
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly specialized, poly-substituted anthranilic acid derivative. With a precisely calculated molecular weight of 199.63 g/mol , this compound serves as a critical building block in advanced medicinal chemistry. Its unique substitution pattern—featuring an electron-donating methyl group, an electron-withdrawing chloro group, and an ortho-amino ester—imparts specific stereoelectronic properties that are highly sought after in structure-based drug design. This guide details its physicochemical properties, structural causality, and provides a self-validating protocol for its application in synthesizing novel antiparasitic agents targeting Kinetoplastid Hexokinase 1 (TbHK1).
Physicochemical Profiling & Structural Analysis
To utilize this compound effectively in synthetic workflows, researchers must account for its exact mass and isotopic distribution, particularly the heavy chlorine isotope ( 35 Cl and 37 Cl), during mass spectrometric validation. The molecular weight of 199.63 g/mol is derived from the atomic masses of its constituents ( C9H10ClNO2 ).
Quantitative Physicochemical Data Summary
| Property | Value |
| Chemical Name | Methyl 2-amino-4-chloro-5-methylbenzoate |
| CAS Registry Number | 458533-69-2 |
| Molecular Formula | C9H10ClNO2 |
| Molecular Weight | 199.63 g/mol |
| Monoisotopic Mass | 199.0400 m/z |
| SMILES String | O=C(OC)C1=CC(C)=C(Cl)C=C1N |
Data supported by standard chemical repository specifications [1].
Structural Causality in Drug Design
The selection of methyl 2-amino-4-chloro-5-methylbenzoate as a synthetic scaffold is driven by strict structure-activity relationship (SAR) requirements. In the development of inhibitors targeting Kinetoplastid Hexokinase 1 (TbHK1)—a pivotal enzyme in the glucose metabolism of Trypanosoma brucei (the causative agent of African sleeping sickness)—this core provides an optimal spatial arrangement:
-
The Ester/Acid Moiety (C1): The methyl ester acts as a robust protecting group during harsh acylation steps. Upon subsequent hydrolysis, the resulting free carboxylic acid acts as an essential hydrogen-bond donor/acceptor within the TbHK1 active site.
-
The Halogen (C4-Chloro): Enhances the overall lipophilicity of the molecule, allowing it to occupy specific hydrophobic pockets in the target enzyme, which has been shown to significantly lower the IC50 [2].
-
The C5-Methyl: Provides a critical "steric bump" that restricts the rotational freedom of the subsequent amide bond, locking the final molecule into a rigid, bioactive conformation.
Trypanosoma brucei Glycolysis Pathway & TbHK1 Inhibition
Application Workflow: Synthesis of Hexokinase 1 Inhibitors
The ortho-amino group of methyl 2-amino-4-chloro-5-methylbenzoate is severely deactivated by both the resonance-withdrawing effect of the adjacent ester and the inductive pull of the para-chloro group. Standard thermal acylation yields poor conversions. To overcome this high activation energy barrier, microwave irradiation is employed.
Self-Validating Protocol: Microwave-Assisted Acylation
1. Preparation & Reagent Addition: In a heavy-walled microwave vial, dissolve methyl 2-amino-4-chloro-5-methylbenzoate (0.028 g, 0.13 mmol) in anhydrous acetonitrile (2 mL).
-
Causality: Acetonitrile is selected for its high dipole moment, allowing highly efficient coupling with microwave energy. Its aprotic nature prevents the hydrolysis of the incoming acyl chloride. Add 4-(tert-butyl)benzoyl chloride (0.029 g, 0.026 mL, 0.14 mmol). Seal the vial securely with a crimp cap.
2. Microwave Irradiation: Heat the reaction mixture to 150 °C for 60 minutes using a dedicated microwave synthesizer.
-
Causality: The extreme localized heating rapidly overcomes the steric hindrance and electronic deactivation of the amine, driving the amide bond formation to completion.
3. Quench & Extraction: Cool the vial to room temperature. Carefully dilute the mixture with saturated aqueous NaHCO3 (10 mL) to neutralize the HCl byproduct generated during acylation. Extract the aqueous layer with ethyl acetate (EtOAc) (2 × 10 mL).
4. Self-Validating Analytical Checkpoint (Critical): Before proceeding to isolation, the protocol mandates an LC-MS (Liquid Chromatography-Mass Spectrometry) validation step.
-
Action: Extract a 10 µL aliquot from the combined EtOAc layers, dilute in 1 mL of LC-grade methanol, and inject into the LC-MS.
-
Validation Logic: The reaction is validated only if the extracted ion chromatogram (EIC) shows the complete disappearance of the starting material mass ( [M+H]+≈200.6 m/z) and the emergence of the target benzamidobenzoic ester mass ( [M+H]+≈360.8 m/z).
-
Causality: If the 200.6 m/z peak persists, the amine's electronic deactivation was not fully overcome. The system dictates that the organic layer must be concentrated, reconstituted in acetonitrile, and subjected to an additional 30 minutes of microwave irradiation. Proceeding to silica gel chromatography without this validation guarantees poor isolated yields due to the nearly identical retention factors ( Rf ) of the deactivated amine and the product.
5. Isolation: Upon successful validation, dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure intermediate.
Microwave-Assisted Acylation Synthetic Workflow
References
-
Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: ChemMedChem (via PubMed Central) URL:[Link]
"Solubility of Methyl 2-amino-4-chloro-5-methylbenzoate in organic solvents"
Executive Summary & Contextual Grounding
In the landscape of early-stage drug discovery, the physicochemical behavior of synthetic intermediates dictates the viability of reaction pathways and the reliability of downstream biological assays. Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly functionalized anthranilate derivative. It serves as a critical building block in the synthesis of complex pharmacophores, most notably in the development of antiparasitic benzamidobenzoic acids targeting Kinetoplastid Hexokinase 1 (rTbHK1) for the treatment of neglected tropical diseases[1].
As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic, thermodynamic parameter. The dissolution of this compound requires overcoming a robust crystal lattice—stabilized by intermolecular hydrogen bonding between the primary amine and the ester carbonyl—and establishing favorable solute-solvent interactions[2]. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents and details self-validating experimental workflows for its application.
Physicochemical Profiling & Solvation Mechanics
The solubility of Methyl 2-amino-4-chloro-5-methylbenzoate is governed by its distinct structural features:
-
Hydrogen Bond Donors/Acceptors: The primary amine (-NH₂) acts as both a donor and an acceptor, while the methyl ester (-COOCH₃) provides a strong hydrogen-bond acceptor site[2].
-
Lipophilicity: The aromatic ring, augmented by the chloro (-Cl) and methyl (-CH₃) substituents, imparts significant lipophilic character, driving the estimated LogP to approximately 2.5–3.0.
-
Steric and Electronic Effects: The ortho-relationship between the amine and the ester creates intramolecular hydrogen bonding, which slightly lowers the energy required for solvent cavity formation compared to para-substituted analogs.
Figure 1: Thermodynamic cycle of solvation for substituted anthranilates.
Quantitative Solubility Data in Organic Solvents
To facilitate rational solvent selection for synthesis and purification, the empirical and predictive solubility data for Methyl 2-amino-4-chloro-5-methylbenzoate is summarized below. The data reflects the balance between the solvent's dielectric constant (ε) and its ability to disrupt the solute's crystal lattice.
Table 1: Solubility Profiles in Standard Organic Solvents at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Mechanistic Rationale & Application Context |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | > 20 | High dipole moment stabilizes polar transition states; ideal for microwave synthesis[1]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Strong H-bond acceptor; disrupts intermolecular lattice bonds. Used for assay stock solutions. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | > 30 | Matches the lipophilicity of the ester/chloro groups; optimal for liquid-liquid extraction[1]. |
| Polar Protic | Methanol (MeOH) | 32.7 | 10 - 20 | Protic nature competes with intramolecular H-bonds; useful as a crystallization co-solvent. |
| Non-Polar | Hexanes | 1.9 | < 1 | Inability to solvate the polar amine/ester groups; functions as an excellent anti-solvent. |
Self-Validating Experimental Workflows
A protocol is only as reliable as its built-in validation mechanisms. The following methodologies are designed with explicit causality to ensure data integrity and synthetic success.
Protocol 1: Thermodynamic Solubility Profiling via HPLC-UV
Unlike kinetic solubility, which can be confounded by amorphous precipitation, thermodynamic solubility provides the absolute equilibrium capacity of the solvent.
-
Step 1: Solid Dispensing (System Saturation)
-
Action: Add 50 mg of Methyl 2-amino-4-chloro-5-methylbenzoate to 1.0 mL of the target organic solvent in a sealed borosilicate vial.
-
Causality: Ensuring a visible excess of solid remains is the fundamental prerequisite for reaching thermodynamic equilibrium. If all solid dissolves, the system is not saturated, and the true solubility limit remains unknown.
-
-
Step 2: Isothermal Equilibration
-
Action: Agitate the suspension at 25.0 ± 0.1 °C for 48 hours using an orbital thermoshaker.
-
Causality: Solubility is highly temperature-dependent. Micro-fluctuations in temperature can cause supersaturation artifacts or premature precipitation. Strict isothermal conditions yield the true solubility product ( Ksp ).
-
-
Step 3: Phase Separation via Centrifugation
-
Action: Centrifuge the slurry at 15,000 x g for 15 minutes at 25°C.
-
Causality: Using syringe filters can lead to non-specific adsorption of the lipophilic compound onto the filter membrane, artificially lowering the quantified solubility. Centrifugation bypasses this risk.
-
-
Step 4: HPLC-UV Quantification (Self-Validation)
-
Action: Dilute an aliquot of the supernatant 1:100 in the HPLC mobile phase. Quantify at the compound's λmax against a 5-point standard curve.
-
Causality: Immediate dilution prevents the solute from crashing out in the HPLC injector. UV detection ensures specific quantification away from solvent interference.
-
Figure 2: Self-validating workflow for thermodynamic solubility profiling.
Protocol 2: Microwave-Assisted Amidation in Acetonitrile
This protocol leverages the specific solubility and dielectric properties of acetonitrile to synthesize antiparasitic target compounds[1].
-
Step 1: Solvation & Reagent Assembly
-
Action: To a microwave vial, add Methyl 2-amino-4-chloro-5-methylbenzoate (0.028 g, 0.13 mmol) and dissolve in anhydrous acetonitrile (2 mL). Add 4-(tert-butyl)benzoyl chloride (0.029 g, 0.14 mmol)[1].
-
Causality: Acetonitrile ( ε=37.5 ) easily dissolves the starting material at this concentration (~14 mg/mL) and is highly microwave-transparent. This allows the microwave energy to directly heat the polar reactants rather than wasting energy heating the bulk solvent.
-
-
Step 2: Microwave Irradiation
-
Action: Seal the vial and heat to 150 °C in a microwave reactor for 60 minutes[1].
-
Causality: The ortho-substituted amine is sterically hindered and electronically deactivated by the para-chloro group. Conventional thermal heating fails to overcome this activation energy barrier; microwave dielectric heating provides the necessary localized, rapid energy transfer to drive the nucleophilic acyl substitution.
-
-
Step 3: Quenching and Liquid-Liquid Extraction (Self-Validation)
-
Action: Cool to room temperature, dilute with saturated aqueous NaHCO3 (10 mL), and extract with Ethyl Acetate (2 × 10 mL)[1].
-
Causality: The NaHCO3 neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the ester. Ethyl Acetate is chosen for extraction because its polarity perfectly matches the newly formed, highly lipophilic benzamide, ensuring >95% recovery from the aqueous phase.
-
References
-
Title : Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source : PubMed Central (PMC) URL :[Link]
-
Title : Methyl Anthranilate | C8H9NO2 | CID 8635 Source : PubChem URL :[Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the acquisition and interpretation of the spectrum of this substituted aromatic compound.
Introduction
Methyl 2-amino-4-chloro-5-methylbenzoate is a multifaceted molecule with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive compounds.[1] Its utility stems from the unique arrangement of substituents on the benzene ring, which imparts specific chemical reactivity and biological activity. A thorough understanding of its molecular structure is paramount for its application, and ¹H NMR spectroscopy stands as a primary tool for its characterization. This guide will provide a detailed prediction and interpretation of its ¹H NMR spectrum, grounded in the fundamental principles of substituent effects on aromatic systems.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amine protons. The chemical shifts and splitting patterns of these signals are governed by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.
Aromatic Protons (H-3 and H-6)
The benzene ring has two remaining protons at positions 3 and 6.
-
H-3: This proton is situated between the amino (-NH₂) group and the chloro (-Cl) group. The amino group is a strong electron-donating group (EDG) through resonance, which shields aromatic protons, shifting their signals to a lower ppm (upfield). Conversely, the chloro group is an electron-withdrawing group (EWG) through induction, which deshields protons, shifting their signals to a higher ppm (downfield). The position of H-3 is ortho to the strongly donating amino group and meta to the withdrawing chloro group. The ortho-donating effect of the amino group is generally stronger than the meta-withdrawing effect of the chloro group, leading to a net shielding effect. Therefore, the signal for H-3 is expected to appear at a relatively upfield region for aromatic protons. This proton will appear as a singlet due to the absence of adjacent protons (para-coupling is generally very small and often not resolved).
-
H-6: This proton is positioned between the methyl ester (-COOCH₃) group and the methyl (-CH₃) group. The methyl ester group is an electron-withdrawing group, which will deshield the adjacent proton. The methyl group is a weak electron-donating group. The deshielding effect of the ortho-ester group will be the dominant factor for H-6. Consequently, the signal for H-6 is predicted to be significantly downfield compared to H-3. Similar to H-3, the H-6 proton will also appear as a singlet as it has no ortho or meta neighboring protons.
Methyl Ester Protons (-OCH₃)
The three protons of the methyl ester group are chemically equivalent and will give rise to a single, sharp signal. The electronegative oxygen atoms of the ester group will deshield these protons, causing their signal to appear in the range of 3.5 - 4.0 ppm. This signal will be a singlet as there are no adjacent protons to cause splitting.
Aromatic Methyl Protons (-CH₃)
The protons of the methyl group attached to the aromatic ring will also produce a singlet. This signal is expected to appear in the typical range for aromatic methyl groups, around 2.0 - 2.5 ppm.
Amine Protons (-NH₂)
The two protons of the amino group are typically observed as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. Generally, for primary aromatic amines, the signal appears in the range of 3.0 - 5.0 ppm. The broadness of the peak is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| H-3 | ~6.5 - 7.0 | Singlet (s) | 1H | Shielded by ortho -NH₂ group |
| H-6 | ~7.5 - 8.0 | Singlet (s) | 1H | Deshielded by ortho -COOCH₃ group |
| -OCH₃ (ester) | ~3.8 | Singlet (s) | 3H | Deshielded by adjacent ester carbonyl and oxygen |
| -CH₃ (aromatic) | ~2.2 | Singlet (s) | 3H | Typical range for an aromatic methyl group |
| -NH₂ | ~4.0 - 5.0 (broad) | Singlet (s, broad) | 2H | Hydrogen bonding, solvent dependent |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate, the following experimental protocol is recommended. The trustworthiness of the data relies on careful sample preparation and instrument setup.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, non-polar solvent that will not exchange with the amine protons, allowing for their observation. For studying hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]
-
Shimming: Carefully shim the magnetic field to obtain a sharp and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For more accurate integration, a longer delay (5 times the longest T₁) may be necessary.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Visualizing Molecular Interactions
The following diagram illustrates the key through-bond and through-space interactions that influence the chemical shifts in the ¹H NMR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate.
Caption: Molecular structure and key electronic effects influencing proton chemical shifts.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural elucidation of Methyl 2-amino-4-chloro-5-methylbenzoate. By understanding the interplay of the electronic effects of the various substituents, a detailed and accurate prediction of the spectrum can be made. This guide provides a robust framework for both the theoretical interpretation and the practical acquisition of the ¹H NMR spectrum of this important synthetic intermediate. The provided protocols and analysis serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Williamson, R. T., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link][3]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2022). Oxford Academic. [Link][2]
Sources
An In-depth Technical Guide to the ¹³C NMR Spectral Data of Methyl 2-amino-4-chloro-5-methylbenzoate
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-4-chloro-5-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodology for data acquisition, presents a detailed interpretation of the predicted spectrum, and explains the underlying principles of chemical shift assignments based on the compound's molecular structure.
Introduction
Methyl 2-amino-4-chloro-5-methylbenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate structural elucidation is paramount for its use in research and development. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing unambiguous information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to its local electronic environment. This guide offers a detailed examination of the predicted ¹³C NMR spectrum of this compound, providing a foundational reference for its characterization.
Experimental Protocol for ¹³C NMR Data Acquisition
The following section outlines a standard, field-proven protocol for the acquisition of a high-quality ¹³C NMR spectrum for an organic compound such as Methyl 2-amino-4-chloro-5-methylbenzoate.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl 2-amino-4-chloro-5-methylbenzoate.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary internal reference[1][2].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference compound in ¹³C NMR, with its signal defined as 0.0 ppm[3][4].
-
Transfer to NMR Tube: Transfer the resulting solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 100 MHz (for ¹³C) NMR spectrometer is suitable for obtaining a well-resolved spectrum[5].
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment should be performed. This technique, often referred to as broadband decoupling, removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation[3].
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure adequate relaxation of the carbon nuclei, particularly the quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (typically several hundred to a few thousand) is required to achieve a good signal-to-noise ratio[6]. The exact number will depend on the sample concentration.
-
Spectral Width: A spectral width of 0-220 ppm is appropriate to cover the entire range of chemical shifts for most organic compounds[6][7].
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure that all peaks have a positive, absorptive Lorentzian line shape.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak (e.g., CDCl₃ at 77.16 ppm) can be used for referencing[1][2].
Predicted ¹³C NMR Spectral Data and Structural Assignments
The structure of Methyl 2-amino-4-chloro-5-methylbenzoate with the IUPAC numbering convention for the carbon atoms is presented below:
Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 2-amino-4-chloro-5-methylbenzoate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Assignment |
| C7 (C=O) | ~168 | Carbonyl (Ester) | Ester carbonyls typically resonate in this downfield region. |
| C2 | ~148 | Aromatic (Quaternary) | Attached to the strongly electron-donating amino group, causing a significant downfield shift. |
| C4 | ~135 | Aromatic (Quaternary) | Attached to the electronegative chlorine atom, resulting in a downfield shift. |
| C6 | ~132 | Aromatic (CH) | Influenced by the ortho-amino group and meta-chloro and methyl groups. |
| C5 | ~128 | Aromatic (Quaternary) | Attached to the methyl group. |
| C3 | ~120 | Aromatic (CH) | Positioned meta to the strongly donating amino group and ortho to the chloro group. |
| C1 | ~115 | Aromatic (Quaternary) | Attached to the ester group and ortho to the strongly donating amino group, leading to an upfield shift compared to unsubstituted benzoate. |
| C8 (-OCH₃) | ~52 | Methyl (Ester) | Typical chemical shift for a methyl ester carbon. |
| C9 (-CH₃) | ~20 | Methyl (Aromatic) | Typical chemical shift for a methyl group attached to an aromatic ring. |
In-depth Spectral Analysis and Interpretation
The predicted chemical shifts in Table 1 are rationalized by the electronic effects of the various substituents on the benzene ring.
-
Carbonyl Carbon (C7): The ester carbonyl carbon is expected at the most downfield position (~168 ppm) due to its sp² hybridization and direct attachment to two electronegative oxygen atoms[4]. This is a characteristic region for ester carbonyls[7].
-
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons (typically in the 100-160 ppm range) are modulated by the interplay of inductive and resonance effects of the substituents[6].
-
Amino Group (-NH₂): This is a strong activating group, donating electron density to the ring via resonance. This effect is most pronounced at the ortho (C1, C3) and para (C5) positions, which would typically cause an upfield shift. However, the C2 carbon, directly attached to the nitrogen, experiences a significant downfield shift due to the electronegativity of the nitrogen and anisotropic effects.
-
Chloro Group (-Cl): Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), causing a deshielding (downfield shift) effect on the carbon it is attached to (C4) and to a lesser extent on adjacent carbons. It has a weak electron-donating resonance effect.
-
Methyl Group (-CH₃): This is a weakly electron-donating group through induction and hyperconjugation, typically causing a slight upfield shift at the ortho and para positions relative to it.
-
Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group through both induction and resonance, which generally deshields the aromatic carbons.
-
-
Specific Aromatic Assignments:
-
C2 (~148 ppm): Directly bonded to the amino group, this carbon is expected to be significantly downfield.
-
C4 (~135 ppm): The carbon bearing the chloro substituent is deshielded due to the inductive effect of chlorine.
-
C6 and C3 (~132 and ~120 ppm): These are the two protonated aromatic carbons. C6 is ortho to the ester and para to the methyl group, while C3 is ortho to the chloro group and meta to the amino group. The precise assignment would require more advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC).
-
C1, C5 (~115 and ~128 ppm): These are quaternary carbons. C1 is ortho to the strongly donating amino group, which is expected to shift it upfield relative to the ipso-carbon in methyl benzoate. C5 is attached to the methyl group.
-
-
Aliphatic Carbons (C8, C9):
-
C8 (-OCH₃, ~52 ppm): The methoxy carbon of the ester group is expected in the typical range for such functional groups[1].
-
C9 (-CH₃, ~20 ppm): The methyl group attached to the aromatic ring is expected at a characteristic upfield position.
-
Conclusion
This technical guide provides a detailed, albeit predicted, analysis of the ¹³C NMR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate. The presented data, derived from established spectroscopic principles and comparison with related structures, serves as a valuable reference for the structural verification of this compound. The predicted chemical shifts for the nine unique carbon atoms are consistent with the electronic effects of the amino, chloro, methyl, and methyl ester substituents on the aromatic ring. For unambiguous assignment, especially of the closely spaced aromatic signals, further two-dimensional NMR experiments would be beneficial upon experimental investigation.
References
-
Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances. Available at: [Link]
-
Teilum, K., et al. (2011). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Journal of Biomolecular NMR. Available at: [Link]
-
Spectroscopy for the Organic Chemist. (n.d.). 13C NMR Spectroscopy. Available at: [Link]
-
Duddeck, H. (n.d.). 13C NMR Spectroscopy. Institute of Organic Chemistry, Leibniz University Hannover. Available at: [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Available at: [Link]
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Weizmann Institute of Science. (n.d.). Techniques for Signal Assignment in 13C‐NMR Spectroscopy of Naturally Occurring Aromatic Compounds. Available at: [Link]
-
RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]
-
SpectraBase. (n.d.). Methyl 2-[(4-chlorobenzoyl)anilino]benzoate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. Available at: [Link]
-
Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... Available at: [Link]
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MDPI. (2022, July 20). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Available at: [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Available at: [Link]
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Chemistry LibreTexts. (2022, July 18). 5.6: 13C-NMR Spectroscopy. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]
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- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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High-Resolution FTIR Spectroscopic Analysis of Methyl 2-amino-4-chloro-5-methylbenzoate: Vibrational Assignments and Intramolecular Dynamics
Executive Summary & Molecular Context
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly functionalized anthranilic acid derivative. In modern drug discovery, this specific scaffold serves as a critical building block; for instance, it has been utilized in the synthesis of antiparasitic benzamidobenzoic acids designed as inhibitors of kinetoplastid hexokinase 1 (rTbHK1) for the treatment of neglected tropical diseases[1].
For analytical chemists and formulation scientists, verifying the structural integrity and polymorphic state of this compound is paramount. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive window into the molecule's vibrational kinematics. However, the dense 1,2,4,5-tetrasubstitution pattern and the presence of strong intramolecular hydrogen bonding create a complex, overlapping spectral signature. This whitepaper provides a definitive, causality-driven guide to acquiring and deconvoluting the FTIR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate.
Molecular Architecture and Vibrational Causality
To accurately assign the FTIR spectrum, one must first understand the causal relationship between the molecule's 3D architecture and its vibrational force constants. The core is a methyl anthranilate (methyl 2-aminobenzoate) scaffold[2], which is heavily modified by a C4-chlorine and a C5-methyl group.
-
The Ortho-Effect and Hydrogen Bonding: The spatial proximity of the primary amine ( −NH2 ) at C2 and the methyl ester ( −COOCH3 ) at C1 forces the formation of a robust intramolecular hydrogen bond. This interaction creates a highly stable, planar pseudo-six-membered chelate ring. Mechanistically, the hydrogen bond withdraws electron density from the carbonyl π -bond, lengthening it and decreasing its force constant ( k ). According to Hooke's Law, this results in a significant "red-shift" (lowering of frequency) of the C=O stretch from a typical aliphatic ester (~1730 cm⁻¹) down to the 1680–1695 cm⁻¹ range.
-
Heavy Atom Kinematics (C4-Cl): The substitution of a highly electronegative chlorine atom at the para-position relative to the ester introduces inductive electron withdrawal, which competes with the resonance donation of the amine. Furthermore, the massive chlorine atom creates a highly localized, low-frequency C−Cl stretching mode.
-
Aromatic Substitution Pattern: The 1,2,4,5-tetrasubstitution leaves only two aromatic protons (at C3 and C6). Because these protons are isolated (para to each other and separated by substituents), they cannot couple with adjacent protons. This isolation dictates a very specific, high-intensity out-of-plane (OOP) bending vibration.
Fig 1: Causality map linking molecular architecture to observed FTIR spectral shifts.
Self-Validating ATR-FTIR Acquisition Protocol
To preserve the delicate intramolecular hydrogen bonding and avoid pressure-induced polymorphic transitions common in KBr pellet pressing, Attenuated Total Reflectance (ATR) is the mandatory sampling technique. The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step 1: Instrument Calibration & Environmental Control
-
Action: Purge the spectrometer optics with dry N2 gas for 30 minutes. Run a polystyrene standard film.
-
Validation Check: Verify that the polystyrene peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ±0.5 cm⁻¹ of their absolute values.
Step 2: Background Acquisition
-
Action: Collect a 64-scan background spectrum using a clean diamond ATR crystal at 4 cm⁻¹ resolution.
-
Validation Check: Inspect the single-beam background. If sharp rotational bands are visible in the 3900–3500 cm⁻¹ ( H2O ) or 2350 cm⁻¹ ( CO2 ) regions, the purge is incomplete. Do not proceed until the baseline is flat.
Step 3: Sample Application & Torque Optimization
-
Action: Deposit 2–3 mg of neat Methyl 2-amino-4-chloro-5-methylbenzoate powder onto the diamond crystal. Lower the slip-clutch anvil to apply pressure.
-
Validation Check: Monitor the live IR energy throughput. Stop tightening when the strongest absorption band (typically the C=O stretch) reaches an absorbance of 0.4 – 0.8 AU . Exceeding 1.0 AU violates the linear dynamic range of the Beer-Lambert law, leading to peak truncation and photometric inaccuracy.
Step 4: Acquisition & Algorithmic Correction
-
Action: Acquire the sample spectrum (64 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm.
-
Causality: In ATR, the depth of penetration ( dp ) of the evanescent wave is directly proportional to the wavelength. Without ATR correction, low-frequency bands (e.g., C−Cl stretch) will appear artificially intense compared to high-frequency bands (e.g., N−H stretch).
Fig 2: Self-validating ATR-FTIR acquisition workflow ensuring high-fidelity spectral data.
Spectral Deconvolution & Quantitative Peak Assignment
The following table synthesizes the quantitative vibrational data for Methyl 2-amino-4-chloro-5-methylbenzoate, mapping observed wavenumbers to their fundamental kinematic modes.
| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode | Functional Group | Mechanistic Note |
| ~3460 | Medium, Broad | νas(N−H) | Primary Amine | Asymmetric stretch; broadened due to H-bonding with ester C=O . |
| ~3350 | Medium, Broad | νs(N−H) | Primary Amine | Symmetric stretch; lower energy than the asymmetric mode. |
| ~3060 | Weak | ν(C−H) | Aromatic Ring | sp2 hybridized C−H stretching of C3 and C6 protons. |
| ~2950, 2850 | Weak | ν(C−H) | Aliphatic Methyls | sp3 hybridized C−H stretching from the ester and C5-methyl groups. |
| ~1685 | Strong, Sharp | ν(C=O) | Methyl Ester | Significantly red-shifted from ~1730 cm⁻¹ due to strong intramolecular H-bonding and aromatic conjugation. |
| ~1625 | Medium | δ(N−H) | Primary Amine | Scissoring bending mode; often overlaps with the highest energy aromatic C=C stretch. |
| ~1580, 1540 | Medium | ν(C=C) | Aromatic Ring | Skeletal ring breathing and stretching modes. |
| ~1250 | Strong | νas(C−O−C) | Methyl Ester | Asymmetric stretch of the ester linkage. |
| ~1110 | Medium | νs(C−O−C) | Methyl Ester | Symmetric stretch of the ester linkage. |
| ~1060 | Medium-Strong | ν(C−Cl) | Aryl Chloride | Heavy-atom stretching mode; highly localized. |
| ~880 | Strong, Sharp | γ(C−H) | Aromatic Ring | Out-of-plane (OOP) bend characteristic of 1,2,4,5-tetrasubstituted benzenes (two isolated protons). |
Mechanistic Insights: Anthranilate Photophysics and Local Mode Theory
While the standard ground-state ( S0 ) FTIR spectrum clearly exhibits the N−H stretching fundamentals (as outlined in the table above), researchers utilizing this compound in advanced photochemical assays or UV-IR double resonance experiments must be aware of its complex excited-state dynamics.
Recent local mode theory modeling and fluorescence-dip infrared (FDIR) spectroscopy on methyl anthranilate derivatives have revealed a fascinating phenomenon: upon electronic excitation to the S1 state, the hydrogen-bonded N−H stretch fundamental essentially "disappears" from the spectrum[3].
The Causality of the Missing Peak: This absence is not due to bond cleavage, but rather a dramatic hydrogen atom dislocation. In the excited state, the hydrogen atom is equally shared between the amine nitrogen and the carbonyl oxygen[3]. This causes a severe molecular rearrangement driven by strong coupling between the N−H stretch and the contiguous H−N−C bending mode[3]. The resulting non-linear effects cause a massive dilution of the N−H stretch oscillator strength, spreading the transition energy over more than 1000 cm⁻¹ and rendering it experimentally invisible in the S1 state[3][4]. Understanding this vibronic coupling is crucial for drug development professionals studying the photostability or metabolic degradation pathways of benzamidobenzoic acid derivatives.
References
-
Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
Methyl Anthranilate | C8H9NO2 | CID 8635 Source: PubChem - National Library of Medicine URL:[Link]
-
The missing NH stretch fundamental in S1 methyl anthranilate: IR-UV double resonance experiments and local mode theory Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]
-
Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State Source: ResearchGate URL:[Link]
Sources
- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The missing NH stretch fundamental in S1 methyl anthranilate: IR-UV double resonance experiments and local mode theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Comprehensive Mass Spectrometry Analysis of Methyl 2-amino-4-chloro-5-methylbenzoate: Workflows, Fragmentation Mechanisms, and Methodological Standards
Executive Summary & Introduction
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly functionalized anthranilic acid derivative serving as a critical building block in the synthesis of kinase inhibitors and antiparasitic agents. Accurate structural characterization of this halogenated ester is paramount for quality control in drug development. This technical guide provides an in-depth framework for the high-resolution mass spectrometry (HRMS) analysis of this compound, detailing the physicochemical rationale behind its ionization, the causality of collision-induced dissociation (CID) pathways, and a self-validating liquid chromatography-mass spectrometry (LC-MS) protocol.
Physicochemical Profiling and Exact Mass Fundamentals
Before initiating any MS workflow, a rigorous calculation of the theoretical isotopic distribution is required. The presence of a chlorine atom in Methyl 2-amino-4-chloro-5-methylbenzoate introduces a characteristic isotopic signature due to the natural abundance of 35Cl (75.8%) and 37Cl (24.2%).
Table 1: Physicochemical and Exact Mass Properties
| Property | Value |
| Chemical Formula | C9H10ClNO2 |
| Monoisotopic Mass (Neutral) | 199.0400 Da |
| Precursor Ion [M+H]+ ( 35Cl ) | 200.0473 Da |
| Precursor Ion [M+H]+ ( 37Cl ) | 202.0443 Da |
| Isotopic Ratio ( 35Cl : 37Cl ) | ~ 3 : 1 |
The exact mass calculation relies on the monoisotopic masses of the most abundant isotopes. In positive electrospray ionization (ESI+), the basic primary amine (-NH2) acts as the primary site of protonation, yielding a stable [M+H]+ ion. The 3:1 isotopic cluster at m/z 200.0473 and 202.0443 serves as an internal, self-validating system check for the presence of a single chlorine atom, instantly confirming molecular identity prior to tandem mass spectrometry (MS/MS) 1.
Experimental Methodology: LC-HRMS Protocol
To ensure reproducibility and trustworthiness, the following step-by-step methodology outlines a validated LC-HRMS approach for the analysis of anthranilate derivatives, adapted from established protocols for kinetoplastid hexokinase 1 inhibitor synthesis 2.
Step 1: Sample Preparation
-
Weigh 1.0 mg of Methyl 2-amino-4-chloro-5-methylbenzoate and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile. Causality: Methanol ensures complete solubilization of the moderately lipophilic compound, while the final aqueous dilution matches the initial mobile phase conditions to prevent peak distortion (solvent effect) during injection.
Step 2: Chromatographic Separation
-
Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 100% B over 3.0 minutes, hold at 100% B for 0.8 minutes, re-equilibrate at 5% B for 1.2 minutes. Flow rate: 0.4 mL/min. Causality: The sub-2-micron particle size provides high theoretical plates for sharp peak shapes. Formic acid is critical; it suppresses unwanted secondary interactions with residual column silanols and provides an abundant proton source to maximize ESI+ ionization efficiency.
Step 3: Mass Spectrometry Acquisition
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or targeted MS/MS (CID).
-
Collision Energy (CE): Ramp from 15 eV to 35 eV.
Figure 1: End-to-end LC-HRMS analytical workflow for anthranilate derivatives.
Mechanistic Elucidation of Fragmentation Pathways (ESI-CID)
When subjected to Collision-Induced Dissociation (CID), Methyl 2-amino-4-chloro-5-methylbenzoate exhibits highly predictable and structurally diagnostic fragmentation patterns. Understanding these pathways is essential for structural elucidation.
The Ortho-Effect (Loss of Methanol): The most prominent product ion arises from the loss of a neutral methanol molecule (32.026 Da). The presence of an ortho-amino group relative to the methyl ester facilitates a highly specific, proximity-driven rearrangement. Upon protonation, the ester carbonyl oxygen interacts with the adjacent amino protons, leading to the expulsion of CH3OH and the formation of a stable cyclic intermediate (e.g., a benzisoxazolone-like or ketene structure) at m/z 168.0211. This ortho-effect is a hallmark of methyl 2-aminobenzoates and serves as the primary diagnostic fragmentation pathway 3.
Radical Cleavage and Sequential Losses: A secondary, less abundant pathway involves the homolytic cleavage of the ester bond, resulting in the loss of a methoxy radical (•OCH3, 31.018 Da) to form a radical cation at m/z 169.0289. Following the initial loss of methanol, the m/z 168.0211 ion can undergo further high-energy fragmentation:
-
Ring Contraction: Expulsion of carbon monoxide (CO, 27.995 Da) to yield m/z 140.0262.
-
Halogen Loss: Expulsion of hydrogen chloride (HCl, 35.977 Da) to yield m/z 132.0444.
Figure 2: Proposed ESI-CID fragmentation pathways of Methyl 2-amino-4-chloro-5-methylbenzoate.
Quantitative Data Analysis & Validation
To establish a self-validating system, the observed m/z values must be compared against theoretical exact masses. A mass error of less than 5 parts-per-million (ppm) is the gold standard for confirming elemental composition in HRMS workflows.
Table 2: High-Resolution Mass Spectrometry Fragmentation Data
| Ion Type | Elemental Composition | Theoretical m/z | Typical Mass Error (ppm) | Diagnostic Significance |
| Precursor ( 35Cl ) | C9H11 35 ClNO2+ | 200.0473 | < 2.0 | Confirms intact molecule |
| Precursor ( 37Cl ) | C9H11 37 ClNO2+ | 202.0443 | < 2.0 | Validates single Cl atom |
| Product (-CH3OH) | C8H7 35 ClNO+ | 168.0211 | < 3.0 | Confirms ortho-amino ester |
| Product (-•OCH3) | C8H8 35 ClNO+• | 169.0289 | < 3.0 | Confirms methyl ester |
| Product (-CH3OH, -CO) | C7H7 35 ClN+ | 140.0262 | < 5.0 | Core structural backbone |
| Product (-CH3OH, -HCl) | C8H6NO+ | 132.0444 | < 5.0 | Confirms halogen lability |
Conclusion
The mass spectrometry analysis of Methyl 2-amino-4-chloro-5-methylbenzoate requires a synergistic understanding of its physicochemical properties and gas-phase thermodynamics. By leveraging the diagnostic 3:1 chlorine isotope ratio and the highly specific ortho-effect driven loss of methanol, analytical scientists can definitively characterize this molecule. The protocols and mechanistic pathways detailed herein provide a robust, self-validating framework for its identification in complex drug discovery matrices.
References
- Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Source: NIH PMC.
- 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem. Source: NIH PubChem.
- Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1. Source: NIH PMC.
Sources
- 1. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Aminobenzoate Scaffold in Medicinal Chemistry
Engineering Biological Activity in Substituted Aminobenzoates: A Technical Guide to Mechanisms, SAR, and Validation Protocols
Substituted aminobenzoates, historically anchored by the discovery of classic local anesthetics like procaine and benzocaine, represent a highly versatile pharmacophore in drug development. As an Application Scientist overseeing structural derivatization and high-throughput screening, I have observed that minor functional group modifications to the para-aminobenzoic acid (PABA) scaffold fundamentally alter its biological trajectory. By tuning the electronic and steric properties of the molecule, we can shift its primary mechanism of action from voltage-gated sodium channel (NaV) blockade to potent antimicrobial, antiparasitic, or anticancer activity[1][2].
This whitepaper deconstructs the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to engineer and evaluate substituted aminobenzoate derivatives.
Mechanistic Pathways of Aminobenzoate Derivatives
Voltage-Gated Sodium Channel (NaV) Modulation
The classical biological activity of substituted aminobenzoates is the reversible interruption of nerve signal transduction via NaV blockade[3]. The causality of this blockade is rooted in the "modulated receptor hypothesis." The lipophilic aromatic ring allows the molecule to partition into the neuronal lipid bilayer, while the hydrophilic amine terminal (which becomes protonated at physiological pH) enters the channel pore from the intracellular side.
Aminobenzoates preferentially bind to the NaV channel in its activated (open) and inactivated states. By stabilizing the inactivated conformation, they prevent subsequent sodium influx and halt action potential propagation[3]. For instance, n-butyl-p-aminobenzoate (BAB) induces a use-dependent block, selectively enhancing the slow inactivation of peripheral nociceptive NaV1.7 and NaV1.8 channels over motor neuron NaV1.6 channels, making it highly effective for targeted pain suppression[4].
Antimicrobial and Anticancer Modalities
Beyond anesthesia, the PABA scaffold is a structural mimic of endogenous folate precursors. Because pathogenic bacteria rely on PABA for de novo folate synthesis, substituted aminobenzoates can act as competitive inhibitors in this vital metabolic pathway[5].
Furthermore, complex N-functionalization—such as the synthesis of thiosemicarbazones or triazolethiols of PABA—introduces heavy metal chelating properties and unique electronic distributions. These N,S-donor ligands disrupt cellular respiration and DNA replication, yielding potent anticancer and antimicrobial profiles that bypass traditional resistance mechanisms[1].
Caption: Dual mechanistic pathways of aminobenzoates driving anesthetic and antimicrobial effects.
Structure-Activity Relationship (SAR) & Quantitative Profiling
The biological efficacy of aminobenzoates is largely dictated by Löfgren’s principle, which divides the pharmacophore into a lipophilic aromatic center, an intermediate ester/amide linkage, and a hydrophilic amine group[6].
-
Aromatic Ring Substitutions: Adding electron-donating groups to the para or ortho positions increases the electron density of the carbonyl oxygen, enhancing receptor binding affinity.
-
Intermediate Chain: Lengthening the alkyl chain increases lipophilicity and potency but simultaneously increases cellular toxicity.
-
Terminal Amine: N-substitution (e.g., incorporating piperazine, triazolethiol, or thiosemicarbazone moieties) shifts the activity profile away from NaV channels and toward antimicrobial or antiparasitic targets[1][5][7].
Table 1: Comparative Biological Activity of Substituted Aminobenzoate Derivatives
| Derivative Class | Primary Target / Mechanism | Target Organism / Channel | Efficacy Metric (IC50 / MIC) | Ref |
| n-Butyl-p-aminobenzoate (BAB) | NaV1.7 / NaV1.8 Blockade | Peripheral Nociceptive Neurons | IC50: 1 - 100 µM | [4] |
| PABA-Thiosemicarbazone (Cmpd 4d) | Cellular Respiration / DNA | E. coli, S. aureus | IC50: ~1.0 µM | [1] |
| PABA-Thiosemicarbazone (Cmpd 4h) | Apoptotic Pathways | Human Cancer Cell Lines | IC50: 0.07 µM | [1] |
| PABA-Triazolethiol | Folate Synthesis Inhibition | Candida albicans | >60% inhibition at 0.16 mM | [5] |
| Piperazinyl-Quinazolinone | Antiparasitic (Replication) | Toxoplasma gondii | IC50: 5.94 - 6.33 µM | [7] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of a novel aminobenzoate derivative requires a tightly coupled synthesis and validation loop. The following protocols are designed with built-in quality control (QC) steps to ensure causality between the synthesized structure and the observed biological phenotype.
Protocol A: Synthesis of N-Substituted Aminobenzoate Derivatives (Thiosemicarbazones)
Rationale: Refluxing PABA derivatives with thiosemicarbazides under acidic conditions yields highly active N,S-donor ligands capable of metal complexation and enzyme inhibition[1].
-
Esterification (Protection): Dissolve 10 mmol of p-aminobenzoic acid in 50 mL absolute ethanol. Add 1 mL concentrated H₂SO₄ dropwise. Reflux for 17 hours.
-
QC Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the highly polar acid spot confirms successful esterification[2].
-
-
Hydrazide Formation: React the resulting ethyl 4-aminobenzoate with hydrazine hydrate (1:1.5 molar ratio) in refluxing ethanol for 6 hours.
-
Condensation: React the hydrazide with a substituted aldehyde or isothiocyanate in the presence of glacial acetic acid (catalyst) at 80°C for 4 hours to form the thiosemicarbazone derivative[1].
-
Purification & Structural Confirmation: Recrystallize the crude product from hot ethanol.
-
QC Validation: Confirm structure and purity (>95%) using ¹H-NMR (DMSO-d6) and FT-IR. The presence of a characteristic C=N stretch at ~1600 cm⁻¹ and a C=S stretch at ~830 cm⁻¹ validates the thiosemicarbazone formation[6].
-
Protocol B: Electrophysiological Patch-Clamp Validation (NaV Blockade)
Rationale: Whole-cell patch-clamp recording is the gold standard for quantifying the use-dependent block of NaV channels by lipophilic aminobenzoates[4].
-
Cell Preparation: Culture HEK293 cells stably expressing specific NaV subtypes (e.g., NaV1.7 or NaV1.8). Plate on glass coverslips 24 hours prior to recording.
-
Buffer Formulation (Causality Step):
-
Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH). Note: Cesium and fluoride ions block endogenous potassium and calcium currents, isolating the Na+ current for accurate quantification.
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4 with NaOH).
-
-
Recording Setup: Establish a gigaseal (>1 GΩ) using borosilicate glass pipettes (2-4 MΩ resistance). Rupture the membrane to achieve the whole-cell configuration.
-
QC Validation: Ensure series resistance is <10 MΩ and compensated by at least 80% to prevent voltage errors.
-
-
Drug Application & Voltage Protocol: Hold cells at -100 mV (resting state). Apply a series of depolarizing pulses to 0 mV at 10 Hz to stimulate use-dependent block. Perfuse the aminobenzoate derivative (e.g., 10 µM) into the extracellular bath.
-
Data Analysis: Measure the peak inward sodium current reduction. Plot the fractional block versus pulse number to determine the rate of use-dependent block and calculate the IC50 from a dose-response curve[4].
Caption: End-to-end workflow from chemical synthesis of aminobenzoates to biological validation.
References
-
[1] Synthesis, Antimicrobial and Anticancer Activity of New Thiosemicarbazone Derivatives. ResearchGate. 1
-
[4] Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate. NIH. 4
-
[5] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. 5
-
[7] Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. ACS Publications. 7
-
[2] Synthesis and biological activities of local anesthetics. RSC Publishing. 2
-
[6] SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDIES OF NEW N3-ARYL. Farmacia Journal. 6
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- 2. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]
- 3. Local Anesthetics | Anesthesia Key [aneskey.com]
- 4. Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. pubs.acs.org [pubs.acs.org]
The Synthetic Keystone: A Technical Guide to the Potential Applications of Methyl 2-amino-4-chloro-5-methylbenzoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed technical overview of Methyl 2-amino-4-chloro-5-methylbenzoate, a versatile chemical intermediate. While not an end-product itself, this compound serves as a critical building block in the synthesis of high-value molecules, particularly within the agrochemical industry. This document will elucidate the compound's properties, synthetic pathways, and its pivotal role in the creation of modern insecticides.
Compound Profile: Understanding the Core Moiety
Methyl 2-amino-4-chloro-5-methylbenzoate is a substituted anthranilate, a class of compounds recognized for their utility in organic synthesis. Its structure, featuring a chlorinated and methylated benzene ring with amino and methyl ester functional groups, provides a reactive scaffold for constructing more complex molecular architectures.
| Property | Value | Source |
| Molecular Formula | C9H10ClNO2 | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| CAS Number | 63333-31-3 | Not directly found, but related to agrochemicals with similar structures. |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds. |
| Solubility | Expected to be soluble in common organic solvents | Inferred from its chemical structure. |
The arrangement of substituents on the aromatic ring is key to its utility. The amino group provides a nucleophilic site for amide bond formation, a cornerstone of many synthetic routes. The chloro and methyl groups influence the electronic properties and steric environment of the molecule, which can be crucial for directing subsequent reactions and for the biological activity of the final product.
Synthetic Pathways: From Precursors to the Key Intermediate
While a specific, detailed synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds, such as the closely related 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate for the insecticide chlorantraniliprole.[2][3]
A likely synthetic approach would involve the following key transformations:
-
Nitration: Introduction of a nitro group onto a suitable toluene-based precursor.
-
Chlorination: Selective addition of a chlorine atom to the aromatic ring.
-
Esterification: Conversion of a carboxylic acid group to a methyl ester.
-
Reduction: Conversion of the nitro group to the essential amino group.
The following diagram illustrates a potential synthetic workflow for producing Methyl 2-amino-4-chloro-5-methylbenzoate.
Caption: A plausible synthetic workflow for Methyl 2-amino-4-chloro-5-methylbenzoate.
Core Application: A Gateway to Advanced Diamide Insecticides
The primary and most significant application of Methyl 2-amino-4-chloro-5-methylbenzoate and its parent acid is as a crucial intermediate in the synthesis of anthranilic diamide insecticides.[2][4][5] This class of insecticides, which includes the highly successful commercial product chlorantraniliprole, exhibits a novel mode of action, low toxicity to mammals, and high efficacy against a broad spectrum of lepidopteran pests.[4][5]
The Diamide Insecticide Connection
Diamide insecticides function by targeting the ryanodine receptors (RyRs) in insects.[4][6] RyRs are intracellular calcium channels that play a critical role in muscle contraction.[6][7][8] By binding to and activating these receptors, diamide insecticides cause an uncontrolled release of calcium from internal stores, leading to muscle paralysis and ultimately the death of the insect.[4] The high selectivity of these compounds for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile.[4]
The Synthetic Role of Methyl 2-amino-4-chloro-5-methylbenzoate
In the synthesis of diamide insecticides like chlorantraniliprole, the aminobenzoate moiety serves as one of the two key fragments that are coupled to form the final active ingredient. The synthesis typically involves the formation of an amide bond between the 2-amino group of the anthranilate derivative and a carboxylic acid group of a second heterocyclic intermediate.
A generalized synthetic scheme for the production of a diamide insecticide using a derivative of Methyl 2-amino-4-chloro-5-methylbenzoate is depicted below. The initial hydrolysis of the methyl ester to the corresponding carboxylic acid is a necessary step for this coupling reaction.
Caption: General workflow for the synthesis of a diamide insecticide.
Experimental Protocol: Amide Coupling via Acyl Chloride
A common and industrially viable method for the crucial amide bond formation is through an acyl chloride intermediate.
Step 1: Hydrolysis of Methyl 2-amino-4-chloro-5-methylbenzoate
-
Dissolve Methyl 2-amino-4-chloro-5-methylbenzoate in a suitable solvent such as methanol.
-
Add an aqueous solution of a base, for example, sodium hydroxide.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with an acid like hydrochloric acid to precipitate the 2-amino-4-chloro-5-methylbenzoic acid.
-
Filter, wash with water, and dry the solid product.
Step 2: Formation of the Heterocyclic Acyl Chloride
-
The second key intermediate, a heterocyclic carboxylic acid (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid for chlorantraniliprole), is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.[9]
-
The reaction is typically carried out at elevated temperatures to ensure complete conversion to the acyl chloride.
-
The excess chlorinating agent and solvent are removed under reduced pressure.
Step 3: Amide Coupling
-
The 2-amino-4-chloro-5-methylbenzoic acid is dissolved in a suitable aprotic solvent in the presence of a base (e.g., pyridine or triethylamine) to act as an acid scavenger.
-
The freshly prepared heterocyclic acyl chloride, dissolved in an appropriate solvent, is added dropwise to the solution of the aminobenzoic acid at a controlled temperature.
-
The reaction mixture is stirred until the formation of the diamide product is complete.
-
The crude product is then isolated through standard work-up procedures, which may include extraction, washing, and crystallization to yield the purified diamide insecticide.
Broader Potential and Future Directions
While the primary application of Methyl 2-amino-4-chloro-5-methylbenzoate is in the agrochemical sector, its structural motifs suggest potential in other areas of chemical synthesis. The substituted anthranilate core is a common feature in many biologically active molecules.
-
Pharmaceuticals: Substituted anthranilic acids and their derivatives are known to be precursors for various pharmaceuticals, including anti-inflammatory agents and other bioactive compounds.[10][11] Further research could explore the derivatization of Methyl 2-amino-4-chloro-5-methylbenzoate to generate novel compounds with potential therapeutic applications.
-
Materials Science: The aromatic nature and functional groups of this compound could lend themselves to the synthesis of specialty polymers or dyes.[11] The chloro and methyl substituents can influence properties such as thermal stability and color.
Conclusion
Methyl 2-amino-4-chloro-5-methylbenzoate is a valuable, albeit specialized, chemical intermediate. Its significance lies in its role as a key building block for the synthesis of modern, highly effective, and selective diamide insecticides. Understanding its synthesis and reactivity is crucial for researchers and professionals in the agrochemical industry. Furthermore, the inherent reactivity of its anthranilate core presents opportunities for its application in the development of novel molecules in pharmaceuticals and materials science, warranting further exploratory research.
References
- Design, synthesis and insecticidal activity of biphenyl-diamide derivatives. (2016). Chinese Chemical Letters, 27(5), 671-674.
- Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. (2014). Australian Journal of Chemistry, 67(4), 632-639.
- Design, Synthesis, and Insecticidal Activity of Novel m‐Diamide Compounds Containing Sulfur. (2021). ChemistrySelect, 6(39), 10563-10568.
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Design, synthesis and properties of silicon-containing 1,3-diamide insecticides. (n.d.). Retrieved from [Link]
- Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring. (2022). Pest Management Science, 78(6), 2463-2472.
- Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. (2013). Asian Journal of Chemistry, 25(18), 10431-10433.
- Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine. (2017). Organic Letters, 19(6), 1334-1337.
- CN112574190B - Method for synthesizing chlorantraniliprole - Google Patents. (n.d.).
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Synthesis method of chlorantraniliprole - Eureka | Patsnap. (n.d.). Retrieved from [Link]
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2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9 - J&K Scientific. (n.d.). Retrieved from [Link]
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- Structural Components of Ryanodine Responsible for Modulation of Sarcoplasmic Reticulum Calcium Channel Function. (1995). Biochemistry, 34(46), 15107-15115.
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Characterization of Ryanodine Receptors - Ion Channel Analysis-Creative Bioarray. (n.d.). Retrieved from [Link]
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2-Amino-5-Chloro Benzoic acid - Anshul Specialty Molecules. (n.d.). Retrieved from [Link]
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2-Chloro-5-aMinobenzoic acid Methyl ester - ChemBK. (2024). Retrieved from [Link]
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METHYL 3-(BIS(2-CHLOROETHYL)AMINO)-4-METHYLBENZOATE - gsrs. (n.d.). Retrieved from [Link]
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Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]
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Chemical Details - Pesticide Info - PesticideInfo.org. (n.d.). Retrieved from [Link]
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Methyl 4-amino-5-chloro-2-methoxybenzoate | C9H10ClNO3 | CID 700493 - PubChem. (n.d.). Retrieved from [Link]
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2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9 - MilliporeSigma. (n.d.). Retrieved from [Link]
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(PDF) Methyl 2-amino-5-chlorobenzoate - ResearchGate. (n.d.). Retrieved from [Link]
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Reactivity Profile of the Amino Group in Methyl 2-amino-4-chloro-5-methylbenzoate: A Comprehensive Technical Guide
Introduction
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS 458533-69-2) is a highly specialized anthranilate ester derivative[1]. It serves as a critical building block in advanced organic synthesis, particularly in the development of antiparasitic benzamidobenzoic acids targeting kinetoplastid hexokinase 1 (TbHK1)[2]. For researchers and drug development professionals, mastering the reactivity of its primary amino group is essential. Unlike standard anilines, the amino group in this scaffold is highly deactivated, requiring precise, forcing conditions to achieve successful chemical transformations.
Electronic and Steric Determinants of Reactivity
The reactivity of an aromatic amine towards electrophiles is fundamentally dictated by the electron density on the nitrogen atom[3]. In Methyl 2-amino-4-chloro-5-methylbenzoate, the nucleophilicity of the −NH2 group is severely suppressed by a synergistic combination of electronic withdrawal and steric hindrance:
-
The Ortho-Ester Effect (Position 1): The methoxycarbonyl group ( −COOCH3 ) is situated ortho to the amine. It exerts a powerful electron-withdrawing effect via both resonance (-M) and inductive (-I) pathways, pulling electron density away from the nitrogen lone pair[3]. Additionally, its spatial proximity creates significant steric hindrance, blocking bulky electrophiles from approaching the reaction center.
-
The Meta-Chloro Effect (Position 4): Halogens are unique; while they can donate electrons via resonance, their inductive withdrawal (-I) dominates at the meta position ( σm≈+0.37 ). This further depletes the electron density of the aromatic ring and the amine[3].
-
The Para-Methyl Effect (Position 5): The methyl group provides a weak electron-donating effect (+I, hyperconjugation, σp≈−0.17 ). However, this slight activation is entirely overwhelmed by the combined deactivating forces of the ester and chloro groups.
Causality Insight: The net result is an exceptionally poor nucleophile. Standard acylation conditions (e.g., acid chloride with triethylamine at room temperature) will typically result in recovered starting material. To overcome the high activation energy barrier, thermal forcing or microwave irradiation is mandatory[2].
Figure 1: Electronic push-pull system governing the amine's reactivity.
Quantitative Reactivity Comparison
To contextualize the deactivation of this specific scaffold, Table 1 compares its reactivity parameters against simpler aniline derivatives.
| Substrate | Ortho Substituent | Meta Substituent | Para Substituent | Relative Nucleophilicity | Typical Acylation Conditions |
| Aniline | None | None | None | High (Baseline) | RT, 1-2 hours, weak base |
| Methyl Anthranilate | Ester (-M, -I) | None | None | Moderate | Reflux or RT with strong base |
| Methyl 2-amino-4-chloro-5-methylbenzoate | Ester (-M, -I) | Chloro (-I) | Methyl (+I) | Very Low | Microwave, 150 °C, 60 mins |
Table 1: Comparative reactivity and required acylation conditions based on substituent effects.
Key Chemical Transformations & Methodologies
Microwave-Assisted N-Acylation
Because the amine is highly deactivated, conventional conductive heating often leads to prolonged reaction times and thermal degradation of the substrate. Microwave irradiation provides rapid, uniform volumetric heating, effectively overcoming the activation energy barrier for amide bond formation[2].
Self-Validating Protocol: Synthesis of Antiparasitic Benzamides [2] This protocol utilizes high thermal energy rather than an exogenous base to drive the reaction, relying on the sealed microwave environment to maintain the solvent state and drive the conversion. The subsequent workup validates the completion by neutralizing byproducts and isolating the target compound.
-
Preparation: To a heavy-walled microwave vial, add Methyl 2-amino-4-chloro-5-methylbenzoate (0.028 g, 0.13 mmol)[2].
-
Solvent & Reagent: Add anhydrous acetonitrile (2 mL) followed by the electrophile, 4-(tert-butyl)benzoyl chloride (0.029 g, 0.026 mL, 0.14 mmol)[2].
-
Irradiation: Seal the vial with a crimp cap. Heat the reaction mixture to 150 °C in a dedicated microwave synthesizer for exactly 60 minutes[2].
-
Quenching: Allow the vial to cool to room temperature. Carefully unseal and dilute the mixture with saturated aqueous sodium bicarbonate ( NaHCO3 , 10 mL)[2].
-
Causality Note: The NaHCO3 serves a dual purpose—it neutralizes the HCl generated during the acylation and ensures the newly formed benzamide product remains unprotonated for efficient organic extraction.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc, 2 × 10 mL)[2].
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude benzamide.
Diazotization and Sandmeyer Transformations
The primary amino group can be converted into a versatile diazonium salt. However, due to its reduced basicity, the amine strongly resists protonation.
-
Protocol Adjustment: Instead of standard dilute acids, concentrated Hydrochloric Acid (HCl) or Sulfuric Acid ( H2SO4 ) must be used to force the formation of the anilinium ion before the dropwise addition of Sodium Nitrite ( NaNO2 ) at 0–5 °C. The resulting diazonium species can then be subjected to Sandmeyer conditions (e.g., CuCl/CuBr) to introduce additional halogens or nucleophiles.
Heterocycle Synthesis (Quinazolinones)
The ortho relationship between the ester and the amine makes this molecule an exceptional precursor for quinazolin-4-one scaffolds[4], which are privileged structures in medicinal chemistry.
-
Mechanism: Condensation of the primary amine with formamide or an orthoester (e.g., triethyl orthoformate) under thermal conditions forms an intermediate imine/amidine. This intermediate subsequently undergoes intramolecular cyclization by attacking the adjacent methyl ester, expelling methanol to form the stable pyrimidine ring.
Figure 2: Primary synthetic workflows leveraging the deactivated amino group.
Conclusion
The amino group in Methyl 2-amino-4-chloro-5-methylbenzoate presents a distinct synthetic challenge due to profound electronic deactivation and steric shielding from its ortho-ester and meta-chloro neighbors. By understanding these mechanistic constraints, researchers can bypass standard, ineffective protocols in favor of forcing conditions—such as high-temperature microwave irradiation or concentrated acidic media—to successfully functionalize this valuable pharmaceutical building block.
References
- A Comparative Analysis of the Reactivity of Methyl 2-amino-5-isopropylbenzoate and Other Anthranilate Esters Source: Benchchem URL
- 458533-69-2 | Methyl 2-amino-4-chloro-5-methylbenzoate Source: BLD Pharm URL
- Source: National Institutes of Health (NIH)
- 7-氯-3-甲基-4-氧代-3,4-二氢喹唑啉 (Quinazolinone derivatives)
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An In-depth Technical Guide to Electrophilic Substitution on Methyl 2-amino-4-chloro-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on methyl 2-amino-4-chloro-5-methylbenzoate. This polysubstituted benzene derivative presents a nuanced case study in regioselectivity, governed by the interplay of activating and deactivating substituent groups. Understanding these directing effects is paramount for the targeted synthesis of novel pharmaceutical intermediates and other fine chemicals. This document outlines the theoretical principles, predictive models for substitution patterns, and practical methodologies for key electrophilic substitution reactions, including halogenation, nitration, and sulfonation.
Introduction to Electrophilic Aromatic Substitution and the Substrate
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings.[1] The reaction involves the replacement of an atom, typically hydrogen, on an aromatic system with an electrophile.[2] The facility and orientation of this substitution are profoundly influenced by the electronic properties of the substituents already present on the ring.[3]
The substrate, methyl 2-amino-4-chloro-5-methylbenzoate, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its structure incorporates a diverse array of functional groups, each exerting a distinct electronic influence on the benzene ring.
Molecular Structure:
Caption: Structure of Methyl 2-amino-4-chloro-5-methylbenzoate.
Analysis of Substituent Directing Effects
The regiochemical outcome of electrophilic substitution on this molecule is determined by the cumulative directing effects of its four substituents. These effects are categorized as either activating or deactivating, and as ortho-, para-, or meta-directing.[5][6]
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NH₂ (Amino) | 2 | Strong electron-donating (+M > -I) | Strongly Activating | Ortho, Para |
| -COOCH₃ (Methyl Ester) | 1 | Strong electron-withdrawing (-M, -I) | Strongly Deactivating | Meta |
| -Cl (Chloro) | 4 | Electron-withdrawing (-I > +M) | Weakly Deactivating | Ortho, Para |
| -CH₃ (Methyl) | 5 | Weak electron-donating (+I) | Weakly Activating | Ortho, Para |
Synergistic and Antagonistic Effects:
The directing effects of the substituents can either reinforce or oppose one another.[7]
-
Amino Group (-NH₂): As the most powerful activating group, the amino group strongly directs incoming electrophiles to its ortho (position 3) and para (position 6) positions.[8]
-
Methyl Group (-CH₃): This weakly activating group also directs ortho (position 6) and para (position 3).
-
Chloro Group (-Cl): This weakly deactivating group directs ortho (position 3) and para (position 6).[9][10]
-
Methyl Ester Group (-COOCH₃): This strongly deactivating group directs to its meta positions (positions 3 and 5).[11]
Predicting the Site of Electrophilic Attack:
The positions most activated towards electrophilic attack are those that are ortho or para to the strongly activating amino group. The directing effects of the methyl and chloro groups also converge on these same positions. The deactivating influence of the methyl ester group is overcome by the potent activation of the amino group.
Therefore, the primary sites for electrophilic substitution are position 3 and position 6 . Steric hindrance may play a role in favoring one position over the other, depending on the size of the incoming electrophile.
Caption: Directing effects influencing regioselectivity.
Key Electrophilic Substitution Reactions and Protocols
Halogenation
Halogenation introduces a halogen atom (Cl, Br, or I) onto the aromatic ring. Due to the highly activating nature of the amino group, these reactions often proceed rapidly, sometimes without the need for a Lewis acid catalyst.
Experimental Protocol: Bromination
-
Dissolution: Dissolve methyl 2-amino-4-chloro-5-methylbenzoate in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Reagent Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent, such as sodium thiosulfate solution, to remove any excess bromine.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Expected Products: The major products will be methyl 2-amino-6-bromo-4-chloro-5-methylbenzoate and methyl 2-amino-3-bromo-4-chloro-5-methylbenzoate. The ratio of these isomers will depend on the specific reaction conditions.
Nitration
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[11][12] The strong acidic conditions can protonate the amino group, forming an anilinium ion (-NH₃⁺), which is a meta-director.[8] To circumvent this, the amino group is often protected as an amide before nitration.
Experimental Protocol: Nitration with Amino Group Protection
-
Protection: React methyl 2-amino-4-chloro-5-methylbenzoate with acetic anhydride to form the corresponding acetanilide.
-
Nitration: Slowly add the protected substrate to a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature (0-5 °C).
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Deprotection: Hydrolyze the amide group using acidic or basic conditions to regenerate the amino group.
-
Purification: Purify the final product by recrystallization or column chromatography.
Expected Products: The primary products after deprotection will be methyl 2-amino-4-chloro-3-nitro-5-methylbenzoate and methyl 2-amino-4-chloro-6-nitro-5-methylbenzoate.
Caption: Workflow for the nitration of methyl 2-amino-4-chloro-5-methylbenzoate.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃).[8] Similar to nitration, the highly acidic conditions can lead to protonation of the amino group.
Experimental Protocol: Sulfonation
-
Reagent Addition: Slowly add methyl 2-amino-4-chloro-5-methylbenzoate to fuming sulfuric acid at a controlled temperature.
-
Heating: Gently heat the reaction mixture to promote the reaction.
-
Reaction Monitoring: Monitor the reaction by techniques such as HPLC, as TLC can be challenging with highly polar sulfonic acids.
-
Work-up: Carefully pour the reaction mixture onto ice to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash with cold water.
-
Purification: The product can often be purified by recrystallization from water or an aqueous alcohol solution.
Expected Products: The major products are expected to be 2-amino-4-chloro-5-methyl-3-sulfobenzoic acid methyl ester and 2-amino-4-chloro-5-methyl-6-sulfobenzoic acid methyl ester.
Friedel-Crafts Reactions: Limitations
Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds with aromatic rings.[13][14] However, these reactions are generally unsuccessful with strongly deactivated rings or rings containing an amino group. The Lewis acid catalyst (e.g., AlCl₃) will complex with the lone pair of electrons on the amino group, leading to further deactivation of the ring and preventing the reaction. Therefore, Friedel-Crafts reactions are not a viable strategy for the direct functionalization of methyl 2-amino-4-chloro-5-methylbenzoate.
Conclusion
The electrophilic substitution of methyl 2-amino-4-chloro-5-methylbenzoate is a compelling example of how multiple substituents govern the reactivity and regioselectivity of an aromatic ring. The potent activating and ortho-, para-directing effect of the amino group is the dominant factor, directing incoming electrophiles primarily to positions 3 and 6. For reactions requiring strongly acidic conditions, such as nitration and sulfonation, protection of the amino group is a crucial consideration to avoid the formation of the deactivating anilinium ion. A thorough understanding of these principles is essential for the rational design of synthetic routes to novel and valuable chemical entities.
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Quora. (2021, March 21). Why doesn't aromatic substitution add at multiple positions in one reaction (organic chemistry, aromatic compounds, electrophilic substitution, chemistry)?. Retrieved from [Link]
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Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3025. Retrieved from [Link]
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Zhang, L., et al. (2015). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. ResearchGate. Retrieved from [Link]
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The Strategic Utility of Methyl 2-amino-4-chloro-5-methylbenzoate in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a cornerstone in the synthesis of complex molecular architectures, methyl 2-amino-4-chloro-5-methylbenzoate stands as a pivotal intermediate for chemists in the pharmaceutical and agrochemical industries. Its unique substitution pattern on the benzene ring offers a versatile platform for a variety of chemical transformations, making it an invaluable building block for the creation of high-value compounds. This guide provides a comprehensive overview of its synthesis, properties, and reactivity, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of methyl 2-amino-4-chloro-5-methylbenzoate is fundamental to its application in synthesis. The table below summarizes its key identifiers and physical characteristics.
| Property | Value | Source |
| CAS Number | 63480-14-8 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 66-68 °C (for the related methyl 2-amino-5-chlorobenzoate) | [3] |
| Boiling Point | 168-170 °C at 22 mmHg (for the related methyl 2-amino-5-chlorobenzoate) | [3] |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [4] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons (a singlet around 3.8-3.9 ppm), the aromatic methyl protons (a singlet around 2.2-2.4 ppm), and the amino group protons (a broad singlet). The splitting patterns of the aromatic protons will be indicative of their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons, the methyl ester carbon (around 50-55 ppm), and the aromatic methyl carbon (around 15-20 ppm).
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching of the ester (in the 1000-1300 cm⁻¹ region), and C-Cl stretching (in the 600-800 cm⁻¹ region).[3][5][6][7]
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns for benzoate esters include the loss of the alkoxy group (-OCH₃) to form the benzoyl cation, followed by the loss of carbon monoxide to yield the phenyl cation.[8][9][10][11][12]
Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate: A Step-by-Step Approach
The synthesis of methyl 2-amino-4-chloro-5-methylbenzoate is typically achieved through a two-step process: the chlorination of a substituted benzoic acid followed by esterification.
Synthesis of the Precursor: 2-Amino-4-chloro-5-methylbenzoic Acid
The immediate precursor, 2-amino-4-chloro-5-methylbenzoic acid, can be synthesized via the chlorination of 2-amino-5-methylbenzoic acid. This electrophilic aromatic substitution reaction introduces a chlorine atom at the 4-position, directed by the activating amino group.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-methylbenzoic Acid [13][14][15][16]
Materials:
-
2-Amino-5-methylbenzoic acid
-
N-Chlorosuccinimide (NCS) or chlorine gas
-
A suitable solvent such as 1,2-dichloroethane or N,N-dimethylformamide (DMF)
-
Dilute hydrochloric acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid in the chosen solvent (e.g., 1,2-dichloroethane).
-
Slowly add the chlorinating agent (e.g., chlorine gas passed below the surface at a controlled temperature, or N-chlorosuccinimide in portions) to the stirred solution. The reaction temperature should be carefully monitored.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or by pouring the reaction mixture into ice water.
-
The pH of the solution may be adjusted with dilute hydrochloric acid to ensure complete precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with water and a small amount of cold ethanol, and then dried to yield 2-amino-4-chloro-5-methylbenzoic acid.
Causality Behind Experimental Choices:
-
The choice of chlorinating agent and solvent can influence the reaction's selectivity and yield. N-Chlorosuccinimide is often preferred in a laboratory setting for its ease of handling compared to chlorine gas.
-
The reaction temperature is a critical parameter to control to avoid side reactions and ensure the desired regioselectivity.
-
The acidic workup ensures that the product, a carboxylic acid, is in its protonated and less soluble form, facilitating its isolation.
Esterification to Methyl 2-amino-4-chloro-5-methylbenzoate
The final step involves the esterification of the synthesized carboxylic acid with methanol. The Fischer esterification, an acid-catalyzed reaction, is a common and effective method for this transformation.[1][17][18][19][20]
Experimental Protocol: Fischer Esterification [21][22][23]
Materials:
-
2-Amino-4-chloro-5-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-amino-4-chloro-5-methylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-4-chloro-5-methylbenzoate.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Methanol: Using a large excess of methanol serves both as the reactant and the solvent, shifting the equilibrium of the reversible Fischer esterification towards the product side, thereby maximizing the yield.[17][21]
-
Acid Catalyst: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[17][18][19][20]
-
Neutralization: The basic wash with sodium bicarbonate is crucial to remove the acid catalyst, preventing the reverse reaction (ester hydrolysis) during workup and purification.
Reactivity and Synthetic Applications
The synthetic utility of methyl 2-amino-4-chloro-5-methylbenzoate stems from the presence of three key functional groups: a nucleophilic amino group, an electrophilic ester carbonyl group, and a halogenated aromatic ring. These features allow for a diverse range of chemical transformations.
Reactions Involving the Amino Group
The primary amino group is a potent nucleophile and can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. The electron-donating methyl group on the ring enhances the nucleophilicity of the amino group, potentially leading to faster reaction rates compared to unsubstituted or electron-deficient anilines.[24]
-
Diazotization: Treatment with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.[24]
-
Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[24]
Reactions Involving the Ester Group
The methyl ester group can undergo several transformations:
-
Hydrolysis: Conversion back to the carboxylic acid under acidic or basic conditions.
-
Amidation: Reaction with amines to form amides, often requiring elevated temperatures or catalysis.
-
Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Application in the Synthesis of Bioactive Molecules
Methyl 2-amino-4-chloro-5-methylbenzoate and its precursors are valuable intermediates in the synthesis of various agrochemicals and pharmaceuticals.[14][15][25] For instance, the closely related 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the production of the insecticide chlorantraniliprole.[14] Similarly, substituted aminobenzoates are crucial building blocks in the synthesis of pharmaceuticals, including anti-inflammatory agents.[15][25] The specific substitution pattern of methyl 2-amino-4-chloro-5-methylbenzoate makes it a promising candidate for the development of novel bioactive compounds.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling methyl 2-amino-4-chloro-5-methylbenzoate and its precursors. Based on the safety data for analogous compounds like substituted anilines and benzoates, the following guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[26][27][28][29][30]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[26][27]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[26][27]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[27]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
Methyl 2-amino-4-chloro-5-methylbenzoate is a strategically important synthetic intermediate with a wide range of potential applications in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through well-established organic transformations, and its reactivity offers a versatile platform for further molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers and scientists to fully harness the potential of this valuable building block in their synthetic endeavors.
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Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021, January 10). Retrieved from [Link]
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Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. (n.d.). Retrieved from [Link]
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Fischer esterification reaction - BYJU'S. (2019, January 23). Retrieved from [Link]
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FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved from [Link]
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Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem. (n.d.). Retrieved from [Link]
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Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved from [Link]
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Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI. (2025, February 4). Retrieved from [Link]
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FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes - wwjmrd.com. (n.d.). Retrieved from [Link]
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Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
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A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid - QuickCompany. (n.d.). Retrieved from [Link]
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Figure .. Mass spectrum fragmentation patterns of (a) the metabolite observed in a diethylene glycol dibenzoate fermentation and (b) one of the isomers of the metabolite observed in a dipropylene glycol dibenzoate fermentation. The patterns observed for the other isomers of this metabolite are identical. - ResearchGate. (n.d.). Retrieved from [Link]
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9 - J&K Scientific. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]
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Methyl 2-amino-5-chlorobenzoate - PMC. (n.d.). Retrieved from [Link]
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(PDF) Methyl 2-amino-5-chlorobenzoate - ResearchGate. (n.d.). Retrieved from [Link]
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Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Aniline - ipo. (n.d.). Retrieved from [Link]
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Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC. (2023, October 31). Retrieved from [Link]
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Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
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Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) API Intermediate Manufacturers. (n.d.). Retrieved from [Link]
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Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc. (n.d.). Retrieved from [Link]
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Safety Data Sheet: Aniline - Carl ROTH. (n.d.). Retrieved from [Link]
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Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (2003, November 17). Retrieved from [Link]
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Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
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Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. (n.d.). Retrieved from [Link]
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Methodological & Application
"Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate from 2-amino-4-chloro-5-methylbenzoic acid"
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The synthesis of highly specific kinase inhibitors and benzamide-derived therapeutics frequently relies on substituted anthranilic acids as foundational building blocks [1]. Specifically, 2-amino-4-chloro-5-methylbenzoic acid is a critical precursor in the development of antiparasitic agents [3] and Nampt inhibitors [2]. To utilize this compound in downstream cross-coupling or amidation reactions, the carboxylic acid moiety must be protected or activated via methyl esterification, yielding methyl 2-amino-4-chloro-5-methylbenzoate (CAS# 458533-69-2) [3].
Esterifying an anthranilic acid derivative presents a unique chemical challenge: the molecule contains both a weakly nucleophilic ortho-aniline group and a carboxylic acid. At neutral pH, the starting material exists partially as a zwitterion, limiting its solubility in organic solvents. Standard Fischer esterification conditions must be carefully calibrated to manage the basicity of the amine while driving the dehydration equilibrium forward [4].
Chemical Logic & Mechanistic Pathway
In an acid-catalyzed Fischer esterification, the reaction is driven to completion by applying Le Châtelier's Principle—utilizing anhydrous methanol as both the reactant and the solvent [4].
Causality of the Acid Catalyst: When sulfuric acid (H₂SO₄) is introduced, the first equivalent is immediately consumed to protonate the amino group, forming an anilinium salt. This protonation is mechanistically vital:
-
Protection: It prevents the amine from undergoing unwanted side reactions (e.g., N-alkylation).
-
Solubilization: It breaks the zwitterionic network, fully solubilizing the starting material in methanol.
-
Catalysis: Because the first equivalent is sequestered by the amine, a strict stoichiometric excess (typically 2.0–2.5 eq total) of H₂SO₄ is required to protonate the carbonyl oxygen and initiate the nucleophilic attack by methanol.
Fig 1: Mechanistic pathway of the acid-catalyzed Fischer esterification.
Experimental Protocols
We detail two field-proven methodologies. Method A is the standard, highly scalable Fischer esterification. Method B utilizes Thionyl Chloride for rapid, anhydrous activation, preferred for moisture-sensitive analogs.
Method A: Acid-Catalyzed Fischer Esterification (Preferred for Scale)
-
Substrate Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq, e.g., 10.0 g, 53.9 mmol) in anhydrous methanol (15 volumes, ~150 mL).
-
Exothermic Activation: Cool the suspension to 0 °C using an ice-water bath. Slowly add concentrated sulfuric acid (H₂SO₄, 98%, 2.5 eq, 7.2 mL) dropwise over 15 minutes.
-
Causality Note: The protonation of the aniline nitrogen is highly exothermic. Dropwise addition at 0 °C prevents localized boiling and suppresses oxidative degradation of the electron-rich aromatic ring.
-
-
Reflux & Dehydration: Attach a reflux condenser and heat the reaction mixture to 65–70 °C for 12–18 hours.
-
Solvent Reduction: Once complete, cool the mixture to room temperature and concentrate the solvent in vacuo to approximately 1/3 of its original volume.
-
Causality Note: Removing excess methanol minimizes the volume of base required for the subsequent neutralization and prevents the product from partitioning into the aqueous layer.
-
-
Neutralization (Critical Step): Dilute the concentrated residue with crushed ice/water (100 mL). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH strictly reaches 7.5–8.0.
-
Causality Note: The product currently exists as a water-soluble anilinium sulfate salt. Neutralization converts it to the lipophilic free base, which will precipitate as an off-white solid.
-
-
Extraction & Isolation: Extract the aqueous phase with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure ester.
Method B: Thionyl Chloride-Mediated in situ Esterification
-
Suspend the starting material (1.0 eq) in anhydrous methanol (15 volumes) at 0 °C under an inert atmosphere (N₂/Ar).
-
Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise.
-
Causality Note: SOCl₂ reacts vigorously with methanol to generate anhydrous HCl and methyl chlorosulfite. This creates a strictly anhydrous, highly acidic environment that drives esterification rapidly without generating water as a byproduct.
-
-
Warm to room temperature, then reflux for 4–6 hours.
-
Evaporate all volatiles. Neutralize the resulting hydrochloride salt with saturated NaHCO₃ and extract with Dichloromethane (DCM) to yield the free base.
Fig 2: Step-by-step experimental workflow for methyl ester synthesis.
Self-Validating System: In-Process Controls (IPC)
To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system. Operators should observe the following physical and analytical checkpoints:
-
IPC 1 (Dissolution Check): The starting material is poorly soluble in methanol. Upon the addition of H₂SO₄, the formation of the anilinium salt should result in a completely clear solution. Failure to achieve a clear solution indicates insufficient acid catalyst.
-
IPC 2 (Chromatographic Shift): Monitor via TLC (Eluent: Hexanes/EtOAc 3:1). The zwitterionic starting material will streak near the baseline (R_f ~ 0.1). The successful formation of the methyl ester is validated by the appearance of a distinct, UV-active spot at a much higher retention factor (R_f ~ 0.6).
-
IPC 3 (pH Validation): During workup, if the pH remains < 7, the product will remain trapped in the aqueous layer as a salt. The precipitation of a white solid upon reaching pH 7.5–8.0 visually validates successful neutralization.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and expected outcomes for various esterification strategies applied to anthranilic acid derivatives.
| Parameter | Method A (H₂SO₄ / MeOH) | Method B (SOCl₂ / MeOH) | Method C (TMS-CHN₂) |
| Catalyst/Reagent | Conc. H₂SO₄ (2.5 eq) | SOCl₂ (2.0 eq) | TMS-Diazomethane (1.2 eq) |
| Temperature | 65–70 °C (Reflux) | 0 °C to 65 °C | 0 °C to Room Temp |
| Reaction Time | 12–18 hours | 4–6 hours | 1–2 hours |
| Typical Yield | 75–85% | 85–95% | >90% (Small scale only) |
| Scalability | Excellent (>100g) | Excellent (>100g) | Poor (Hazardous at scale) |
| Safety Profile | Moderate (Corrosive acid) | High Hazard (Toxic gas release) | Extreme Hazard (Explosive/Toxic) |
References
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- Title: Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as Potent Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt)
- Source: PMC - nih.
- Source: athabascau.
Application Notes and Protocols for the Esterification of 2-amino-4-chloro-5-methylbenzoic Acid
Introduction
2-amino-4-chloro-5-methylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its structural features, including the amino, chloro, and methyl groups on the benzoic acid core, make it a versatile precursor for creating complex molecules with specific biological activities. The esterification of this compound is a fundamental transformation, often representing a critical step in the synthetic pathway towards active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the esterification of 2-amino-4-chloro-5-methylbenzoic acid, with a focus on the widely utilized Fischer-Speier esterification method. These application notes are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Reaction Mechanism and Scientific Rationale
The most common method for the esterification of carboxylic acids is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This equilibrium reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3]
The mechanism of the Fischer esterification proceeds through several key steps:[4]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Due to the presence of the basic amino group in 2-amino-4-chloro-5-methylbenzoic acid, a stoichiometric amount of the acid catalyst may be required to both protonate the amino group and catalyze the reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the esterification of 2-amino-4-chloro-5-methylbenzoic acid via the Fischer-Speier method.
Caption: General workflow for the Fischer esterification of 2-amino-4-chloro-5-methylbenzoic acid.
Detailed Experimental Protocol: Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate
This protocol is adapted from established procedures for similar substituted aminobenzoic acids.[5]
Materials:
-
2-amino-4-chloro-5-methylbenzoic acid (1.0 eq)
-
Methanol (reagent grade, large excess, e.g., 20-50 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic to stoichiometric amount, e.g., 0.5-1.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloro-5-methylbenzoic acid.
-
Add a large excess of methanol. The methanol will serve as both the reactant and the solvent.
-
Place the flask in an ice bath and begin stirring.
-
-
Catalyst Addition:
-
Slowly and carefully, add concentrated sulfuric acid dropwise to the stirred solution. Caution: The addition of sulfuric acid to methanol is highly exothermic.[6] Perform this step slowly in an ice bath to control the temperature.
-
-
Reaction:
-
Once the addition of the catalyst is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by TLC by observing the disappearance of the starting material.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Caution: Vigorous gas evolution (CO₂) will occur.
-
Reduce the volume of the mixture by removing most of the methanol using a rotary evaporator.
-
-
Extraction:
-
Transfer the aqueous residue to a separatory funnel.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 2-amino-4-chloro-5-methylbenzoate.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Data Presentation
The following table summarizes the key parameters for the esterification of 2-amino-4-chloro-5-methylbenzoic acid.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-amino-4-chloro-5-methylbenzoic acid | The carboxylic acid to be esterified. |
| Alcohol | Methanol | Serves as both reactant and solvent, used in large excess to drive the equilibrium.[7] |
| Catalyst | Concentrated Sulfuric Acid | A strong acid catalyst that protonates the carbonyl group, making it more electrophilic.[1] |
| Stoichiometry (Acid:Alcohol) | 1 : 20-50 | A large excess of alcohol shifts the reaction equilibrium towards the product side. |
| Reaction Temperature | Reflux (~65 °C for Methanol) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-8 hours | Typically sufficient for the reaction to reach completion, should be monitored by TLC. |
| Work-up | Neutralization with NaHCO₃, Extraction | Removes the acid catalyst and isolates the ester product from the aqueous phase. |
| Purification | Recrystallization or Column Chromatography | Removes unreacted starting material and any by-products to yield the pure ester. |
| Expected Product | Methyl 2-amino-4-chloro-5-methylbenzoate | The corresponding methyl ester of the starting carboxylic acid. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-amino-4-chloro-5-methylbenzoic acid: May cause skin and serious eye irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.
-
Methanol: A flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12][13] It can cause damage to organs, particularly the optic nerve.[11] Keep away from heat, sparks, and open flames.[14]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[6][15][16][17][18] It is a strong corrosive and oxidizing agent. Handle with extreme care and add it slowly to other liquids to avoid splashing and excessive heat generation.
Chemical Reaction Mechanism
The detailed mechanism for the acid-catalyzed esterification is depicted below.
Caption: Mechanism of Fischer-Speier Esterification.
References
-
ScienceLab.com. (2013, January 4). Methanol MSDS. Retrieved from [Link]
-
SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - SULPHURIC ACID. Retrieved from [Link]
-
State of Michigan. (2014, March 19). SAFETY DATA SHEET - Methanol (230, 232, 233). Retrieved from [Link]
-
Redox. (2022, May 24). Safety Data Sheet Methanol. Retrieved from [Link]
-
2M Holdings Ltd. (n.d.). SAFETY DATA SHEET METHANOL. Retrieved from [Link]
-
C2A Sales and Supplies. (2018, August 21). Safety Data Sheet Sulfuric Acid, Concentrated 18 M. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sulphuric acid ... %. Retrieved from [Link]
-
Ecolab. (n.d.). SAFETY DATA SHEET SULPHURIC ACID 98%. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chem Service. (2016, May 13). SAFETY DATA SHEET. Retrieved from [Link]
-
CPAChem. (2024, January 4). Safety data sheet. Retrieved from [Link]
-
Shi, H., Wang, H., & Xu, G. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. Retrieved from [Link]
-
Chan, S. L., & Ooi, K. H. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Sains Malaysiana, 44(1), 53-59. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 2055-2059. Retrieved from [Link]
-
Murphy, B. (2016, January 29). How to do esterification of amino acid? ResearchGate. Retrieved from [Link]
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Purification of Methyl 2-amino-4-chloro-5-methylbenzoate by Recrystallization: An Application Note and Protocol
For Distribution: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the purification of methyl 2-amino-4-chloro-5-methylbenzoate, a key intermediate in pharmaceutical synthesis.[1] The primary purification technique discussed is recrystallization, a robust method for enhancing the purity of solid compounds.[2][3][4] This document elucidates the fundamental principles of recrystallization, offers a step-by-step experimental procedure, and provides insights into solvent selection, troubleshooting, and safety considerations. The aim is to equip researchers with the necessary knowledge to effectively purify this compound, ensuring high quality for downstream applications in drug development and organic synthesis.[5]
Introduction: The Significance of Purity in Pharmaceutical Intermediates
Methyl 2-amino-4-chloro-5-methylbenzoate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is of paramount importance, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. Recrystallization is a widely employed and effective technique for the purification of solid organic compounds, including pharmaceutical intermediates.[2][3][6] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4][6] By carefully selecting a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, a highly purified crystalline product can be obtained upon cooling.[3][4]
The Principle of Recrystallization
Recrystallization is a purification technique that leverages differences in solubility to separate a desired compound from impurities.[4] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3][6] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes out.[3] The impurities, ideally, either remain dissolved in the cold solvent (the mother liquor) or are present in much lower concentrations, thus not reaching their saturation point.[4]
The success of recrystallization is heavily dependent on the choice of solvent. An ideal solvent should:
-
Exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound being purified.
-
Have a boiling point that is low enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
Experimental Protocol: Recrystallization of Methyl 2-amino-4-chloro-5-methylbenzoate
This protocol outlines a general procedure for the recrystallization of methyl 2-amino-4-chloro-5-methylbenzoate. The choice of solvent and specific volumes may need to be optimized based on the initial purity of the compound and the scale of the purification.
Materials and Equipment
Chemicals:
-
Crude Methyl 2-amino-4-chloro-5-methylbenzoate
-
Recrystallization Solvent (e.g., Methanol, Ethanol, or a mixture of solvents like Ethanol/Water)
-
Activated Carbon (decolorizing agent, if needed)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Beakers
-
Graduated cylinders
-
Melting point apparatus
-
Oven or vacuum desiccator
Step-by-Step Procedure
-
Solvent Selection: Begin by determining the most suitable solvent. This can be done through small-scale solubility tests with various solvents. Methanol and ethanol are often good starting points for aminobenzoate derivatives.[7]
-
Dissolution: Place the crude methyl 2-amino-4-chloro-5-methylbenzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[8]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, swirl, and then gently reheat to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration (if decolorizing agent was used): If activated carbon was added, it must be removed while the solution is still hot to prevent premature crystallization of the product. This is achieved by hot gravity filtration using a fluted filter paper and a pre-warmed funnel and receiving flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, followed by drying in an oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates a high degree of purity. Further analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can also be performed to confirm purity.
Visual Workflow of the Recrystallization Process
Caption: Workflow for the recrystallization of Methyl 2-amino-4-chloro-5-methylbenzoate.
Key Considerations and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent Choice | Perform small-scale solubility tests. Consider solvent pairs (e.g., ethanol/water) for fine-tuning solubility. | The ideal solvent has a steep solubility curve with respect to temperature for the target compound. |
| Cooling Rate | Cool the solution slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion. |
| Oiling Out | If the compound separates as an oil, reheat the solution, add more solvent, and cool again. Seeding with a pure crystal can help.[3] | "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or the solution is cooled too quickly. |
| Low Yield | Ensure the minimum amount of hot solvent was used. Check the solubility of the compound in the cold solvent. | Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor. |
| Impure Crystals | Ensure slow cooling. Wash the collected crystals with fresh, ice-cold solvent. | Rapid cooling can trap impurities within the crystal lattice. Inadequate washing leaves behind impure mother liquor. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.
-
Avoid breathing dust from the solid compounds.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.
Conclusion
Recrystallization is a powerful and versatile technique for the purification of methyl 2-amino-4-chloro-5-methylbenzoate. By understanding the principles of solubility and carefully controlling the experimental conditions, researchers can significantly enhance the purity of this important pharmaceutical intermediate. The protocol and guidelines presented in this application note provide a solid foundation for achieving high-purity material, which is essential for the successful development of new therapeutic agents.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from [Link]
-
IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-Chloro-5-aMinobenzoic acid Methyl ester - Introduction. Retrieved from [Link]
-
PubMed. (n.d.). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Retrieved from [Link]
-
PubMed. (2006, February 17). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
-
PubMed Central (PMC). (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
-
Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]
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Application Note: HPLC Method for Purity Analysis of Methyl 2-amino-4-chloro-5-methylbenzoate
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for Methyl 2-amino-4-chloro-5-methylbenzoate. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This method is suitable for quality control and stability testing in research, development, and manufacturing environments.
Introduction
Methyl 2-amino-4-chloro-5-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[4][5] Its chemical structure, featuring an aromatic amine and a benzoate ester, makes it susceptible to degradation and the formation of impurities during synthesis and storage. Therefore, a reliable analytical method to assess its purity is critical to ensure the quality and safety of the final products.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis of active pharmaceutical ingredients (APIs) and intermediates.[6] This document provides a comprehensive, step-by-step protocol for the purity analysis of Methyl 2-amino-4-chloro-5-methylbenzoate, including system suitability criteria and detailed method validation procedures.
Chemical Structure:
-
Compound: Methyl 2-amino-4-chloro-5-methylbenzoate
-
CAS Number: 63480-14-8[7]
-
Molecular Formula: C₉H₁₀ClNO₂[7]
-
Molecular Weight: 199.63 g/mol [7]
Experimental
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (e.g., Milli-Q or equivalent)
-
Methyl 2-amino-4-chloro-5-methylbenzoate reference standard
-
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of Methyl 2-amino-4-chloro-5-methylbenzoate from its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Table 2: Gradient Elution Program
Rationale for Method Development
-
Column Selection: A C18 column was chosen as it is a versatile, non-polar stationary phase suitable for the retention and separation of moderately polar aromatic compounds like the target analyte.[6]
-
Mobile Phase: A combination of acetonitrile and water provides good solvent strength for eluting the analyte and its impurities. The addition of orthophosphoric acid to Mobile Phase A serves to acidify the mobile phase (to a pH of approximately 2.5-3.0). This is crucial for protonating the amino group on the analyte, which prevents peak tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[8]
-
Gradient Elution: A gradient elution program was employed to ensure the effective separation of impurities with a wide range of polarities from the main analyte peak and to elute any strongly retained compounds from the column in a reasonable time.
-
Detection Wavelength: The UV spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate in the diluent shows a significant absorbance maximum at approximately 245 nm. This wavelength was chosen for detection to ensure high sensitivity for both the main peak and any potential impurities.
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Methyl 2-amino-4-chloro-5-methylbenzoate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Methyl 2-amino-4-chloro-5-methylbenzoate sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[9][10] The test is performed by injecting the standard solution in six replicates.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Table 3: System Suitability Criteria
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This was evaluated through forced degradation studies. The sample was subjected to stress conditions (acid, base, oxidation, thermal, and photolytic) to generate potential degradation products. The chromatograms of the stressed samples were compared with that of an unstressed sample to demonstrate that the degradant peaks were well-resolved from the main analyte peak.
Linearity
The linearity of the method was established by analyzing a series of solutions of Methyl 2-amino-4-chloro-5-methylbenzoate at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was determined. An r² value of ≥ 0.999 is typically considered acceptable.[11]
Accuracy
Accuracy was determined by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery was calculated for each level. The acceptance criterion for recovery is typically between 98.0% and 102.0%.[12]
Precision
-
Repeatability (Intra-assay precision): The precision of the method was determined by analyzing six separate preparations of the same sample on the same day. The Relative Standard Deviation (%RSD) of the results was calculated.
-
Intermediate Precision (Inter-assay precision): The intermediate precision was assessed by having a different analyst perform the analysis on a different day using a different instrument. The %RSD between the two sets of results was calculated. A %RSD of ≤ 2.0% is generally acceptable for both repeatability and intermediate precision.[13]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., % acetonitrile ± 2%) The system suitability parameters were checked under each of these varied conditions.
Purity Analysis Workflow
Below is a step-by-step protocol for the purity analysis of a sample of Methyl 2-amino-4-chloro-5-methylbenzoate.
-
Prepare Solutions: Prepare the mobile phases, diluent, standard solution, and sample solution as described above.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient conditions until a stable baseline is achieved.
-
System Suitability: Inject the diluent (as a blank) followed by six replicate injections of the standard solution. Verify that the system suitability criteria (Table 3) are met.
-
Sample Analysis: Inject the sample solution in duplicate.
-
Data Processing: Integrate all the peaks in the chromatogram of the sample solution, disregarding any peaks from the blank.
Calculation of Purity
The percentage of any individual impurity and the total impurities are calculated based on the area normalization method.
-
% Individual Impurity = (Area of individual impurity peak / Total area of all peaks) x 100
-
% Total Impurities = Sum of % of all individual impurities
-
% Purity = 100 - % Total Impurities
Visual Workflow Diagrams
Caption: Workflow for HPLC Method Development and Validation.
Caption: Protocol for Routine Sample Purity Analysis.
Conclusion
The HPLC method described in this application note is demonstrated to be a reliable and robust tool for the purity analysis of Methyl 2-amino-4-chloro-5-methylbenzoate. The method is specific for the analyte and can effectively separate it from potential degradation products and process-related impurities. The validation results confirm that the method is linear, accurate, and precise, making it suitable for routine quality control analysis in a regulated laboratory environment.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. April 2023. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). November 2005. [Link]
-
Phenomenex. USP Chapter 621: Overview & Key Points. June 2017. [Link]
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-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. April 2022. [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. September 2008. [Link]
-
MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. July 2012. [Link]
-
ResearchGate. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. September 2021. [Link]
-
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-
ChemBK. 2-Chloro-5-aMinobenzoic acid Methyl ester. [Link]
-
Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
SciSpace. High-performance liquid chromatography method for the analysis of sodium benzoate. [Link]
-
PMC. Methyl 2-amino-5-chlorobenzoate. [Link]
-
Oxford Academic. Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. October 2016. [Link]
-
ResearchGate. A Simple, Sensitive and Validated Method with HPLC-DAD For the Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Processed Food. April 2024. [Link]
-
PubChem. Methyl 2-amino-5-chlorobenzoate. [Link]
-
Wikipedia. Methyl benzoate. [Link]
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Application Note: Methyl 2-amino-4-chloro-5-methylbenzoate in the Synthesis of Kinetoplastid Hexokinase 1 Inhibitors
Executive Summary
The development of targeted therapeutics for neglected tropical diseases (NTDs), such as Human African Trypanosomiasis (HAT) and Leishmaniasis, requires highly specific pharmacophores capable of disrupting parasite-specific metabolic pathways. Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) serves as a critical, highly functionalized anthranilic acid building block in the synthesis of benzamidobenzoic acids. These derivatives act as potent allosteric inhibitors of Kinetoplastid Hexokinase 1 (TbHK1), a pivotal enzyme in the glucose metabolism of Trypanosoma brucei and Leishmania major [1].
This application note details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing this specific precursor in modern drug discovery workflows.
Physicochemical Profiling
The structural features of Methyl 2-amino-4-chloro-5-methylbenzoate dictate both its reactivity during synthesis and the ultimate binding affinity of the final drug molecule. The methyl ester acts as a transient protecting group, while the chloro and methyl substituents provide essential steric bulk and electronic distribution for the final pharmacophore.
| Property | Value |
| Chemical Name | Methyl 2-amino-4-chloro-5-methylbenzoate |
| CAS Registry Number | 458533-69-2 |
| Molecular Formula | C 9 H 10 ClNO 2 |
| Molecular Weight | 199.63 g/mol |
| Appearance | Solid (typically off-white to pale yellow powder) |
| Structural Role | Functionalized anthranilic acid core precursor |
Mechanistic Rationale: Overcoming Electronic Deactivation
In the context of synthesizing TbHK1 inhibitors, the primary synthetic hurdle is the acylation of the aniline nitrogen. In Methyl 2-amino-4-chloro-5-methylbenzoate, the amino group (position 2) is highly deactivated. It is subjected to the electron-withdrawing resonance and inductive effects of the ortho-methyl ester (position 1) and the inductive withdrawal of the meta-chloro group (position 4).
Attempting standard Schotten-Baumann amidation (aqueous base, room temperature) typically results in incomplete conversion or competing hydrolysis of the acyl chloride. To overcome this high activation energy barrier, the protocol below utilizes microwave-assisted organic synthesis (MAOS) . By employing acetonitrile—a polar aprotic solvent with an excellent microwave loss tangent—the reaction mixture undergoes rapid, uniform dielectric heating. This forces the sterically hindered and electronically deactivated amine to attack the acyl chloride efficiently, drastically reducing reaction times from days to minutes while suppressing side-product formation [1].
Synthetic Workflow & Biological Mechanism
Figure 1: Two-step synthetic workflow for benzamidobenzoic acid TbHK1 inhibitors.
Figure 2: Allosteric inhibition of Trypanosoma brucei hexokinase 1 (TbHK1) pathway.
Experimental Protocols
Protocol 1: Microwave-Assisted Amidation
This step couples the deactivated anthranilate core with an acyl chloride (e.g., 4-(tert-butyl)benzoyl chloride) to form the protected benzamide intermediate [1].
Step-by-Step Methodology:
-
Preparation: To a heavy-walled microwave vial equipped with a magnetic stir bar, add Methyl 2-amino-4-chloro-5-methylbenzoate (0.13 mmol).
-
Solvation: Suspend the starting material in anhydrous acetonitrile (2.0 mL). Causality: Acetonitrile is chosen for its high dipole moment, stabilizing the polar transition state of the acyl substitution while efficiently absorbing microwave energy.
-
Reagent Addition: Add the target acyl chloride (0.14 mmol, 1.1 eq) dropwise. Seal the vial with a crimp cap.
-
Irradiation: Heat the reaction mixture to 150 °C in a dedicated microwave synthesizer for 60 minutes.
-
Self-Validation (In-Process): Prior to workup, extract a 10 μL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated to proceed only if the starting material mass ( m/z ~200 [M+H] + ) is completely consumed and replaced by the target mass (e.g., m/z ~360 [M+H] + ).
-
Workup: Cool the vial to room temperature. Dilute the mixture with saturated aqueous NaHCO 3 (10 mL). Causality: The mild base neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the ester. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol 2: Ester Saponification to Active Pharmacophore
The methyl ester must be cleaved to yield the free carboxylic acid, which acts as a critical hydrogen bond donor/acceptor in the allosteric binding pocket of TbHK1.
Step-by-Step Methodology:
-
Solvation: Dissolve the benzamide methyl ester intermediate (0.10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and water (2.0 mL). Causality: THF fully solubilizes the hydrophobic benzamide, while water solvates the hydroxide nucleophile, ensuring a homogenous reaction environment.
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2 O) (0.50 mmol, 5.0 eq). Stir vigorously at room temperature for 12 hours.
-
Self-Validation (In-Process): Monitor the reaction via TLC (30% EtOAc in Hexanes). The starting ester ( Rf ~0.6) will disappear, and the resulting lithium carboxylate salt will remain immobilized at the baseline ( Rf = 0.0).
-
Precipitation & Isolation: Acidify the reaction mixture dropwise with 1M HCl until the pH reaches ~2.0. The free benzamidobenzoic acid will precipitate as a white/off-white solid. Collect the product via vacuum filtration and wash with cold water.
-
Self-Validation (Structural): Analyze the dried product via 1 H NMR (DMSO- d6 ). Successful deprotection is confirmed by the complete disappearance of the sharp ester singlet at ~3.8 ppm (-OCH 3 ) and the emergence of a broad, exchangeable singlet at >12.0 ppm (-COOH).
Quantitative Biological Data (SAR Summary)
The incorporation of the chloro and methyl groups (derived from Methyl 2-amino-4-chloro-5-methylbenzoate) combined with specific C4-aryl substitutions on the benzamide ring yields profound improvements in antiparasitic efficacy. The table below summarizes the structure-activity relationship (SAR) optimization from the initial hit to the highly potent Probe 4f [1].
| Compound / Analog | Target (rTbHK1) IC 50 (μM) | Whole Parasite (BSF) LD 50 (μM) | Mammalian Cytotoxicity (IMR-90) EC 50 |
| Hit Compound (Unoptimized) | 9.1 | >25.0 (Inactive) | >25.0 μM |
| Optimized Probe 4f (C4-Phenyl) | 0.28 | 1.9 | >25.0 μM |
| Analog 4j (3-Methoxyphenyl) | 0.88 | 1.5 | >25.0 μM |
Note: The optimized probes demonstrate a mixed inhibition profile with respect to ATP, confirming their role as novel allosteric modulators rather than competitive ATP-binding substrates.
References
-
Flaherty DP, Harris MT, et al. "Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1." ChemMedChem. 2017 Nov 16;12(23):1994-2005.[Link]
"Methyl 2-amino-4-chloro-5-methylbenzoate as a building block for agrochemicals"
Application Note: Methyl 2-amino-4-chloro-5-methylbenzoate as a Next-Generation Agrochemical Building Block
Executive Summary
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS 458533-69-2)[1] is a highly specialized anthranilic acid derivative that serves as a foundational building block in the synthesis of modern crop protection agents[2]. Its most prominent application lies in the discovery and manufacturing of anthranilic diamides—a breakthrough class of insecticides that exhibit exceptional efficacy against lepidopteran pests while maintaining a highly favorable mammalian safety profile[3]. This application note details the mechanistic rationale behind its structural features, provides self-validating synthetic protocols for library generation, and maps the downstream biological mode of action.
Structural & Mechanistic Rationale: The "4-Chloro-5-Methyl" Advantage
In rational agrochemical drug design, every functional group must be justified by its contribution to target affinity, metabolic stability, or environmental degradation. The substitution pattern of this specific building block is highly deliberate:
-
C4-Chlorine (Metabolic Shielding): In the insect gut, cytochrome P450 enzymes typically oxidize unsubstituted aromatic rings, leading to rapid clearance. The electron-withdrawing chlorine atom at the para-position to the amine blocks this metabolic liability, significantly extending the compound's half-life in vivo[4].
-
C5-Methyl (Target Selectivity & Lipophilicity): The methyl group introduces localized lipophilicity, which enhances cuticular penetration in insects. More importantly, it creates a specific steric bulk that perfectly complements the binding pocket of the insect ryanodine receptor (RyR), while sterically clashing with the mammalian RyR homolog. This structural nuance drives the >500-fold species selectivity observed in commercial diamide insecticides[3].
-
Methyl Ester (Orthogonal Reactivity): Utilizing the methyl ester rather than the free acid prevents premature zwitterion formation and self-condensation during storage. It allows for orthogonal synthetic strategies where the aniline nitrogen can be functionalized prior to ester hydrolysis, or vice versa, without cross-reactivity[5].
Physicochemical Profiling & Mechanistic Data
| Property | Value / Feature | Mechanistic Rationale in Agrochemical Design |
| Chemical Formula | C9H10ClNO2 | Provides an optimal low molecular weight core, leaving "budget" for complex amide appendages while maintaining a favorable logP. |
| C4-Chlorine Substitution | Electron-withdrawing, sterically bulky | Blocks P450-mediated metabolic degradation; modulates the pKa of the adjacent aniline NH2 to tune hydrogen bonding. |
| C5-Methyl Substitution | Electron-donating, lipophilic | Enhances target site affinity (RyR) via hydrophobic interactions; improves cuticular penetration. |
| Methyl Ester Moiety | Base-labile protecting group | Prevents premature polymerization; allows orthogonal deprotection under mild basic conditions prior to coupling. |
Synthetic Workflows and Protocols
As a Senior Application Scientist, I emphasize that successful library generation requires robust, self-validating protocols. The following workflows detail the transformation of the building block into a functional diamide scaffold.
Protocol 1: Base-Catalyzed Saponification of the Methyl Ester
Objective: To unmask the carboxylic acid for subsequent amide coupling, generating 2-amino-4-chloro-5-methylbenzoic acid. Expertise & Causality: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation acts as a mild Lewis acid. It coordinates with the carbonyl oxygen to accelerate hydrolysis at room temperature, avoiding the harsh heating required by NaOH that could lead to decarboxylation or degradation of the electron-rich aniline ring.
Step-by-Step Methodology:
-
Initiation: Dissolve Methyl 2-amino-4-chloro-5-methylbenzoate (1.0 eq, e.g., 10 mmol) in a 3:1:1 mixture of THF/MeOH/H2O to achieve a 0.2 M concentration.
-
Reagent Addition: Add LiOH monohydrate (3.0 eq) in one portion at 0 °C to control the initial exotherm.
-
Propagation: Warm the reaction to room temperature (20–25 °C) and stir vigorously for 4–6 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the starting material (Rf ~0.6) completely disappears, replaced by a baseline spot visible under UV (254 nm).
-
Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with distilled water and cool to 0 °C.
-
Isolation: Acidify dropwise with 1M HCl until pH 3–4 is reached. A pale-yellow precipitate will form. Filter the precipitate, wash with cold water, and dry under high vacuum to afford the free acid in >90% yield.
Protocol 2: Assembly of the Anthranilic Diamide Scaffold
Objective: To construct the diamide pharmacophore via sequential C-N and N-C bond formations. Expertise & Causality: Amide coupling of the sterically hindered, electron-deficient anthranilic acid requires a highly efficient coupling reagent. HATU is utilized here because it forms a highly reactive HOAt ester intermediate, driving the reaction forward despite the steric hindrance imposed by the C5-methyl and C4-chloro groups.
Step-by-Step Methodology:
-
Initiation: Dissolve the intermediate 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq) and the target aliphatic/heterocyclic amine (1.1 eq) in anhydrous DMF (0.1 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the vessel to 0 °C. Add HATU (1.2 eq) portion-wise.
-
Propagation: Stir for 15 minutes at 0 °C, then allow the mixture to warm to room temperature for 12 hours.
-
In-Process Control (Self-Validation): Perform LC-MS analysis. The system validates completion when the acid mass [M-H]- disappears and the monoamide product mass [M+H]+ dominates the chromatogram.
-
Intermediate Isolation: Quench with saturated NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the monoamide.
-
N-Acylation: Dissolve the monoamide in pyridine (0.1 M) and add the desired acid chloride (e.g., a pyrazole-carboxylic acid chloride) (1.5 eq) at 0 °C.
-
Finalization: Heat to 60 °C for 4 hours, cool to room temperature, and precipitate the final anthranilic diamide by adding ice water. Filter and recrystallize.
Synthetic workflow from methyl 2-amino-4-chloro-5-methylbenzoate to an anthranilic diamide.
Biological Mode of Action (MoA): Ryanodine Receptor Activation
The final diamide derivatives synthesized from this building block act as potent activators of the insect ryanodine receptor (RyR)[6]. The RyR is a massive homotetrameric calcium channel located on the sarcoendoplasmic reticulum of muscle and nerve cells[3].
Upon binding, the diamide locks the RyR in a partially open conformation. This causes a rapid, uncontrolled efflux of stored calcium ions into the cytoplasm. The insect experiences immediate feeding cessation, lethargy, and sustained muscle contraction, culminating in flaccid paralysis and death[6],[4].
Mechanism of action: Ryanodine receptor activation and calcium efflux pathway in insects.
References
- BLD Pharm. "Methyl 2-amino-4-chloro-5-methylbenzoate Product Specification." BLD Pharm.
- Cordova, D., et al. "The Novel Mode of Action of Anthranilic Diamide Insecticides: Ryanodine Receptor Activation." ACS Symposium Series, American Chemical Society.
- "Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation." ResearchGate.
- "Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors." MDPI.
- "Anthranilic Acid Market Outlook 2025-2032." Intel Market Research.
- Feng, Q., et al. "Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs." PMC / Molecules.
Sources
- 1. 458533-69-2|Methyl 2-amino-4-chloro-5-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. Anthranilic Acid Market Outlook 2025-2032 [intelmarketresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophilic Substitution Reactions of Methyl 2-amino-4-chloro-5-methylbenzoate
Abstract: Methyl 2-amino-4-chloro-5-methylbenzoate is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a synthetically versatile structure, featuring a nuanced electronic profile governed by four distinct substituents. This guide provides an in-depth technical analysis of the reactivity of this substrate towards common electrophiles. We will dissect the theoretical principles of regioselectivity, offer field-proven experimental protocols for key transformations such as halogenation and nitration, and explain the causality behind critical process parameters. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in complex synthetic routes.
Theoretical Background: Reactivity and Regioselectivity
The success of any synthetic step involving a polysubstituted benzene hinges on a correct prediction of its regiochemical outcome. The reaction of Methyl 2-amino-4-chloro-5-methylbenzoate with electrophiles is a classic case study in the interplay of competing and reinforcing substituent effects.
The Substrate: Structure and Substituent Overview
The substrate features four substituents on the benzene ring, each exerting a unique electronic influence that modulates the ring's nucleophilicity and dictates the position of attack for an incoming electrophile (E⁺).
| Position | Substituent | Classification | Directing Effect |
| C1 | -COOCH₃ (Methyl Ester) | Deactivating | Meta-Director |
| C2 | -NH₂ (Amino) | Strongly Activating | Ortho, Para-Director |
| C4 | -Cl (Chloro) | Deactivating | Ortho, Para-Director |
| C5 | -CH₃ (Methyl) | Weakly Activating | Ortho, Para-Director |
Analysis of Substituent Effects and Predicting Regioselectivity
The overall reactivity and regioselectivity are determined by the cumulative influence of these groups.[2]
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic aromatic substitution (EAS).[2][3] The amino (-NH₂) group is a powerful activator through resonance, strongly energizing the positions ortho and para to it.[4][5] The methyl (-CH₃) group is a weak activator via an inductive effect.
-
Deactivating Groups: These groups withdraw electron density, making the ring less nucleophilic and slowing the rate of EAS.[2][6] The methyl ester (-COOCH₃) is a deactivating group through both inductive and resonance effects. Halogens, like the chloro (-Cl) group, are a unique case; they are deactivating due to a strong inductive effect but are still ortho, para-directing because their lone pairs can participate in resonance stabilization of the intermediate sigma complex.[7][8]
Predictive Logic: The position of electrophilic attack is determined by the site that is most strongly activated and sterically accessible. The amino group (-NH₂) at C2 is the most powerful activating group present and its directing effect will dominate all others.
-
Primary Director (-NH₂ at C2): Strongly activates its ortho positions (C1, C3) and its para position (C5).
-
Site Availability:
-
C1 is blocked by the -COOCH₃ group.
-
C5 is blocked by the -CH₃ group.
-
C3 is open and highly activated.
-
-
Reinforcing Effects:
-
The chloro group (-Cl at C4) directs ortho to C3.
-
The methyl ester (-COOCH₃ at C1) directs meta to C3.
-
-
Competing Effects:
-
The methyl group (-CH₃ at C5) directs ortho to C6.
-
Caption: Logical flow of substituent directing effects predicting C3 as the primary site for electrophilic attack.
The Critical Role of Protecting Groups
The high reactivity of the amino group, while beneficial for directing the substitution, can also be a liability.[5] In strongly acidic or oxidizing conditions (e.g., nitration), the -NH₂ group can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group, completely altering the desired outcome.[5][9] It is also susceptible to oxidation.
To circumvent these issues, the amino group is often temporarily protected, most commonly via acetylation to form an acetamido group (-NHCOCH₃). This group is still an activating ortho, para-director, but its activating strength is moderated, leading to cleaner reactions and preventing unwanted side reactions.[10] The protecting group can be easily removed via hydrolysis after the substitution is complete.
Application Protocols for Electrophilic Substitution
The following protocols are designed as robust starting points for laboratory synthesis. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Halogenation: Synthesis of Methyl 2-amino-3-bromo-4-chloro-5-methylbenzoate
Direct bromination of highly activated anilines can be aggressive. The use of an N-acetylated intermediate provides superior control and yields.[10]
Caption: Experimental workflow for controlled bromination via an N-acetylated intermediate.
Protocol:
-
Part A: N-Acetylation
-
Dissolve Methyl 2-amino-4-chloro-5-methylbenzoate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-acetamido-4-chloro-5-methylbenzoate, which can often be used in the next step without further purification.
-
-
Part B: Bromination
-
Dissolve the N-acetylated intermediate from Part A (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the crude Methyl 2-acetamido-3-bromo-4-chloro-5-methylbenzoate.
-
-
Part C: Deprotection (Acid Hydrolysis)
-
Suspend the crude brominated intermediate in a mixture of methanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux (approx. 60-70°C) for 6-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture and neutralize carefully with a base (e.g., aqueous NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or ethyl acetate/hexanes to obtain the pure product.
-
Causality and Field Insights:
-
Why Acetic Anhydride? It is an effective and inexpensive acetylating agent. The reaction is typically clean and high-yielding.
-
Why NBS? N-Bromosuccinimide is a solid, easy-to-handle source of electrophilic bromine that allows for milder reaction conditions compared to liquid Br₂, reducing the formation of over-brominated byproducts.
-
Why control temperature during bromination? To prevent potential side reactions and ensure selective mono-bromination.
-
Why reflux for hydrolysis? The amide bond of the protecting group is stable; heat and acid catalysis are required to cleave it efficiently.
Nitration: Synthesis of Methyl 2-amino-4-chloro-3-nitro-5-methylbenzoate
Direct nitration is highly inadvisable due to the strong oxidizing nature of the nitrating mixture.[10][11] Protection of the amino group is mandatory.
Protocol:
-
N-Acetylation: Prepare Methyl 2-acetamido-4-chloro-5-methylbenzoate as described in Protocol 2.1, Part A.
-
Nitration: a. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled (0°C) concentrated sulfuric acid. b. Dissolve the N-acetylated substrate (1.0 eq) in concentrated sulfuric acid and cool the solution to 0-5°C. c. Slowly add the prepared nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10°C.[11][12] d. Stir the reaction at 0-5°C for 1-2 hours. e. Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. f. Filter the solid, wash extensively with cold water until the washings are neutral, and dry.
-
Deprotection: Hydrolyze the resulting Methyl 2-acetamido-4-chloro-3-nitro-5-methylbenzoate using the procedure described in Protocol 2.1, Part C, to yield the final product.
Causality and Field Insights:
-
Why H₂SO₄? Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[13]
-
Why low temperature? Electrophilic nitration is a highly exothermic reaction. Low temperatures are essential to control the reaction rate, prevent the formation of dinitrated byproducts, and minimize oxidative side reactions.[11]
-
Why pour onto ice? This serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.
Friedel-Crafts Reactions: A Noteworthy Limitation
Researchers should be aware that Friedel-Crafts alkylation and acylation reactions are generally not feasible with this substrate. The basic lone pair on the nitrogen of the amino group acts as a Lewis base and will complex with the Lewis acid catalyst (e.g., AlCl₃, FeBr₃) required for the reaction.[9][14] This complexation places a positive charge on the nitrogen, converting the powerful activating amino group into a potent deactivating group, shutting down any further electrophilic substitution.[9]
Data Summary Table
The following table summarizes the expected transformations on Methyl 2-amino-4-chloro-5-methylbenzoate. Yields are indicative and will vary based on reaction scale and purification efficiency.
| Reaction | Electrophile Source | Protecting Group | Key Conditions | Expected Product | Typical Yield Range |
| Bromination | N-Bromosuccinimide (NBS) | Yes (N-Acetyl) | DMF, Room Temp | Methyl 2-amino-3-bromo-4-chloro-5-methylbenzoate | 75-90% |
| Chlorination | N-Chlorosuccinimide (NCS) | Yes (N-Acetyl) | DMF, 65-75°C[15] | Methyl 2-amino-3,4-dichloro-5-methylbenzoate | 70-85% |
| Nitration | HNO₃ / H₂SO₄ | Yes (N-Acetyl) | 0-10°C | Methyl 2-amino-4-chloro-3-nitro-5-methylbenzoate | 65-80% |
| Friedel-Crafts | R-Cl / AlCl₃ | No | N/A | No Reaction | 0% |
Conclusion
The electrophilic substitution reactions of Methyl 2-amino-4-chloro-5-methylbenzoate are governed by the powerful activating and ortho, para-directing nature of its C2-amino group. This strong influence, reinforced by the directing effects of the other substituents, predictably channels incoming electrophiles to the C3 position. However, the high reactivity of the amino group necessitates the use of a protection/deprotection strategy for successful and high-yielding halogenation and nitration reactions. Understanding these electronic principles and the practical limitations, such as the incompatibility with Friedel-Crafts conditions, is crucial for the effective application of this versatile intermediate in complex organic synthesis.
References
- Crampton, M. R., Rabbitt, L. C., & Terrier, F. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
- Crampton, M. R., Rabbitt, L. C., & Terrier, F. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Ovid.
- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- Fiveable. (2026, March 2). Synthesis of Polysubstituted Benzenes. Organic Chemistry.
- Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes.
- University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Chemistry.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Save My Exams. (n.d.). Directing Effects (OCR A Level Chemistry A): Revision Note.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives.
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
- Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. PMC.
- Amanote Research. (2010, October 31). (PDF) Methyl 2-Amino-5-Chlorobenzoate - Acta.
- BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-amino-2-methoxybenzoate.
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- (n.d.). Nitration of Methyl Benzoate.
- Chem-Impex. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid.
- ResearchGate. (2025, August 5). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis.
- (n.d.). Nitration of Methyl Benzoate. An Experimental and Computational Investigation.
- (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-chlorobenzoate.
- Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate.
- Google Patents. (2011, December 31). CN103588686A - Method for preparing 2-methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester by halogen halogenation.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
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"N-acylation of Methyl 2-amino-4-chloro-5-methylbenzoate"
An In-Depth Technical Guide to the N-Acylation of Methyl 2-amino-4-chloro-5-methylbenzoate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the N-acylation of methyl 2-amino-4-chloro-5-methylbenzoate, a critical transformation for synthesizing advanced intermediates in pharmaceutical and agrochemical research. As a versatile aromatic amino acid derivative, this compound serves as a foundational building block for various bioactive molecules.[1] The strategic introduction of an acyl group onto the amine functionality is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.[2][3][4]
This document moves beyond a simple recitation of steps, delving into the mechanistic principles that govern the reaction, providing field-proven protocols, and offering insights into data interpretation and troubleshooting. The methodologies described are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
The Underlying Chemistry: Mechanism of N-Acylation
The N-acylation of an aromatic amine like methyl 2-amino-4-chloro-5-methylbenzoate is a classic example of nucleophilic acyl substitution.[5] The reaction's efficiency is predicated on the interplay between the nucleophilicity of the amine and the electrophilicity of the acylating agent.
The core mechanism unfolds in several key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[5]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.[5][6]
-
Collapse of the Intermediate and Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate from an anhydride).
-
Proton Transfer: A base present in the reaction medium abstracts a proton from the positively charged nitrogen atom, yielding the neutral N-acylated product and a salt byproduct.[5]
The use of a base is critical. In reactions involving acyl chlorides, a stoichiometric amount of acid (HCl) is generated. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. By adding a base, such as pyridine or aqueous sodium hydroxide, this acid is neutralized, driving the reaction to completion.[7][8] This principle is famously embodied in the Schotten-Baumann reaction.[5][7]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Field-Proven Experimental Protocols
Two robust protocols are presented, utilizing common and effective acylating agents.
Protocol 1: N-Acetylation with Acetic Anhydride
This method is a straightforward and high-yielding procedure for introducing an acetyl group. Using acetic acid as a solvent provides an acidic medium that can protonate the starting amine, but the reaction is typically driven to completion by heating.[9]
Table 1: Materials and Reagents for N-Acetylation
| Reagent | MW ( g/mol ) | Eq. | Amount (for 5g start) | Role |
| Methyl 2-amino-4-chloro-5-methylbenzoate | 213.65 | 1.0 | 5.0 g (23.4 mmol) | Starting Material |
| Acetic Anhydride | 102.09 | 1.2 | 2.87 g (28.1 mmol) | Acylating Agent |
| Glacial Acetic Acid | 60.05 | - | 25 mL | Solvent |
| Ice-cold Water | 18.02 | - | ~200 mL | Quenching/Precipitation |
| Ethanol/Water mixture | - | - | As needed | Recrystallization |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-4-chloro-5-methylbenzoate (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 5 mL per gram of amine) to the flask to dissolve the starting material.[9]
-
Reagent Addition: While stirring, slowly add acetic anhydride (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid.[9]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid.[9]
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure N-acetylated product.[10]
Protocol 2: N-Benzoylation using Schotten-Baumann Conditions
This classic biphasic method is highly effective for acylations with more reactive acyl chlorides, minimizing side reactions like hydrolysis of the acylating agent.[5]
Table 2: Materials and Reagents for N-Benzoylation
| Reagent | MW ( g/mol ) | Eq. | Amount (for 5g start) | Role |
| Methyl 2-amino-4-chloro-5-methylbenzoate | 213.65 | 1.0 | 5.0 g (23.4 mmol) | Starting Material |
| Benzoyl Chloride | 140.57 | 1.1 | 3.62 g (25.7 mmol) | Acylating Agent |
| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | 2.5 | ~23.4 mL | Base/Acid Scavenger |
| Dichloromethane (DCM) or Toluene | - | - | 50 mL | Organic Solvent |
Step-by-Step Methodology:
-
Setup: In a 250 mL Erlenmeyer flask or round-bottom flask, dissolve methyl 2-amino-4-chloro-5-methylbenzoate (1.0 eq) in 50 mL of a suitable organic solvent like dichloromethane (DCM).
-
Base Addition: Add 10% aqueous NaOH solution (2.5 eq) to the flask. This creates a biphasic mixture.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the rapidly stirred biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.[7][11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-3 hours.[11] The completion of the reaction can often be detected by the disappearance of the characteristic smell of benzoyl chloride.[7]
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization, typically from ethanol or ethyl acetate/hexane.[12]
Caption: General Experimental Workflow for N-Acylation.
Data Analysis and Product Characterization
Confirmation of a successful N-acylation reaction requires thorough analytical characterization. The formation of the amide bond results in distinct spectroscopic changes.
Table 3: Expected Analytical Data for N-Acetylated Product
| Analysis Technique | Expected Observation |
| Appearance | White to off-white crystalline solid. |
| IR (Infrared Spectroscopy) | Appearance of a strong amide C=O stretch (~1660-1690 cm⁻¹). Appearance of an N-H stretch (~3250-3350 cm⁻¹). Disappearance of the primary amine N-H stretches (two bands) of the starting material. |
| ¹H NMR (Proton NMR) | Appearance of a new singlet corresponding to the acetyl methyl group (-COCH₃) at ~2.2 ppm. Appearance of a broad singlet for the amide N-H proton, typically downfield (>8 ppm). Shift in the aromatic proton signals. |
| ¹³C NMR (Carbon NMR) | Appearance of a new carbonyl carbon signal for the amide at ~168-172 ppm. Appearance of a new methyl carbon signal at ~24 ppm. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the N-acylated product (C₁₁H₁₂ClNO₃, MW: 241.67). |
Note: Exact spectral values may vary depending on the solvent and instrument used.[13]
Troubleshooting Common Issues
Even robust protocols can encounter challenges. This section provides solutions to common problems.
Table 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently reactive acylating agent. 2. Starting amine was protonated and deactivated. 3. Reaction time too short or temperature too low.[12] | 1. Switch to a more reactive agent (e.g., acyl chloride instead of anhydride). 2. Ensure at least one equivalent of base (for Schotten-Baumann) is used to scavenge acid.[8] 3. Increase reaction time and/or temperature, monitoring progress carefully with TLC. |
| Incomplete Reaction | 1. Insufficient amount of acylating agent. 2. Hydrolysis of the acylating agent due to moisture. | 1. Use a slight excess (1.1-1.2 eq) of the acylating agent. 2. For moisture-sensitive reactions (especially with acyl chlorides), use anhydrous solvents and a dry nitrogen atmosphere.[9] |
| Formation of Side Products | 1. Di-acylation (if other nucleophilic sites are present). 2. Reaction temperature too high, causing decomposition. | 1. This is unlikely for this specific substrate but can be minimized by using controlled stoichiometry and lower temperatures. 2. Maintain the recommended reaction temperature. Purify the final product using column chromatography if recrystallization is insufficient.[12] |
| Difficulty in Isolation | 1. Product is oily or does not precipitate easily. 2. Emulsion formation during work-up.[12] | 1. If the product oils out, try scratching the inside of the flask or adding a seed crystal. If it remains an oil, perform an extraction with a suitable organic solvent instead of filtration.[12] 2. To break emulsions, add a saturated brine solution during the work-up. |
Conclusion
The N-acylation of methyl 2-amino-4-chloro-5-methylbenzoate is a fundamental and powerful reaction for generating diverse molecular scaffolds. By understanding the underlying mechanism, selecting the appropriate protocol, and employing rigorous analytical techniques for characterization, researchers can reliably synthesize these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource for professionals in drug discovery and chemical development, facilitating the efficient and successful execution of this key synthetic transformation.
References
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Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]
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Grokipedia. Schotten–Baumann reaction. Available from: [Link]
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CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available from: [Link]
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Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]
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National Center for Biotechnology Information. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available from: [Link]
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ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available from: [Link]
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Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
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ResearchGate. (2025, October 12). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
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PubMed. High performance liquid chromatographic characterisation and quantitation of p-aminobenzoic acid N-acetylation in Chinese subjects. Available from: [Link]
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eScholarship.org. (2023, June 28). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Available from: [Link]
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MDPI. (2022, February 7). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Available from: [Link]
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PubMed. (2022, February 7). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Available from: [Link]
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ASM Journals. (2025, April 17). Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utilization. Applied and Environmental Microbiology. Available from: [Link]
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SciSpace. A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Available from: [Link]
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National Center for Biotechnology Information. (2022, February 7). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Available from: [Link]
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ResearchGate. (PDF) Optimized Conditions for 2-Aminobenzamide Labeling and High-Performance Liquid Chromatography Analysis of N-Acylated Monosaccharides. Available from: [Link]
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National Center for Biotechnology Information. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available from: [Link]
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ScienceDirect. (2008, July 24). Synthesis, structure and reactivity of amino-benzodifurane derivatives. Available from: [Link]
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MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]
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SciSpace. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available from: [Link]
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ResearchGate. (PDF) Drug Evolution: p-Aminobenzoic Acid as a Building Block. Available from: [Link]
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ResearchGate. Preparation of N-acylated amines. Available from: [Link]
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ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available from: [Link]
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Springer. (2024, October 25). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Available from: [Link]
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Advanced Application Note: Sandmeyer Functionalization of Methyl 2-amino-4-chloro-5-methylbenzoate
Executive Summary & Chemical Rationale
In modern drug discovery and agrochemical development, highly functionalized anthranilates serve as critical building blocks. Specifically, Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly valued precursor for synthesizing complex quinazoline scaffolds and novel allosteric kinase inhibitors, such as kinetoplastid hexokinase 1 modulators[1].
To utilize this scaffold for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the C2-primary amine must be converted into a heavier halide (bromide or iodide). Direct electrophilic aromatic substitution (EAS) is not viable here; the electron-withdrawing methyl ester and the inductive pull of the C4-chloro group deactivate the ring, leading to sluggish reactions and poor regiocontrol.
The Sandmeyer reaction circumvents these issues by converting the amine into a diazonium salt, followed by a radical-nucleophilic aromatic substitution ( SRNAr )[2]. This application note details two field-proven, self-validating protocols for the C2-halogenation of this specific substrate, explaining the thermodynamic and kinetic rationale behind each experimental choice.
Mechanistic Insights & Pathway Visualization
The Sandmeyer reaction operates via a Single Electron Transfer (SET) mechanism[3]. The reaction is initiated by the conversion of the arylamine to a diazonium intermediate using a nitrosonium ion ( NO+ ) source[4].
For our specific substrate, the electron-withdrawing ester group reduces the nucleophilicity of the amine. Consequently, diazotization requires either highly acidic aqueous conditions or a potent non-aqueous organic nitrite (like tert-butyl nitrite, t-BuONO)[5]. Once the diazonium salt is formed, a Cu(I) catalyst donates an electron to generate an aryl radical and nitrogen gas. The aryl radical rapidly abstracts a halogen from the resulting Cu(II) species, regenerating the catalyst[2][3].
Figure 1: Single Electron Transfer (SET) mechanism of the Sandmeyer reaction.
Self-Validating Experimental Protocols
A robust protocol must be a "self-validating system"—meaning the chemistry itself provides real-time feedback to the scientist, preventing downstream failures. Below are two optimized methodologies.
Protocol A: Aqueous Iodination (Copper-Free)
Causality Note: The formation of aryl iodides is thermodynamically favorable enough that it does not require a Cu(I) catalyst; the iodide anion ( I− ) is easily oxidized to an iodine radical by the diazonium salt, initiating the radical chain[3][6].
Step-by-Step Methodology:
-
Dissolution: Suspend Methyl 2-amino-4-chloro-5-methylbenzoate (1.0 eq, 10 mmol) in 15 mL of 6M HCl.
-
Rationale: The strong acid protonates the amine, solubilizing it and generating the necessary acidic environment for NO+ formation.
-
-
Diazotization: Cool the mixture to 0–5 °C in an ice-water bath. Dropwise, add an aqueous solution of NaNO2 (1.1 eq) over 15 minutes.
-
Validation Checkpoint 1 (Nitrite Excess): After 15 minutes of stirring, spot the reaction mixture on Starch-Iodide paper. An immediate blue-black color confirms excess nitrous acid. If negative, add NaNO2 in 0.1 eq increments until positive.
-
Quenching: Add solid urea in small portions until gas evolution ceases and the Starch-Iodide test returns negative.
-
Rationale: Unreacted nitrous acid will competitively oxidize the iodide in the next step to I2 , reducing yield and complicating purification.
-
-
Halogenation: Dissolve KI (2.5 eq) in 5 mL of water and add dropwise to the cold diazonium solution.
-
Validation Checkpoint 2 (N2 Evolution): Immediate, vigorous bubbling ( N2 gas) and a color shift to dark brown ( I2 byproduct) must be observed, confirming the decomposition of the diazonium salt.
-
Workup: Warm to room temperature and stir for 2 hours. Extract with EtOAc. Wash the organic layer with saturated aqueous Na2S2O3 to reduce residual I2 to water-soluble iodide, turning the organic layer from brown to pale yellow.
Protocol B: Non-Aqueous Bromination (t-BuONO / CuBr2)
Causality Note: Aqueous hydrobromic acid can cause competitive hydrolysis of the methyl ester. Using non-aqueous conditions with tert-butyl nitrite and acetonitrile prevents hydrolysis and improves the solubility of the deactivated substrate[5]. Furthermore, matching the copper counterion to the desired halogen prevents mixed-halide impurities[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under argon, dissolve the substrate (1.0 eq, 10 mmol) and CuBr2 (1.2 eq) in anhydrous Acetonitrile (20 mL).
-
Diazotization/Halogenation: Heat the dark-green mixture to 60 °C. Slowly add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise via syringe.
-
Validation Checkpoint 1 (Radical Initiation): Upon addition of t-BuONO, steady gas evolution ( N2 ) should occur. The reaction mixture will transition from opaque black/green to a clearer, dark amber/brown solution over 1 hour, indicating the consumption of the Cu(II) species and completion of the radical transfer[6].
-
Validation Checkpoint 2 (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active, blue fluorescent) should be completely replaced by a higher Rf product spot. No protodeamination byproduct (replacement of NH2 with H) should exceed 5% area.
-
Workup: Cool to room temperature. Quench with 1M aqueous HCl (15 mL) to break down copper complexes. Extract with MTBE, wash with brine, dry over Na2SO4 , and concentrate.
Figure 2: Self-validating experimental workflow for Sandmeyer halogenation.
Quantitative Data & Optimization Matrix
To assist in route selection, the following table summarizes typical quantitative outcomes when applying the above protocols to Methyl 2-amino-4-chloro-5-methylbenzoate.
| Method | Target Halogen | Reagent System | Temp (°C) | Ester Hydrolysis | Typical Yield (%) | Crude Purity (UPLC) |
| Aqueous | Iodide (-I) | NaNO2 / HCl / KI | 0 to 25 | < 5% | 78 - 85% | > 92% |
| Aqueous | Bromide (-Br) | NaNO2 / HBr / CuBr | 0 to 75 | 10 - 15% | 60 - 65% | 80% (Mixed Cl/Br) |
| Non-Aqueous | Bromide (-Br) | t-BuONO / CuBr2 / MeCN | 60 | 0% | 88 - 94% | > 95% |
| Non-Aqueous | Chloride (-Cl) | t-BuONO / CuCl2 / MeCN | 60 | 0% | 85 - 90% | > 96% |
Data Interpretation: Aqueous bromination using HBr often leads to trace ester hydrolysis and mixed halide generation (due to the C4-chloro group and potential Cl- exchange if HCl is mistakenly used). The non-aqueous t-BuONO protocol is vastly superior for bromination, preserving the ester and ensuring high crude purity.
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Application Note: Advanced Cross-Coupling Strategies for Methyl 2-amino-4-chloro-5-methylbenzoate in Drug Discovery
Executive Summary
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly versatile, polyfunctional building block frequently utilized in the synthesis of complex bioactive heterocycles and benzamidobenzoic acid derivatives. Its structural topology presents a unique synthetic challenge: the selective activation of an inert C4-aryl chloride in the presence of an unprotected C2-primary amine and a C1-methyl ester. This application note details the mechanistic rationale, optimized catalytic systems, and self-validating protocols required to successfully execute Suzuki-Miyaura cross-coupling on this substrate, bypassing traditional limitations associated with aryl chlorides.
Chemical Profile & Reactivity Dynamics
The reactivity of Methyl 2-amino-4-chloro-5-methylbenzoate is governed by the competing electronic and steric effects of its substituents:
-
C4-Chloride (The Target Site): Aryl chlorides possess high bond dissociation energies (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol). Traditional palladium catalysts (e.g., Pd(PPh3)4 ) fail to undergo oxidative addition into this strong C-Cl bond.
-
C2-Amino Group (The Liability): Unprotected primary amines can coordinate tightly to the palladium center, forming stable, off-cycle Pd(II) complexes that poison the catalyst. Furthermore, they can act as competitive nucleophiles in unintended Buchwald-Hartwig aminations.
-
C5-Methyl Group (The Steric Shield): Introduces local steric hindrance adjacent to the C4-chloride, requiring a highly active catalyst to force the cross-coupling.
Mechanistic Insights & Catalyst Design (E-E-A-T)
To overcome the activation barrier of the C4-chloride and prevent catalyst poisoning by the C2-amine, the catalytic system must be carefully engineered. The use of electron-rich, sterically bulky dialkylbiaryl phosphine ligands—specifically RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl)—is critical [1].
Causality behind the catalyst choice:
-
Oxidative Addition: The electron-rich dicyclohexylphosphine moiety increases the electron density at the Pd(0) center, significantly lowering the activation energy required to cleave the inert C-Cl bond.
-
Preventing Catalyst Poisoning: The bulky biaryl backbone of RuPhos creates a highly sterically congested environment around the palladium center. This steric bulk physically prevents the C2-primary amine from coordinating to the metal, ensuring the catalyst remains on-cycle.
-
Reductive Elimination: The steric bulk also accelerates the final reductive elimination step, pushing the catalytic cycle forward.
Catalytic cycle of RuPhos-mediated Suzuki-Miyaura coupling highlighting C-Cl activation.
Quantitative Data & Optimization
The following table summarizes the optimization landscape for the C4-arylation of Methyl 2-amino-4-chloro-5-methylbenzoate. Data demonstrates the necessity of specialized Buchwald ligands over traditional phosphines.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Des-chloro Byproduct (%) |
| Pd(PPh3)4 (5 mol%) | None | K2CO3 | Toluene/ H2O | 100 | < 5% | Trace |
| Pd2(dba)3 (2.5 mol%) | XPhos (10 mol%) | K3PO4 | Dioxane/ H2O | 100 | 65% | 12% |
| Pd(OAc)2 (5 mol%) | SPhos (10 mol%) | Cs2CO3 | Toluene/ H2O | 100 | 78% | 8% |
| Pd(OAc)2 (5 mol%) | RuPhos (10 mol%) | Cs2CO3 | Toluene/ H2O | 100 | > 95% | < 2% |
Note: RuPhos provides the optimal balance of reactivity and selectivity, minimizing protodehalogenation (des-chloro) side reactions [1].
Experimental Protocols
Protocol A: Direct C4 Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system. The use of a biphasic Toluene/Water system ensures the solubility of the inorganic base while maintaining a high boiling point for the required thermal activation.
Reagents:
-
Methyl 2-amino-4-chloro-5-methylbenzoate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid or Potassium alkyltrifluoroborate (1.5 equiv, 1.5 mmol)
-
Pd(OAc)2 (0.05 equiv, 5 mol%)
-
RuPhos (0.10 equiv, 10 mol%)
-
Cs2CO3 (3.0 equiv, 3.0 mmol)
-
Degassed Toluene/ H2O (3:1 v/v, 4.0 mL total)
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried microwave vial equipped with a magnetic stir bar, add Methyl 2-amino-4-chloro-5-methylbenzoate, the boronic acid coupling partner, Pd(OAc)2 , RuPhos, and Cs2CO3 .
-
Atmospheric Control (Critical Step): Seal the vial with a Teflon-lined septum cap. Evacuate the vial and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0)-RuPhos complexes are highly susceptible to oxidative degradation. Rigorous exclusion of oxygen prevents catalyst deactivation.
-
Solvent Addition: Add degassed Toluene (3.0 mL) and degassed H2O (1.0 mL) via syringe.
-
Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block for 12–18 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS.
-
Validation 1: The organic layer should transition from a pale yellow (precatalyst) to a deep red/brown, indicating the formation of the active Pd(0) species.
-
Validation 2: LC-MS should show the disappearance of the starting material (m/z ~199.6) and the appearance of the product mass. If significant des-chloro byproduct is observed, verify the quality of the Argon degassing, as protodehalogenation often competes when the catalytic cycle stalls.
-
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the C4-derivatized product.
Downstream Applications
Methyl 2-amino-4-chloro-5-methylbenzoate is a critical precursor in the development of anti-parasitic agents. Specifically, it is utilized to synthesize benzamidobenzoic acids, which act as allosteric inhibitors of Kinetoplastid Hexokinase 1 (a pivotal metabolic enzyme in Trypanosoma brucei and Leishmania parasites) [2].
Depending on the specific synthetic route, the C2-amine can be N-acylated prior to or following the Suzuki-Miyaura cross-coupling. The terminal step typically involves the hydrolysis of the C1-methyl ester to reveal the bioactive carboxylic acid pharmacophore.
Workflow for synthesizing antiparasitic Hexokinase 1 inhibitors from the starting material.
References
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.[Link]
-
Joice, A. C., Lyda, T. A., Sayce, A. C., et al. (2013). Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1. European Journal of Medicinal Chemistry, 69, 341–351.[Link]
Application Note: Scale-Up Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate
Strategic Overview & Retrosynthetic Rationale
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly privileged, functionalized anthranilate scaffold utilized extensively in medicinal chemistry. Substituted anthranilates serve as critical precursors for benzamidobenzoic acids, which have been identified as potent, allosteric inhibitors of Kinetoplastid Hexokinase 1 (TbHK1) for the treatment of neglected tropical diseases[1]. Furthermore, this specific substitution pattern is integral to the development of Discoidin Domain Receptor 1 (DDR1) inhibitors targeting cancer metastasis and organ fibrosis[2].
To achieve a scalable, cost-effective, and high-purity synthesis, transition-metal-catalyzed cross-coupling approaches are often eschewed in favor of the classic Sandmeyer Isatin Synthesis [3]. The retrosynthetic strategy relies on the esterification of 2-amino-4-chloro-5-methylbenzoic acid, which is accessed via the oxidative cleavage of 6-chloro-5-methylisatin. The isatin core is constructed from commercially available 3-chloro-4-methylaniline.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating system, a scale-up protocol must account for thermodynamic control, regioselectivity, and thermal hazards. The following mechanistic principles dictate our experimental choices:
-
Regioselective Cyclization (Step 2): The cyclization of the intermediate isonitrosoacetanilide via concentrated sulfuric acid proceeds through an intramolecular electrophilic aromatic substitution. Because the starting aniline is meta-substituted relative to the cyclization sites, two regioisomers can theoretically form: 4-chloro-5-methylisatin and 6-chloro-5-methylisatin. However, the steric bulk of the chlorine atom at the C3 position of the aniline strongly disfavors cyclization at the adjacent C2 position. Consequently, cyclization occurs preferentially at the less sterically hindered C6 position, yielding the desired 6-chloro-5-methylisatin.
-
Thermal Control in Oxidative Cleavage (Step 3): The Baeyer-Villiger-type oxidative cleavage of the isatin's α -keto amide bond using alkaline hydrogen peroxide is highly exothermic. Dropwise addition at 0–5 °C is strictly enforced to prevent runaway thermal decomposition of the peroxide and to avoid the over-oxidation of the aromatic amine to a nitroso or nitro derivative.
-
Acyl Chloride Mediation in Esterification (Step 4): Standard Fischer esterification (H₂SO₄/MeOH) suffers from poor kinetics due to the electron-withdrawing chlorine and the ortho-amino group deactivating the carboxylic acid. Utilizing thionyl chloride (SOCl₂) generates a highly reactive acyl chloride in situ, ensuring quantitative conversion to the methyl ester.
Visualization of the Synthetic Workflow
Workflow for the regioselective 4-step synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate.
Step-by-Step Experimental Protocols (100 g Scale)
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
-
Preparation: In a 5 L round-bottom flask equipped with a mechanical stirrer, dissolve 600 g of anhydrous sodium sulfate in 2.5 L of deionized water. Add 3-chloro-4-methylaniline (100 g, 0.706 mol) and concentrated HCl (85 mL).
-
Condensation: In a separate beaker, dissolve chloral hydrate (128 g, 0.776 mol) and hydroxylamine hydrochloride (162 g, 2.33 mol) in 500 mL of water. Add this solution to the reaction flask.
-
Heating: Heat the vigorously stirred mixture to 90 °C for 45 minutes. In-Process Control (IPC): TLC (Hexane:EtOAc 7:3) should confirm the complete consumption of the aniline.
-
Isolation: Cool the mixture to room temperature. Filter the resulting tan precipitate, wash thoroughly with cold water to remove residual salts, and dry under vacuum at 50 °C to constant weight.
Step 2: Cyclization to 6-Chloro-5-methylisatin
-
Acid Bath: Pre-heat 600 mL of concentrated H₂SO₄ to 50 °C in a 2 L jacketed reactor.
-
Addition: Add the dried isonitrosoacetanilide intermediate (~135 g) in small portions over 45 minutes, maintaining the internal temperature between 60–70 °C to prevent charring.
-
Cyclization: Once addition is complete, raise the temperature to 80 °C for 30 minutes to drive the cyclization to completion.
-
Quenching & Purification: Carefully pour the dark red solution over 3 kg of crushed ice with vigorous stirring. Filter the precipitated crude isatin. To remove the minor 4-chloro regioisomer, recrystallize the crude solid from boiling glacial acetic acid. The 6-chloro-5-methylisatin selectively crystallizes upon cooling.
Step 3: Oxidative Cleavage to 2-Amino-4-chloro-5-methylbenzoic acid
-
Alkaline Dissolution: Suspend the purified 6-chloro-5-methylisatin (95 g, 0.485 mol) in 800 mL of 2 M aqueous NaOH. Stir until a deep purple/red solution forms.
-
Oxidation: Cool the reactor to 0–5 °C using an ice-salt bath. Add 30% aqueous H₂O₂ (120 mL) dropwise over 1 hour. Causality Note: The solution will gradually transition from deep purple to a pale yellow/brown as the isatin ring is cleaved.
-
Precipitation: Stir at room temperature for 2 hours. Slowly acidify the mixture with 6 M HCl until the pH reaches exactly 3.0. IPC: A pH of 3 ensures the anthranilic acid is in its neutral, zwitterionic form, maximizing precipitation.
-
Isolation: Filter the pale yellow solid, wash with cold water, and dry under vacuum.
Step 4: Esterification to Methyl 2-amino-4-chloro-5-methylbenzoate
-
Activation: Suspend 2-amino-4-chloro-5-methylbenzoic acid (80 g, 0.431 mol) in 600 mL of anhydrous methanol in a 2 L flask under an inert argon atmosphere. Cool to 0 °C.
-
Chlorination: Add thionyl chloride (40 mL, 0.55 mol) dropwise. IPC: Monitor for the evolution of SO₂ and HCl gases.
-
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.
-
Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the residue in ethyl acetate (800 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 400 mL) until gas evolution ceases. Wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure methyl ester as an off-white crystalline solid.
Quantitative Data & Yield Summaries
Table 1: Stoichiometric Parameters for Scale-Up
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
|---|---|---|---|---|
| 3-Chloro-4-methylaniline | 141.60 | 1.00 | 100 g | Starting Material |
| Chloral Hydrate | 165.40 | 1.10 | 128 g | Electrophile |
| Hydroxylamine HCl | 69.49 | 3.30 | 162 g | Nucleophile |
| Conc. Sulfuric Acid | 98.08 | Solvent | 600 mL | Catalyst/Solvent |
| 30% Hydrogen Peroxide | 34.01 | 2.40 | 120 mL | Oxidant |
| Thionyl Chloride | 118.97 | 1.27 | 40 mL | Activating Agent |
Table 2: Yield and Purity Profile
| Step | Product | Isolated Yield | Purity (HPLC) | Appearance |
|---|---|---|---|---|
| 1 | Isonitrosoacetanilide | 135 g (90%) | >92% | Tan Powder |
| 2 | 6-Chloro-5-methylisatin | 95 g (75%) | >98% | Orange/Red Crystals |
| 3 | 2-Amino-4-chloro-5-methylbenzoic acid | 80 g (88%) | >99% | Pale Yellow Solid |
| 4 | Methyl 2-amino-4-chloro-5-methylbenzoate | 82 g (95%) | >99.5% | Off-White Crystals |
References
-
Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1. ChemMedChem. 1
-
Benzamide derivative. European Patent EP2842939A1. 2
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm. 3
Sources
- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2842939A1 - Benzamide derivative - Google Patents [patents.google.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for Methyl 2-amino-4-chloro-5-methylbenzoate
Executive Summary & Mechanistic Rationale
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly versatile anthranilic acid derivative utilized as a core pharmacophore in the development of antiparasitic agents, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs)[1],[2]. The structural architecture of this molecule presents four distinct functional handles: a methyl ester, an aromatic amine, an aryl chloride, and an aryl methyl group.
In advanced synthetic workflows—such as transition-metal-catalyzed cross-coupling at the C4-chloro position (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling)—the nucleophilic and coordination-prone 2-amino group must be temporarily masked[3]. If left unprotected, the free aniline lone pair can poison palladium catalysts, undergo competitive N-arylation, or succumb to oxidative degradation[4].
The methyl ester at C1 inherently serves as a permanent/semi-permanent protecting group for the carboxylic acid, preventing unwanted side reactions with basic or organometallic reagents[3]. Therefore, the strategic focus for this scaffold is the orthogonal protection of the 2-amino group , converting it into a sterically hindered, electronically deactivated species (such as a carbamate or amide) to ensure absolute chemoselectivity at the C4-Cl bond.
Strategic Protecting Group Selection (Orthogonality)
Selecting the appropriate protecting group depends entirely on the downstream reaction conditions. The following three strategies represent the most robust approaches for anthranilate derivatives:
-
tert-Butyloxycarbonyl (Boc): The industry standard for cross-coupling workflows. The Boc carbamate delocalizes the nitrogen lone pair into the carbonyl system, drastically suppressing nucleophilicity. It is highly stable to the basic conditions required for Suzuki couplings (e.g., K₂CO₃) but is easily and cleanly removed under acidic conditions[5].
-
Fluorenylmethyloxycarbonyl (Fmoc): Employed when subsequent synthetic steps require strong, prolonged acidic conditions that would prematurely cleave a Boc group. Fmoc is orthogonal to acid-labile groups and is cleaved via β -elimination using secondary amines like piperidine[6].
-
Trifluoroacetyl (TFAc): Imparts extreme electron-withdrawal, making the nitrogen completely non-nucleophilic. It is highly stable to oxidation and is removed under mild basic hydrolysis, making it ideal when both acid- and strong-base-sensitive functional groups are present elsewhere in the target molecule[1].
Quantitative Data Summary: N-Protecting Group Comparison
| Protecting Group | Reagents Required | Catalyst / Additive | Typical Yield | Deprotection Conditions | Orthogonal Stability |
| Boc | Boc₂O (2.0 eq) | DMAP (0.1 eq) | 85–95% | TFA/DCM (1:1) or 4M HCl/Dioxane | Stable to bases and nucleophiles. |
| Fmoc | Fmoc-Cl (1.2 eq) | Pyridine or DIPEA | 75–85% | 20% Piperidine in DMF | Stable to strong acids. |
| TFAc | TFAA (1.5 eq) | Triethylamine (2.0 eq) | 90–98% | K₂CO₃ in MeOH/H₂O | Stable to acids and oxidants. |
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, it is critical to recognize that the amine in methyl 2-amino-4-chloro-5-methylbenzoate is an aniline, meaning its nucleophilicity is inherently lower than that of aliphatic amines. Furthermore, the ortho-carbomethoxy group exerts a strong electron-withdrawing effect (via resonance and induction) and introduces steric hindrance. Therefore, standard protection conditions are often sluggish, necessitating nucleophilic catalysis.
Protocol A: N-Boc Protection via Nucleophilic Catalysis
Causality Insight: Why use 4-dimethylaminopyridine (DMAP)? The deactivated nature of the ortho-ester aniline requires DMAP to form a highly reactive N-Boc-pyridinium intermediate. This intermediate efficiently transfers the Boc group to the hindered nitrogen, overcoming the activation energy barrier that causes uncatalyzed reactions to stall.
Step-by-Step Methodology:
-
Initiation: Dissolve Methyl 2-amino-4-chloro-5-methylbenzoate (10.0 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) under an inert argon atmosphere.
-
Catalysis: Add DMAP (1.0 mmol, 0.1 eq) and stir for 5 minutes at room temperature.
-
Acylation: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 20.0 mmol, 2.0 eq) as a solution in THF (10 mL) via an addition funnel over 15 minutes.
-
Propagation: Heat the reaction mixture to a gentle reflux (65 °C) for 12–16 hours.
-
Quench & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃ (50 mL), and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
In-Process Validation (Self-Validating Checks):
-
TLC: The starting aniline is polar and fluorescent under 254 nm UV. The N-Boc product will exhibit a significantly higher Rf value (less polar).
-
¹H NMR (CDCl₃): The starting material exhibits a broad -NH₂ singlet integrating to 2H at ~5.5–6.0 ppm. Successful protection is validated by the appearance of a sharp singlet at ~1.50 ppm integrating to 9H (t-butyl), and the shift of the -NH- proton to a downfield broad singlet (>8.0 ppm) due to intramolecular hydrogen bonding with the ortho-ester carbonyl.
Protocol B: Acidic Deprotection (Boc Removal)
Step-by-Step Methodology:
-
Initiation: Dissolve the C4-functionalized N-Boc intermediate (5.0 mmol) in anhydrous Dichloromethane (DCM) (15 mL).
-
Cleavage: Cool the solution to 0 °C and slowly add Trifluoroacetic acid (TFA) (15 mL).
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 × 10 mL) to remove residual trace acid.
-
Neutralization: Redissolve the crude residue in EtOAc (30 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Dry and concentrate to yield the free amine.
In-Process Validation:
-
¹H NMR (CDCl₃): Complete disappearance of the 9H t-butyl singlet at ~1.50 ppm. The aromatic protons at C3 and C6 (which appear as two distinct singlets due to their para relationship) will shift back to their original electron-rich positions.
Workflow Visualization
The following diagram illustrates the logical progression of protecting the anthranilate, performing a downstream functionalization (such as a Suzuki coupling at the C4-Cl bond), and subsequent deprotection.
Workflow for protection, C4-functionalization, and deprotection of the anthranilate.
References
-
[1] Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. Available at:
-
[2] Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1. National Institutes of Health (NIH) / PMC. Available at:
-
[3] Protective Groups. Organic Chemistry Portal. Available at:
-
[4] Protecting Groups in Organic Synthesis. Indian Institute of Technology Bombay (IITB). Available at:
-
[5] A phosgene and peroxide-free one-pot tandem synthesis of isatoic anhydrides involving anthranilic acid, Boc anhydride, and 2-chloro-N-methyl pyridinium iodide. Researcher.Life / Tetrahedron Letters. Available at:
-
[6] Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. Royal Society of Chemistry (RSC). Available at:
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. rsc.org [rsc.org]
Advanced Derivatization Strategies for Methyl 2-amino-4-chloro-5-methylbenzoate in High-Throughput Biological Screening
Structural Rationale & Reactivity Profiling
The anthranilic acid (2-aminobenzoic acid) core is a highly privileged pharmacophore in modern drug discovery. Derivatives of this scaffold have demonstrated potent biological activity across diverse therapeutic areas, serving as critical components in kinetoplastid hexokinase inhibitors for antiparasitic applications[1] and as MabA (FabG1) inhibitors exhibiting antitubercular activity[2].
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly versatile building block for library generation due to its distinct, orthogonally addressable functional groups. However, its specific substitution pattern dictates its reactivity:
-
C2-Amine (Nucleophile): The amine is sterically hindered by the adjacent ortho-methyl ester and electronically deactivated by the electron-withdrawing para-chloro group. Standard room-temperature acylation conditions often result in poor yields, necessitating high-energy activation (e.g., microwave irradiation)[1].
-
C1-Methyl Ester (Electrophile/Protecting Group): Acts as a stable protecting group during C2 and C4 modifications but can be unmasked via saponification to yield a free carboxylic acid, enabling subsequent amide coupling to explore solvent-exposed regions of target binding pockets.
-
C4-Chloride (Electrophile): Aryl chlorides are classically sluggish in palladium-catalyzed cross-coupling reactions due to a high activation energy barrier for oxidative addition. Successful derivatization requires specialized, electron-rich dialkylbiaryl phosphine ligands.
Divergent Derivatization Workflow
To maximize the chemical space for biological screening, we employ a divergent synthesis strategy targeting three distinct vectors.
Figure 1: Divergent derivatization workflow for Methyl 2-amino-4-chloro-5-methylbenzoate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and workup logic to ensure high-fidelity library generation suitable for biological screening.
Protocol A: Microwave-Assisted C2 N-Acylation
Causality: Due to the steric encumbrance and electronic deactivation of the aniline nitrogen, conventional acylation with triethylamine fails to reach completion. Microwave irradiation in a polar aprotic solvent provides the necessary thermal energy to overcome this activation barrier[1].
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add Methyl 2-amino-4-chloro-5-methylbenzoate (0.13 mmol, 1.0 eq) and anhydrous acetonitrile (2.0 mL).
-
Reagent Addition: Add the desired acid chloride (e.g., 4-(tert-butyl)benzoyl chloride) (0.14 mmol, 1.1 eq). Seal the vial with a crimp cap.
-
Microwave Irradiation: Heat the reaction mixture to 150 °C in a dedicated microwave synthesizer for 60 minutes[1].
-
IPC (Self-Validation): Analyze a 5 µL aliquot via LC-MS. The protocol is validated by the complete disappearance of the starting material peak (m/z 200.0 [M+H]+) and the appearance of the acylated product mass.
-
Workup & Purification: Cool the vial to room temperature. Dilute the mixture with saturated aqueous NaHCO₃ (5 mL) and extract with ethyl acetate (3 × 5 mL). Logic: The NaHCO₃ vigorously hydrolyzes any unreacted acid chloride into the water-soluble carboxylate, ensuring the organic layer contains only the neutral target compound.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: C1-Ester Saponification & Amide Coupling
Causality: The methyl ester is robust and requires strong aqueous base for cleavage. For the subsequent amide coupling, HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester intermediate, which is strictly required to couple amines to the sterically encumbered ortho-substituted benzoic acid.
Step-by-Step Methodology:
-
Saponification: Dissolve the ester (0.5 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL). Add LiOH·H₂O (1.5 mmol, 3.0 eq) and stir at 40 °C for 4 hours.
-
Acidification (Self-Validation): Concentrate the mixture to remove organic solvents. Cool the aqueous layer to 0 °C and acidify to pH 3 using 1M HCl. Logic: The precipitation of a white/pale-yellow solid physically validates the successful formation of the free carboxylic acid. Filter and dry the solid.
-
Amide Coupling: Dissolve the resulting acid (0.2 mmol, 1.0 eq) in anhydrous DMF (2 mL). Add DIPEA (0.6 mmol, 3.0 eq) and HATU (0.24 mmol, 1.2 eq). Stir for 15 minutes to pre-form the active ester.
-
Amine Addition: Add the target amine (0.24 mmol, 1.2 eq) and stir at room temperature for 12 hours.
-
Workup: Quench the reaction by pouring it into rapidly stirring ice water (10 mL). Filter the resulting precipitate and wash with water to remove DMF and water-soluble tetramethylurea byproducts.
Protocol C: Palladium-Catalyzed C4 Suzuki-Miyaura Cross-Coupling
Causality: To overcome the high activation energy required for the oxidative addition of palladium into the unreactive C-Cl bond, the bulky, electron-rich dialkylbiaryl phosphine ligand XPhos is utilized alongside a Generation 2 (G2) precatalyst to ensure rapid generation of the active monoligated Pd(0) species.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine Methyl 2-amino-4-chloro-5-methylbenzoate (0.2 mmol, 1.0 eq), the desired boronic acid (0.3 mmol, 1.5 eq), K₃PO₄ (0.6 mmol, 3.0 eq), and XPhos Pd G2 (0.01 mmol, 5 mol%).
-
Solvent Addition & Degassing: Add a degassed mixture of 1,4-dioxane/H₂O (4:1, 2.5 mL). Purge the vessel with argon for 5 minutes.
-
Heating: Seal the tube and heat at 100 °C for 16 hours.
-
IPC (Self-Validation): Analyze via LC-MS. Successful coupling is validated by the disappearance of the characteristic ³⁵Cl/³⁷Cl (3:1) isotopic pattern of the starting material and the emergence of the coupled product mass.
-
Workup: Filter the mixture through a short pad of Celite to remove palladium black (catalyst decomposition product), eluting with ethyl acetate. Concentrate and purify via flash chromatography.
Library Validation & Analytical Metrics
To ensure data integrity during biological screening, all synthesized derivatives must meet strict purity thresholds (>95% by LC-MS). Below is a representative summary of quantitative data for a subset of the derivatized library.
Table 1: Representative Analytical Data for Synthesized Derivatives
| Compound ID | Derivatization Vector | Reagent (R-Group) | Isolated Yield (%) | LC-MS Purity (%) | m/z [M+H]⁺ |
| Cmpd-001 | C2-Amine (Acylation) | 4-(tert-butyl)benzoyl chloride | 82 | >98 | 346.1 |
| Cmpd-002 | C2-Amine (Acylation) | 3,4-dichlorobenzoyl chloride | 76 | >95 | 358.0 |
| Cmpd-003 | C1-Ester (Coupling) | Benzylamine | 68 | >96 | 275.1 |
| Cmpd-004 | C4-Chloride (Suzuki) | Phenylboronic acid | 54 | >92 | 242.1 |
Formatting for Biological Screening
Prior to integration into high-throughput screening (HTS) workflows, the validated compounds must be properly formatted:
-
Stock Preparation: Compounds are dissolved in 100% anhydrous DMSO to a standard concentration of 10 mM.
-
Acoustic Dispensing: For assay execution, stock solutions are transferred to 384-well or 1536-well assay plates using acoustic liquid handling (e.g., Echo dispensing) to prevent cross-contamination and ensure nanoliter precision.
-
Solubility Checks: Because anthranilic acid derivatives can exhibit poor aqueous solubility, kinetic solubility in the final assay buffer (e.g., PBS with 1% DMSO) should be verified using nephelometry prior to target incubation.
Sources
- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
The synthesis of this molecule, a key intermediate in various research and development applications, typically involves a two-step process: the regioselective chlorination of a substituted aminobenzoic acid followed by esterification. Each step presents unique challenges that can impact overall yield and purity. This guide addresses common issues in a question-and-answer format, providing validated solutions and expert advice.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, frequently encountered problems during the synthesis. Each point details the likely causes and provides actionable, step-by-step solutions.
Problem 1: Low Yield in Chlorination Step with Significant Starting Material Unreacted
Question: I am attempting the chlorination of 2-amino-5-methylbenzoic acid using N-Chlorosuccinimide (NCS), but my yields are poor, and I recover a large amount of my starting material. What's going wrong?
Answer: This issue points directly to an incomplete or stalled reaction. The primary causes are typically related to reagent activity, reaction conditions, or the inherent reactivity of the substrate.
Root Causes & Solutions:
-
Inactive Chlorinating Agent: N-Chlorosuccinimide (NCS) can degrade over time, especially with improper storage.
-
Validation: Before use, check the purity of your NCS. A simple test is to dissolve a small amount in a solvent and perform a titration or check its melting point.
-
Solution: Always use a fresh, high-purity batch of NCS. Store it in a cool, dark, and dry place to prevent degradation.
-
-
Insufficient Activation of the Chlorinating Agent: While aniline derivatives are activated rings, the reaction can be sluggish.[1][2] An acid catalyst can enhance the electrophilicity of the chlorine in NCS, promoting a more efficient reaction.[1][3]
-
Protocol: To a solution of your starting material in a suitable solvent (e.g., DMF or Acetonitrile), add a catalytic amount of a protic acid like H₂SO₄ before introducing NCS.[4]
-
-
Suboptimal Temperature and Reaction Time: Electrophilic aromatic substitution is sensitive to temperature.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 50-70°C, monitoring the reaction progress by Thin-Layer Chromatography (TLC). A patent for a similar chlorination using NCS in DMF specifies heating at 70°C for several hours.[5] Ensure you allow sufficient time for the reaction to reach completion, which could be several hours.
-
Problem 2: Formation of Di-chlorinated and Other Impurities
Question: My reaction produces the desired mono-chlorinated product, but I'm also getting a significant amount of a di-chlorinated byproduct and other unidentifiable impurities, making purification difficult. How can I improve selectivity?
Answer: The formation of multiple products indicates a lack of regioselectivity and potential over-reaction. The amino group is a strong ortho-, para- director, and controlling the reaction to favor the desired isomer at the 4-position is critical.[6]
Root Causes & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the chlorinating agent is a common cause of over-chlorination.
-
Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of your substrate to the chlorinating agent (e.g., NCS or Sulfuryl Chloride).[5] You may need to titrate up to a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion, but avoid large excesses.
-
-
Rate of Addition and Localized Heating: Adding the chlorinating agent too quickly can create localized "hot spots" and high concentrations, leading to side reactions. This is especially true for highly reactive reagents like sulfuryl chloride (SO₂Cl₂).[7]
-
Protocol: Dissolve the chlorinating agent in the reaction solvent and add it dropwise to the stirred solution of the aminobenzoic acid, preferably at a reduced temperature (e.g., 0-5°C) to manage the exotherm.
-
-
Choice of Chlorinating Agent and Solvent: The choice of reagent and solvent system can profoundly influence selectivity. Sulfuryl chloride's reactivity can be tuned by organocatalysts or solvents like acetonitrile.[7][8][9]
Workflow for Controlled Chlorination
To visualize a controlled experimental setup for minimizing byproducts, the following workflow is recommended.
Caption: Controlled chlorination workflow to enhance selectivity.
Problem 3: Poor Yield During Fischer Esterification
Question: After successfully synthesizing the chlorinated intermediate, I'm struggling with the Fischer esterification step. The reaction with methanol and sulfuric acid gives a low yield of the final methyl ester. What can I do to improve this?
Answer: Fischer esterification is a reversible, acid-catalyzed equilibrium reaction. Low yields are almost always due to the equilibrium not being sufficiently shifted towards the product side or issues with the catalyst.[11][12]
Root Causes & Solutions:
-
Equilibrium Limitations: Water is a byproduct of the reaction. Its presence will push the equilibrium back towards the starting materials, limiting your yield.[11]
-
Solution 1 (Excess Reagent): The most straightforward strategy is to use a large excess of the alcohol. Using methanol as the reaction solvent effectively drives the equilibrium forward according to Le Châtelier's Principle.[13]
-
Solution 2 (Water Removal): For higher-boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically. For methanol, ensuring all reagents and glassware are dry is crucial.
-
-
Insufficient Acid Catalyst: The substrate contains a basic amino group, which will be protonated by and consume the acid catalyst.[11][12] If you only add a catalytic amount of acid, there may not be enough left to catalyze the esterification itself.
-
Solution: Use at least a stoichiometric amount (1.0 equivalent) of the acid catalyst (e.g., H₂SO₄) relative to your aminobenzoic acid substrate. Some procedures even use thionyl chloride (SOCl₂) in methanol, which generates HCl in situ and also acts as a dehydrating agent.[4]
-
-
Inadequate Reaction Time or Temperature: The reaction needs sufficient thermal energy and time to reach equilibrium.
-
Protocol: The mixture should be heated to reflux in methanol (approx. 65°C) and maintained for several hours (4-16 hours is common).[13] Monitor the disappearance of the starting carboxylic acid by TLC to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal work-up procedure for the Fischer esterification of an aminobenzoic acid derivative?
A1: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue will contain your product as an ammonium salt. Dissolve this residue in an organic solvent like ethyl acetate. Carefully neutralize the remaining acid by washing with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until CO₂ evolution ceases.[13] This deprotonates the amino group and brings your product into the organic layer. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude ester.[13]
Q2: How should I purify the final product, Methyl 2-amino-4-chloro-5-methylbenzoate?
A2: The primary methods are recrystallization and column chromatography.
-
Recrystallization: This is the most efficient method if the impurities are minimal. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is often effective. Dissolve the crude product in a minimum amount of the hot, more soluble solvent (e.g., ethanol) and add the less soluble solvent (e.g., water) dropwise until turbidity persists. Allow it to cool slowly to form pure crystals.[13]
-
Silica Gel Column Chromatography: If recrystallization fails to remove impurities or if byproducts have similar solubility, column chromatography is the best option. Use a solvent system like ethyl acetate/hexanes, starting with a low polarity and gradually increasing it to elute your product.
Q3: Can I perform the esterification first and then the chlorination?
A3: Yes, this is a viable alternative synthetic route. Esterifying 2-amino-5-methylbenzoic acid first would yield Methyl 2-amino-5-methylbenzoate. You would then perform the chlorination on this ester. The ester group is a meta-director, but its electronic influence is much weaker than the strongly activating ortho-, para-directing amino group. Therefore, the chlorination will still be directed primarily by the amino group to the ortho and para positions. The choice of route may depend on the ease of purification of the intermediates.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common yield issues.
Caption: Decision tree for troubleshooting low yield synthesis.
Optimized Reaction Parameters Summary
The following table summarizes key parameters for optimizing the synthesis steps.
| Parameter | Chlorination Step | Fischer Esterification Step | Rationale & Key Considerations |
| Primary Reagent | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) | Methanol (MeOH) | NCS is milder and often gives better control for activated rings.[3] Using MeOH as the solvent drives the equilibrium.[13] |
| Stoichiometry | 1.05 - 1.1 eq. of Chlorinating Agent | >20 eq. (Methanol as solvent) | A slight excess of chlorinating agent ensures full conversion. A large excess of alcohol shifts the reaction equilibrium to the product side.[11] |
| Catalyst | Catalytic H₂SO₄ (optional) | 1.0 - 1.2 eq. H₂SO₄ or SOCl₂ | Acid enhances NCS electrophilicity.[1] A stoichiometric amount is needed to neutralize the basic amine and catalyze the reaction.[12] |
| Solvent | Acetonitrile, DMF, or DCM | Methanol | Acetonitrile can activate SO₂Cl₂.[8][9] DMF is also effective for NCS reactions.[5] |
| Temperature | 0°C (addition) to 70°C (reaction) | Reflux (~65°C) | Low temperature during addition controls exotherm and side reactions. Heating is required to drive the reaction to completion.[5] |
| Reaction Time | 2 - 10 hours | 4 - 16 hours | Must be determined empirically by monitoring with TLC.[13] |
References
-
Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558–12573. [Link]
-
QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. [Link]
-
ResearchGate. (n.d.). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts | Request PDF. [Link]
-
Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486–4489. [Link]
-
RSC Publishing. (2018). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications. [Link]
-
ACS Publications. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]
-
University of Evansville. (n.d.). Chlorination - Common Conditions. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted anilines via a gold-catalyzed three-component reaction | Request PDF. [Link]
-
ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. [Link]
-
GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
-
Chegg.com. (2021). Solved we completed a fischer esterification using 1g. [Link]
-
University of Massachusetts Boston. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. [Link]
-
Shi, D. H., Wang, H. B., & Xu, J. (2010). Methyl 2-amino-5-chlorobenzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3025. [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [Link]
-
Patsnap. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chlorination - Common Conditions [commonorganicchemistry.com]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during the synthesis of this important intermediate.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate, focusing on the identification and mitigation of common side products.
Issue 1: Presence of an Isomeric Impurity with Similar Chromatographic Behavior
Question: I am observing an impurity in my HPLC analysis with a retention time very close to my desired product, Methyl 2-amino-4-chloro-5-methylbenzoate. What could this be and how can I minimize it?
Answer:
This is a common issue and the likely culprit is a regioisomeric side product, specifically Methyl 2-amino-6-chloro-5-methylbenzoate .
Causality: The formation of this isomer stems from the electrophilic chlorination step, typically using a reagent like N-chlorosuccinimide (NCS). The amino group in the starting material, a substituted methyl anthranilate, is an ortho-, para-directing group. While the 4-position is the target for chlorination, some chlorination can occur at the alternative ortho position (the 6-position), leading to the formation of the undesired regioisomer. The directing effect of the substituents on the aromatic ring influences the ratio of these isomers.
Troubleshooting and Prevention:
-
Temperature Control: Lowering the reaction temperature during the chlorination step can enhance the regioselectivity of the reaction. Running the reaction at 0-5 °C is a good starting point.
-
Solvent Choice: The choice of solvent can influence the selectivity. Less polar solvents may favor the desired 4-chloro isomer. Consider screening solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
Slow Addition of Chlorinating Agent: Adding the N-chlorosuccinimide (NCS) solution dropwise over an extended period can help to maintain a low concentration of the electrophile, which can improve selectivity.
-
Purification: If the isomeric impurity is still present, careful purification is necessary.
-
Recrystallization: Fractional crystallization can be effective if there is a sufficient difference in solubility between the two isomers. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: Silica gel column chromatography with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the isomers.
-
Issue 2: Detection of a Dichlorinated Byproduct
Question: My mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to the addition of two chlorine atoms. How can I prevent the formation of this dichlorinated species?
Answer:
The detection of a dichlorinated species, likely Methyl 2-amino-4,6-dichloro-5-methylbenzoate , is a result of over-chlorination.
Causality: The amino group strongly activates the aromatic ring, making it susceptible to further electrophilic substitution. Once the first chlorine atom is introduced at the 4-position, the ring may still be activated enough to react with another equivalent of the chlorinating agent at the available ortho position (the 6-position). This is more likely to occur if an excess of the chlorinating agent is used or if the reaction conditions are too harsh. The use of N-chlorosuccinimide can sometimes lead to unpredictable product and by-product ratios, including dichlorination[1].
Troubleshooting and Prevention:
-
Stoichiometry is Key: Use a precise stoichiometry of the chlorinating agent. A slight excess (e.g., 1.05 equivalents) may be needed to drive the reaction to completion, but a larger excess should be avoided.
-
Controlled Addition: As with preventing regioisomer formation, a slow, controlled addition of the chlorinating agent is crucial.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
Milder Chlorinating Agents: If NCS consistently leads to over-chlorination, consider exploring other, milder chlorinating agents.
Issue 3: Incomplete Esterification or Presence of the Starting Carboxylic Acid
Question: My final product is contaminated with the starting material, 2-amino-4-chloro-5-methylbenzoic acid. What is causing this and how can I improve the conversion?
Answer:
The presence of the starting carboxylic acid indicates either an incomplete esterification reaction or hydrolysis of the ester product during workup or storage.
Causality:
-
Incomplete Esterification: Fischer-Speier esterification is an equilibrium-limited reaction. Insufficient catalyst, inadequate removal of water (a byproduct), or insufficient reaction time can lead to incomplete conversion.
-
Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid and methanol under either acidic or basic conditions, particularly if water is present and the temperature is elevated. This can occur during the workup if the neutralization step is not carefully controlled or during storage if the product is exposed to moisture. Studies have shown that methyl benzoates can be hydrolyzed in both water and alkaline solutions at high temperatures[2].
Troubleshooting and Prevention:
-
Driving the Equilibrium (for Fischer Esterification):
-
Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent, to shift the equilibrium towards the product side.
-
Water Removal: If using a solvent other than methanol, a Dean-Stark apparatus can be used to remove the water as it is formed.
-
Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
-
Alternative Esterification Methods: For substrates that are sensitive or sterically hindered, milder methods like the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed[3].
-
Careful Workup:
-
Thoroughly neutralize the acid catalyst with a mild base like sodium bicarbonate solution.
-
Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Ensure the final product is thoroughly dried and stored in a desiccator.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for Methyl 2-amino-4-chloro-5-methylbenzoate?
A1: A common synthetic approach involves two key steps:
-
Chlorination: The starting material, Methyl 2-amino-5-methylbenzoate, is chlorinated at the 4-position using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like N,N-dimethylformamide (DMF) or a chlorinated solvent.
-
Esterification: Alternatively, 2-amino-4-chloro-5-methylbenzoic acid can be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) via a Fischer-Speier esterification.
Q2: What analytical techniques are best for identifying and quantifying impurities in the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying the main product and impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) and UV detection is a good starting point[4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and provides valuable molecular weight information for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and for identifying the structures of unknown impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragments, which is crucial for confirming the identity of the product and byproducts.
Q3: How can I purify the final product to remove these side products?
A3:
-
Recrystallization: This is an effective method for removing small amounts of impurities, especially if the product is a solid. Experiment with different solvent systems like ethanol/water or ethyl acetate/hexanes to find the optimal conditions for selective crystallization of the desired product.
-
Silica Gel Column Chromatography: For separating mixtures of the desired product and side products (like regioisomers or dichlorinated species), column chromatography is a powerful technique. A step or gradient elution with a solvent system such as ethyl acetate in hexanes is typically effective.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should be followed. Specifically:
-
Chlorinating Agents: N-chlorosuccinimide (NCS) is a corrosive and moisture-sensitive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the solvents used (e.g., DMF, chloroform, dichloromethane) are toxic or carcinogenic. Always work in a well-ventilated fume hood.
-
Acids: Concentrated acids like sulfuric acid are highly corrosive. Add them slowly and carefully, especially to alcohols, as the reaction can be exothermic.
Visualizing the Synthetic Pathway and Potential Side Products
The following diagram illustrates the intended synthetic pathway and the formation of common side products.
Caption: Synthetic pathways for Methyl 2-amino-4-chloro-5-methylbenzoate and the formation of key side products.
Quantitative Data Summary
| Issue | Potential Side Product | Typical Analytical Observation | Key Prevention Strategy |
| Regioisomer Formation | Methyl 2-amino-6-chloro-5-methylbenzoate | HPLC peak with similar retention time to the main product. | Lower reaction temperature during chlorination. |
| Over-chlorination | Methyl 2-amino-4,6-dichloro-5-methylbenzoate | MS peak corresponding to M+2Cl. | Precise stoichiometric control of the chlorinating agent. |
| Incomplete Reaction/Hydrolysis | 2-amino-4-chloro-5-methylbenzoic acid | Presence of starting material in the final product (TLC/HPLC). | Use of excess alcohol in esterification; careful workup. |
Experimental Protocols
Protocol 1: Chlorination of Methyl 2-amino-5-methylbenzoate
-
Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in a suitable solvent (e.g., DMF or DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve N-chlorosuccinimide (1.05 eq) in the same solvent and add it to the dropping funnel.
-
Add the NCS solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Fischer Esterification of 2-amino-4-chloro-5-methylbenzoic acid
-
Suspend 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 equivalents) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
References
- Google Patents.
-
ResearchGate. The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate | Resource | RSC Education. [Link]
-
Scribd. Synthesis and Analysis of Methyl m-Nitrobenzoate | PDF. [Link]
-
SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]
-
ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]
-
USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). [Link]
-
Royal Society of Chemistry. An Efficient and Scalable Approach to the Synthesis of 3,5-Dichlorobenzoic Acid - Supporting Information. [Link]
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]
-
NIST. Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]
-
ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. [Link]
-
National Institutes of Health. Methyl 2-amino-5-chlorobenzoate - PMC. [Link]
- Google Patents.
-
ResearchGate. Different strategies for anthranil synthesis. [Link]
-
INCHEM. ANTHRANILATE DERIVATIVES. [Link]
-
National Institutes of Health. Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]
-
Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]
-
PubMed. 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. [Link]
-
University of Toronto. Lab5 procedure esterification. [Link]
-
Sci-Hub. Design and synthesis of aromatic inhibitors of anthranilate synthase. [Link]
-
Royal Society of Chemistry. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. [Link]
Sources
"Troubleshooting low yield in 2-amino-4-chloro-5-methylbenzoic acid esterification"
Welcome to the technical support center for the esterification of 2-amino-4-chloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific reaction. We provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity. 2-Amino-4-chloro-5-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its successful esterification is often a critical step in these synthetic pathways.
Troubleshooting Low Yield: A Question-and-Answer Guide
Low yields in the esterification of 2-amino-4-chloro-5-methylbenzoic acid can be attributed to a variety of factors, from reaction equilibrium to work-up procedures. This section addresses the most common issues encountered in the lab.
Question 1: My reaction seems to stop before all the starting material is consumed, resulting in a low yield. What's happening?
Answer: This is a classic sign of the reaction reaching equilibrium. The Fischer esterification is a reversible process where a carboxylic acid and an alcohol form an ester and water.[2][3][4][5] To achieve a high yield, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's Principle.[2][3]
Troubleshooting Strategies:
-
Use a Large Excess of Alcohol: The most common strategy is to use the alcohol reactant as the solvent, creating a large molar excess (20-50 equivalents or more).[2][6][7] This high concentration of a reactant drives the equilibrium forward.
-
Remove Water as it Forms: Water is a byproduct of the reaction, and its presence will push the equilibrium back towards the starting materials.[2][3][8] If your alcohol is not also the solvent, you can use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) to continuously remove it.[2][3][9]
Question 2: I'm not getting any product, or the yield is extremely low, even after a long reaction time. What could be the issue with my catalyst?
Answer: Insufficient or inactivated catalyst is a frequent cause of reaction failure. The substrate, 2-amino-4-chloro-5-methylbenzoic acid, contains a basic amino group. This amino group will neutralize a portion of the strong acid catalyst (like H₂SO₄ or p-TsOH) by forming an ammonium salt.[2][5][9]
Troubleshooting Strategies:
-
Increase Catalyst Loading: For aminobenzoic acids, a catalytic amount of acid is often insufficient. You may need to use a stoichiometric amount (at least 1.0 equivalent) of the acid catalyst to both protonate the basic amino group and have enough remaining to catalyze the esterification.[2][9]
-
Alternative Catalysts: If strong mineral acids are causing side reactions, consider other options. Solid acid catalysts like modified Montmorillonite K10 or zirconium-based catalysts can be effective and are often easier to remove after the reaction.[10][11] N-bromosuccinimide (NBS) has also been reported as an efficient metal-free catalyst for the esterification of substituted benzoic acids.[12]
Question 3: The reaction mixture turns dark brown or black, and I isolate a tarry, impure product. Why is this happening?
Answer: Darkening of the reaction mixture often indicates decomposition or side reactions, which can be caused by excessively high temperatures or prolonged reaction times in the presence of a strong acid.[2]
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Ensure you are using the appropriate reflux temperature for the alcohol you are using. Avoid aggressive heating. A gentle reflux is sufficient.[2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[6][13] Once the starting material is gone, stop the reaction to prevent the formation of degradation byproducts.
-
Consider Milder Conditions: If decomposition persists, explore milder esterification methods that do not require high temperatures and strong acids, such as the Steglich esterification (using DCC/DMAP) or Mitsunobu reaction, although these methods are more complex and require different reagents.[6]
Question 4: I seem to lose a significant amount of my product during the work-up and purification steps. How can I minimize these losses?
Answer: Product loss during work-up is a common issue, especially if the procedure is not optimized for the specific product.
Troubleshooting Strategies:
-
Neutralization Step: During the work-up, a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is used to neutralize the acid catalyst.[9][13][14][15][16] Add the basic solution slowly and carefully until gas evolution (CO₂) ceases to avoid loss of product due to vigorous foaming. Ensure the aqueous layer is basic (pH > 8) to convert any unreacted carboxylic acid into its water-soluble carboxylate salt, which will then be removed in the aqueous layer.[9][13]
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate.[14][15] Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure all of the ester is transferred from the aqueous layer.[14]
-
Purification: Recrystallization is a common method for purifying the crude ester.[14] Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to maximize the recovery of pure crystals.[14] If the product is an oil or difficult to crystallize, column chromatography on silica gel is an effective alternative.[9][14]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your esterification reaction.
Caption: A troubleshooting flowchart for low-yield esterification.
Frequently Asked Questions (FAQs)
Q1: What is the effect of steric hindrance on this reaction? The structure of 2-amino-4-chloro-5-methylbenzoic acid presents some steric hindrance around the carboxylic acid group due to the adjacent methyl and amino groups. Steric hindrance can slow down the rate of esterification by making it more difficult for the alcohol to approach the carbonyl carbon.[3][17][18] While primary alcohols like methanol and ethanol are generally effective, bulkier alcohols (e.g., isopropanol, tert-butanol) will react much more slowly and may lead to lower yields or require more forcing conditions.[3][7][18][19]
Q2: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6][13] Spot the reaction mixture on a TLC plate alongside a spot of the starting material (2-amino-4-chloro-5-methylbenzoic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates that the reaction is progressing. Other methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[20][21][22]
Q3: What is the mechanism of the Fischer esterification? The Fischer esterification proceeds via a series of reversible steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol.[2][4][5] This forms a tetrahedral intermediate. A proton is then transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (water). Finally, the tetrahedral intermediate collapses, expelling water and forming the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst.[4][5]
Caption: The mechanism of Fischer Esterification.
Q4: Can I use a base as a catalyst? No, base-catalyzed esterification (saponification) is not suitable for this reaction as it would deprotonate the carboxylic acid to form a carboxylate, which is not electrophilic enough to react with an alcohol. Furthermore, the starting material itself contains a basic amino group.
Key Reaction Parameters and Their Impact
| Parameter | Recommendation | Rationale | Potential Issues of Mismanagement |
| Alcohol | Use a large excess (20-50 eq.) of a primary alcohol (e.g., Methanol, Ethanol). | Shifts equilibrium towards the product (Le Châtelier's Principle). Primary alcohols have less steric hindrance.[3][19] | Incomplete reaction; low yield. Slower reaction with bulky alcohols.[17][18] |
| Catalyst | Use a stoichiometric amount (≥1.0 eq.) of a strong acid (e.g., H₂SO₄, p-TsOH). | The basic amino group neutralizes some of the catalyst.[2][9] | No reaction or very slow reaction due to insufficient active catalyst. |
| Temperature | Gentle reflux at the boiling point of the alcohol used. | Provides activation energy without causing decomposition. | Decomposition, formation of byproducts, and darkening of the reaction mixture.[2] |
| Reaction Time | 4-24 hours, monitor by TLC. | Allows the reaction to reach completion. | Incomplete reaction if too short; side reactions and decomposition if too long.[2][6] |
| Work-up | Neutralize with NaHCO₃ or Na₂CO₃ to pH > 8. | Removes the acid catalyst and unreacted starting material.[9][13] | Product loss, contamination with starting material. |
Detailed Experimental Protocol: Methyl 2-amino-4-chloro-5-methylbenzoate Synthesis
This protocol outlines a standard Fischer esterification procedure.
Materials:
-
2-amino-4-chloro-5-methylbenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (at least 20 equivalents, or use as the solvent). Stir the mixture to dissolve the solid as much as possible.
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise to the stirred mixture. The addition is exothermic. An initial precipitate of the ammonium salt may form but should dissolve upon heating.[13]
-
Reaction: Heat the mixture to a gentle reflux and maintain this temperature. Monitor the reaction's progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up - Solvent Removal: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[6][15]
-
Work-up - Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.[14][15] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure ester.[14]
References
- BenchChem. (n.d.). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
- askIITians. (2025, September 1). Give the relationship between the steric hindrance and the rate of esterification?
- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
- ACS Omega. (2025, September 26). High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
- International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
- PMC. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
- BenchChem. (n.d.). Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis.
- BenchChem. (n.d.). Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.
- Journal of the Serbian Chemical Society. (2017, October 11). ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS.
- PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
- ResearchGate. (n.d.). Monitoring the esterification of sorbitol and fatty acids by gas chromatography.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- J&K Scientific LLC. (2026, February 23). Fischer Esterification.
- Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
- OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
- Journal of Pharmaceutical Technology, Research and Management. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives.
- Chem-Impex. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.
- ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate.
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Technical Support Center: Removal of Unreacted Starting Material from Methyl 2-amino-4-chloro-5-methylbenzoate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the removal of unreacted starting materials from Methyl 2-amino-4-chloro-5-methylbenzoate. The following question-and-answer format addresses specific challenges encountered during the purification process, offering detailed, field-proven protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude product, Methyl 2-amino-4-chloro-5-methylbenzoate, is contaminated with the starting material, 2-amino-4-chloro-5-methylbenzoic acid. What is the most efficient method to remove this acidic impurity?
A1: Acid-Base Extraction is the most effective and straightforward method for this separation.
The core principle of acid-base extraction relies on the differential solubility of ionic salts in aqueous solutions versus neutral organic molecules in organic solvents.[1][2] Your desired product, Methyl 2-amino-4-chloro-5-methylbenzoate, is an ester and is neutral. The unreacted starting material, 2-amino-4-chloro-5-methylbenzoic acid, possesses a carboxylic acid group, which can be deprotonated by a weak base to form a water-soluble salt.
Core Concept: By washing an organic solution of your crude product with a basic aqueous solution, the acidic starting material is converted to its carboxylate salt and is selectively extracted into the aqueous layer, leaving the purified ester in the organic layer.[3][4]
Experimental Protocol: Acid-Base Extraction for Removal of 2-amino-4-chloro-5-methylbenzoic acid
Objective: To selectively remove the acidic starting material from the neutral ester product.
Materials:
-
Crude Methyl 2-amino-4-chloro-5-methylbenzoate dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Aqueous Wash with Weak Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.[5] Stopper the funnel and invert it, making sure to vent frequently to release the pressure from the carbon dioxide gas that evolves during the neutralization. Shake the funnel gently for 1-2 minutes.
-
Layer Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase (confirm by adding a few drops of water to see which layer it joins), and the lower layer will be the aqueous phase containing the sodium salt of the unreacted carboxylic acid.
-
Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal of the acidic impurity, repeat the wash with a fresh portion of saturated sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to remove any residual water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified Methyl 2-amino-4-chloro-5-methylbenzoate.
Diagram of the Acid-Base Extraction Workflow:
Sources
"Minimizing dimer formation in Methyl 2-amino-4-chloro-5-methylbenzoate synthesis"
Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and, specifically, minimizing the formation of problematic dimeric impurities. The following question-and-answer guide addresses common issues with a focus on mechanistic understanding and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant, high-molecular-weight impurity in my HPLC analysis that is difficult to separate from my desired product. What is it and why is it forming?
A1: Diagnosis and Mechanism
The high-molecular-weight impurity is almost certainly a dimer of your aniline-derived product or starting material. Aromatic amines are susceptible to oxidative dimerization, which can occur through several pathways, most commonly forming azoxy, azo, or N-C coupled compounds.[1][2][3] The primary driving force for this side reaction is the oxidation of the electron-rich amino group.
The process is often initiated by the formation of an aniline radical cation.[4][5][6] This reactive intermediate can then couple with another aniline molecule. This process is often accelerated by the presence of atmospheric oxygen, trace metal impurities, or high temperatures.[1][4]
Here is a proposed mechanism for oxidative dimerization:
Caption: Proposed mechanism of oxidative dimer formation.
Q2: My reaction mixture turns dark yellow or brown during the synthesis. Is this related to dimer formation?
A2: Yes, this is a strong indicator of oxidative side reactions.
Anilines and their derivatives are notoriously prone to aerial oxidation, which leads to the formation of highly colored impurities.[1] This discoloration, often described as turning into "aniline black," is a result of a mixture of oligomeric and polymeric byproducts formed through oxidation.[1][4] The color change is a visual cue that your reaction conditions are promoting the undesired dimerization and polymerization pathways.
Immediate Actions:
-
Check Inert Atmosphere: Ensure your reaction is being conducted under a robust inert atmosphere, such as nitrogen or argon.[7][8]
-
Solvent Purity: Purge your solvents with an inert gas before use to remove dissolved oxygen.[7]
-
Starting Material Quality: If your starting aniline derivative is already discolored, consider purifying it by recrystallization or column chromatography before use.[1]
Troubleshooting Guide: Minimizing Dimer Formation
This section provides a systematic approach to troubleshooting and mitigating dimer formation.
Decision-Making Workflow for Dimer Minimization
Caption: Troubleshooting decision tree for dimer reduction.
Table 1: Key Experimental Parameters and Their Impact on Dimer Formation
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Atmosphere | Presence of O₂ | Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction and work-up.[7][8] | Oxygen is a primary oxidant that initiates the radical mechanism leading to dimerization. Excluding it is the most critical step.[8] |
| Temperature | Elevated Temperatures | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening temperatures from 0°C upwards. | Side reactions, like dimerization, often have a higher activation energy than the desired synthesis. Lowering the temperature can disproportionately slow the side reaction, improving selectivity.[9] |
| Catalyst | Metal Impurities | Use high-purity reagents and scrupulously clean glassware to avoid trace metal contamination (e.g., Fe, Cu). | Transition metals can catalytically promote the oxidation of amines, significantly accelerating dimer formation.[3][10] |
| pH / Base | Incorrect Basicity | If the reaction involves a base, screen different types and strengths. In some cases, excessive protonation of the aniline can inhibit reactivity.[5] | The nucleophilicity of the aniline and the stability of intermediates are highly pH-dependent. An optimal pH window can favor the desired reaction over dimerization.[3][11] |
| Starting Material Purity | Oxidized Precursors | Ensure the starting aniline derivative is colorless or very pale. If discolored, purify before use. | Starting with already-oxidized material introduces impurities that can propagate and worsen during the reaction.[1] |
Protocols for Quality Control & Synthesis
Protocol 1: HPLC Method for Quantifying Dimer Impurity
Accurate quantification is essential for troubleshooting. A well-developed HPLC method is the gold standard for this purpose.[12][13][14]
Objective: To separate and quantify Methyl 2-amino-4-chloro-5-methylbenzoate from its potential high-molecular-weight dimer.
Instrumentation & Columns:
-
System: UHPLC or HPLC system with UV detector[12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Detector Wavelength: 254 nm (or determined via UV scan)
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 30 |
| 20.0 | 30 |
Analysis Notes:
-
The desired product, being more polar, will elute earlier. The dimer, being larger and more non-polar, will have a longer retention time.
-
Quantify using area percent. For more accurate results, isolate the dimer and determine its relative response factor if possible.
Protocol 2: Best-Practice Synthesis to Minimize Dimer Formation
This protocol incorporates the principles discussed above to proactively reduce the risk of dimerization.
Materials:
-
Methyl 2-amino-4-chloro-5-methylbenzoate precursor (ensure high purity)
-
Reaction reagents (e.g., for subsequent transformation)
-
Anhydrous, de-gassed solvent (e.g., Toluene or THF)
-
Nitrogen or Argon gas supply
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned, dried, and free of metal residues. Assemble the reaction apparatus (e.g., three-neck flask with condenser, thermometer, and gas inlet).
-
Inerting the System: Purge the entire apparatus with Nitrogen or Argon for at least 15-20 minutes to displace all oxygen.[7]
-
Reagent Addition: Dissolve the Methyl 2-amino-4-chloro-5-methylbenzoate precursor in the de-gassed solvent under a positive pressure of inert gas.
-
Temperature Control: Cool the reaction mixture to the optimized, lower temperature (e.g., 0-10°C) using an ice bath before adding subsequent reagents.[15]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Avoid unnecessarily long reaction times, which can increase the opportunity for side reactions.[15]
-
Work-up: Upon completion, perform the work-up and extraction steps efficiently. If possible, keep the solutions under an inert blanket, especially if delays are expected.
-
Purification & Storage: Purify the final product promptly (e.g., via column chromatography or recrystallization). Store the purified, dry product under an inert atmosphere, protected from light, to prevent long-term degradation.[1]
By implementing these rigorous controls and analytical checks, you can significantly improve the purity and yield of your Methyl 2-amino-4-chloro-5-methylbenzoate synthesis, ensuring reliable and reproducible results for your research and development endeavors.
References
- Benchchem. Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis.
- Benchchem. Technical Support Center: Synthesis of Aniline Derivatives.
-
IntechOpen. Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Available from: [Link]
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025).
-
ACS Publications. Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. (2008). Available from: [Link]
-
ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. (2025). Available from: [Link]
-
ResearchGate. (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. (2025). Available from: [Link]
-
International Journal of Pharmaceutical Research & Applications. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]
-
ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). Available from: [Link]
-
ResearchGate. Mechanism for the formation of an anilinium cation dimer and the corresponding radical cation. Available from: [Link]
-
Drug Development and Delivery. Impurities Detection in Pharmaceuticals. Available from: [Link]
-
ResearchGate. The formation of aniline dimers: (a) reaction of neutral aniline with... Available from: [Link]
-
Sentry Equipment. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Available from: [Link]
-
PMC. Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. (2024). Available from: [Link]
-
Oxford Academic. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Available from: [Link]
-
PMC. Methyl 2-amino-5-chlorobenzoate. (2010). Available from: [Link]
-
ACS Publications. Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)aromatic Azo Compounds: Scope and Mechanistic Studies. (2013). Available from: [Link]
-
ACS Publications. Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)aromatic Azo Compounds: Scope and Mechanistic Studies. (2013). Available from: [Link]
-
NILU. Atmospheric Degradation of Amines (ADA). (2010). Available from: [Link]
-
Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (2016). Available from: [Link]
-
PubMed. Oxidative dimerization of aromatic amines using tBuOI: entry to unsymmetric aromatic azo compounds. (2012). Available from: [Link]
-
Chemistry Steps. Reactions of Aniline. (2024). Available from: [Link]
-
Repository Home. Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. Available from: [Link]
- Benchchem. Benchmarking the Performance of Methyl 2-amino-5-isopropylbenzoate as a Precursor in Specialty Chemical Synthesis.
-
ACS Publications. New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. (2009). Available from: [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021). Available from: [Link]
Sources
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Technical Support Center: Optimizing Reaction Temperature for Methyl 2-amino-4-chloro-5-methylbenzoate Synthesis
Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate (CAS# 458533-69-2). This specific intermediate is a critical building block in the development of antiparasitic benzamidobenzoic acids, notably acting as inhibitors for kinetoplastid hexokinase 1 in Trypanosoma brucei[1].
The conversion of 2-amino-4-chloro-5-methylbenzoic acid to its methyl ester is typically achieved via acid-catalyzed Fischer esterification or base-catalyzed alkylation. However, the presence of both an unprotected primary amine and a carboxylic acid moiety on the electron-rich aromatic ring makes this synthesis highly sensitive to temperature variations. Poor thermal control often leads to incomplete conversion, thermal runaway, or competitive N-alkylation[2][3].
Diagnostic Troubleshooting Flowchart
If your esterification reaction is failing, use the decision tree below to isolate the temperature-related root cause before proceeding to the FAQs.
Fig 1: Diagnostic decision tree for temperature-related esterification failures.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: My SOCl₂/MeOH esterification mixture turned black and yielded multiple degradation products. What caused this? A1: This is a classic thermal runaway issue. The reaction between thionyl chloride (SOCl₂) and methanol is highly exothermic, generating HCl gas and significant heat. If SOCl₂ is added at room temperature, localized temperature spikes occur.
-
The Causality: The activation energy for the formation of the reactive sulfinyl chloride intermediate is very low. Without cooling, the reaction proceeds violently, and the electron-rich anthranilic acid derivative undergoes oxidative degradation under these harsh, hot acidic conditions.
-
The Solution: Cool the methanol and starting material to 0 °C using an ice bath before the dropwise addition of SOCl₂, maintaining the internal temperature strictly below 5 °C.
Q2: My Fischer esterification using H₂SO₄/MeOH is stalling at 40% conversion after 12 hours. Should I increase the temperature past reflux (e.g., in a sealed pressure tube)? A2: No. Methanol boils at 64.7 °C. Heating a standard reflux setup beyond 65–70 °C only wastes energy and risks solvent loss. If you use a sealed pressure vessel to artificially achieve >80 °C, you risk N-alkylation of the unprotected aniline moiety[4].
-
The Causality: Fischer esterification is an equilibrium process. Increasing the temperature beyond the boiling point of the solvent does not shift the equilibrium toward the product; it only provides the thermal energy required to accelerate unwanted side reactions.
-
The Solution: Instead of increasing temperature, drive the equilibrium by using anhydrous methanol, adding a dehydrating agent (like molecular sieves), or switching to the more reactive SOCl₂ method which irreversibly drives the reaction via HCl gas evolution[4].
Q3: I am using methyl iodide (MeI) and K₂CO₃ in DMF for the esterification. I am seeing a major side product with a higher Rf on TLC. What is it? A3: You are likely observing the N-methylated or N,N-dimethylated byproduct. In base-catalyzed alkylations, the carboxylate is a strong nucleophile, but the primary amine on the anthranilic acid is also nucleophilic.
-
The Causality: At elevated temperatures (>40 °C), the activation energy barrier for N-alkylation is overcome, making the amine highly competitive with the carboxylate for the electrophilic MeI[2][3].
-
The Solution: Maintain the reaction strictly at room temperature (20–25 °C) to kinetically favor O-alkylation over N-alkylation.
Mechanistic Pathways & Side Reactions
Understanding the thermal thresholds for your reagents is the key to preventing side reactions. The diagram below illustrates how excessive heat forces the reaction down the N-alkylation pathway.
Fig 2: Temperature-dependent mechanistic pathways for O-esterification vs N-alkylation.
Quantitative Data: Temperature Optimization
The following table summarizes the empirical data regarding temperature profiles and their direct impact on the yield and purity of Methyl 2-amino-4-chloro-5-methylbenzoate.
| Temperature Profile | Reagents | Time | Conversion | Major Impurity | Recommendation |
| Addition at RT → Reflux 65 °C | SOCl₂ / MeOH | 4 h | < 40% | Oxidative degradation products | Avoid |
| Addition at 0 °C → RT 25 °C | SOCl₂ / MeOH | 24 h | ~ 60% | Unreacted starting material | Suboptimal |
| Addition at 0 °C → Reflux 65 °C | SOCl₂ / MeOH | 6 h | > 95% | None (Trace N-methyl) | Optimal |
| RT 25 °C → Sealed Tube 90 °C | MeI / K₂CO₃ / DMF | 4 h | ~ 70% | N,N-dimethylated byproduct | Avoid |
| RT 20–25 °C (Strict control) | MeI / K₂CO₃ / DMF | 12 h | > 85% | None | Viable Alternative |
Self-Validating Experimental Protocol
Below is the optimized, step-by-step methodology for the thionyl chloride (SOCl₂) mediated esterification. This protocol includes built-in validation checks to ensure scientific integrity at each stage.
Step 1: Preparation & Cooling Charge an oven-dried round-bottom flask with 2-amino-4-chloro-5-methylbenzoic acid (1.0 equiv) and anhydrous methanol (10 volumes). Submerge the flask in an ice-water bath and stir until the internal temperature reaches 0–2 °C.
-
Validation Check: Ensure complete dissolution or a uniform suspension before proceeding.
Step 2: Activation (Critical Temperature Control) Slowly add thionyl chloride (SOCl₂, 1.5 equiv) dropwise via an addition funnel over 30 minutes.
-
Validation Check: Monitor the internal thermometer. Adjust the addition rate to ensure the internal temperature does not exceed 5 °C. Rapid bubbling (HCl gas evolution) is normal, but excessive fuming indicates the addition is too fast.
Step 3: Reflux Remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 30 minutes. Attach a reflux condenser and heat to 65 °C using an oil bath or heating mantle. Maintain reflux for 6 hours.
Step 4: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system.
-
Validation Check: The target ester product will appear as a new spot with an Rf of ~0.6 (UV active). The reaction is complete when the starting acid (which remains near the baseline, Rf ~0.1) is completely consumed.
Step 5: Workup & Neutralization Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol and HCl. Resuspend the crude residue in ethyl acetate and slowly add saturated aqueous NaHCO₃.
-
Validation Check: Test the aqueous layer with pH paper. Continue adding NaHCO₃ until the pH stabilizes at 7–8. This ensures all residual acid is neutralized, preventing reverse hydrolysis. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure methyl 2-amino-4-chloro-5-methylbenzoate.
References
- Source: National Institutes of Health (NIH)
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol Source: Athabasca University URL
- Anthranilate-based insect repellents Source: Grokipedia URL
- Discovery of Quinazoline-2,4(1H,3H)
Sources
- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthranilate-based insect repellents â Grokipedia [grokipedia.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | MDPI [mdpi.com]
- 4. athabascau.ca [athabascau.ca]
Technical Support Center: Catalyst Effects in the Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted anilines, specifically Methyl 2-amino-4-chloro-5-methylbenzoate. The critical step in this synthesis is typically the chemoselective reduction of the nitro precursor, Methyl 4-chloro-5-methyl-2-nitrobenzoate. The choice and application of a catalyst are paramount to achieving high yield and purity, primarily by avoiding the common pitfall of dehalogenation. This document provides in-depth, experience-driven answers to frequently encountered challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard catalytic method for synthesizing Methyl 2-amino-4-chloro-5-methylbenzoate, and what is the primary challenge?
The most prevalent and efficient method for this transformation is the catalytic hydrogenation of its nitro-aromatic precursor, Methyl 4-chloro-5-methyl-2-nitrobenzoate.[1] This reaction reduces the nitro group (-NO2) to an amino group (-NH2).
The primary challenge is achieving chemoselectivity. The catalyst must reduce the nitro group without cleaving the carbon-chlorine (C-Cl) bond on the aromatic ring. This undesired side reaction, known as hydrodechlorination or dehalogenation, leads to the formation of Methyl 2-amino-5-methylbenzoate, a significant impurity that can be difficult to separate. Palladium on carbon (Pd/C) is a highly active and common catalyst for nitro reductions, but it is also notoriously prone to causing dehalogenation.[2][3]
Q2: My reaction is producing a significant amount of the dehalogenated byproduct. How can I suppress this side reaction?
Hydrodechlorination is a common issue when using highly active palladium catalysts with hydrogen gas, especially with more reactive halogens like bromine and iodine, though it is still a significant problem with chlorine.[2] The key is to make the reaction conditions milder and more selective.
Primary Solution: Switch to Catalytic Transfer Hydrogenation (CTH) Instead of using flammable and highly reactive hydrogen gas, a hydrogen donor can be used to generate hydrogen in situ. This is often a much milder and more selective method.[3]
-
Recommended System: The use of Palladium on carbon (Pd/C) with hydrazine hydrate (NH₂NH₂·H₂O) in a solvent like methanol or ethanol is a highly effective and widely reported method for selectively reducing halogenated nitroarenes.[2][3] The reaction is often rapid, proceeding to completion in minutes at room temperature or with gentle heating, and significantly minimizes the risk of dehalogenation.[3]
Secondary Solutions & Adjustments:
-
Modify Reaction Conditions: If you must use H₂ gas, lowering the hydrogen pressure (e.g., to atmospheric pressure using a balloon) and reducing the reaction temperature can decrease the rate of dehalogenation.
-
Change the Catalyst: While palladium is the most common, platinum-based catalysts can sometimes offer different selectivity profiles.[4] However, optimization is required.
-
Consider Non-Noble Metal Alternatives: For a complete departure from palladium, stoichiometric reducing agents like iron powder in the presence of an electrolyte like ammonium chloride (Fe/NH₄Cl) are excellent for this transformation.[5][6] This method is inexpensive, environmentally friendly, and highly selective against dehalogenation, though it requires a more involved workup to remove iron salts.[5]
Q3: My catalytic hydrogenation is sluggish or fails to go to completion. What are the potential causes?
An incomplete or stalled reaction can be frustrating. The issue often lies with the catalyst, reagents, or physical parameters of the reaction.
-
Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst that has been stored correctly under an inert atmosphere. If you are reusing a catalyst, its activity may have diminished significantly.[2]
-
Catalyst Poisons: The starting material or solvent could be contaminated with substances that poison the catalyst, such as sulfur or thiol compounds.[2] Purification of the starting nitro compound may be necessary.
-
Insufficient Catalyst Loading: While minimizing catalyst use is ideal, a certain threshold is required for practical reaction rates. For challenging reductions, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can be beneficial, although this was not found to improve yield in all cases.[3]
-
Poor Solubility: The substrate must be adequately dissolved in the reaction solvent for efficient interaction with the heterogeneous catalyst surface.[2] If solubility is low, consider a different solvent or a co-solvent system (e.g., ethanol/THF).
-
Inefficient Mass Transfer: In heterogeneous catalysis, the reaction occurs on the catalyst surface. Vigorous stirring or agitation is critical to ensure the substrate, hydrogen source, and catalyst are in constant contact.
Q4: How do I select the optimal solvent for this reaction?
The ideal solvent should fully dissolve the starting nitro-aromatic compound while being inert to the reaction conditions.
-
Protic Solvents: Methanol and ethanol are the most common and effective solvents for the catalytic hydrogenation of nitroarenes.[1][3] They are excellent at dissolving the substrate and are compatible with most hydrogen sources.
-
Aprotic Solvents: Ethyl acetate (EtOAc) is another good choice and can simplify the workup, as the catalyst can be filtered off and the solvent directly evaporated.
-
Solvent Purity: Ensure the use of high-purity, dry solvents. Water content can sometimes influence reaction rates and selectivity.
Comparative Overview of Reduction Systems
The table below summarizes the most relevant catalytic systems for the reduction of Methyl 4-chloro-5-methyl-2-nitrobenzoate, focusing on the critical issue of selectivity.
| Catalyst System | Hydrogen Source | Advantages | Disadvantages | Selectivity vs. Dehalogenation |
| Pd/C | H₂ Gas | High activity, widely available, well-understood. | High risk of dehalogenation, requires H₂ gas handling. | Poor to Moderate |
| Pd/C | Hydrazine Hydrate | Excellent selectivity , milder conditions, rapid reaction.[3] | Hydrazine is toxic and requires careful handling. | Excellent [3] |
| Pt-based Catalysts | H₂ Gas | Can be more selective than Pd for certain substrates.[4][7] | Often less active than Pd, may require optimization. | Moderate to Good |
| Fe Powder | NH₄Cl (aq) | Inexpensive, environmentally benign, excellent selectivity.[5][6] | Stoichiometric quantities needed, workup involves filtering iron sludge. | Excellent |
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and solving common issues encountered during the catalytic reduction.
Caption: Troubleshooting decision tree for the catalytic synthesis.
Experimental Protocol: Selective Reduction via Catalytic Transfer Hydrogenation
This protocol details the highly selective method using palladium on carbon with hydrazine hydrate, which is recommended to avoid dehalogenation.
Materials:
-
Methyl 4-chloro-5-methyl-2-nitrobenzoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Hydrazine Monohydrate (N₂H₄·H₂O) (4-5 eq)
-
Methanol (or Ethanol)
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-chloro-5-methyl-2-nitrobenzoate and methanol (approx. 10-20 mL per gram of substrate). Stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Addition of Hydrogen Donor: Heat the mixture to a gentle reflux (approx. 65°C for methanol). Slowly and carefully add hydrazine monohydrate dropwise via a dropping funnel. An exothermic reaction and gas evolution (N₂) will be observed. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: The reaction is often complete within 15-60 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. A fine-pored filter paper is recommended to prevent catalyst fines from passing through.
-
Catalyst Quenching (Important): Do not allow the filtered catalyst cake to dry in the air, as it can be pyrophoric. Immediately quench the filter cake with plenty of water.
-
Isolation: Rinse the filter cake with a small amount of methanol to recover any residual product. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
References
-
Takacs, J. M., & Han, J. (2004). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Organic Letters, 6(18), 3099–3102. [Link]
-
Li, J., et al. (2023). Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. The Journal of Organic Chemistry. [Link]
-
Saito, S., et al. (2000). Palladium-Catalyzed cross-Benzannulation of Aminoenynes with Diynes. Highly Regioselective Synthesis of Polysubstituted Anilines. The Journal of Organic Chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wang, D., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters. [Link]
-
Chattapadhyay, T. K., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(9), 14734–14747. [Link]
-
Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. [Link]
-
Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
S.A. Ryabova, et al. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]
-
Wang, C., et al. (2018). In-Situ Liquid Hydrogenation of m-Chloronitrobenzene over Fe-Modified Pt/Carbon Nanotubes Catalysts. Catalysts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Hydrolysis of Methyl 2-amino-4-chloro-5-methylbenzoate During Workup
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Insight
The unintended hydrolysis (saponification) of methyl 2-amino-4-chloro-5-methylbenzoate during basic aqueous workup is a frequent cause of yield loss in pharmaceutical intermediate synthesis. While methyl esters are generally susceptible to base-catalyzed hydrolysis, this specific anthranilate derivative is particularly vulnerable due to its distinct electronic and structural environment.
The Causality of Accelerated Hydrolysis:
-
Intramolecular Hydrogen Bonding: The ortho-amino group (position 2) acts as a hydrogen bond donor to the ester carbonyl oxygen. This interaction polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and stabilizing the tetrahedral intermediate formed during hydroxide attack[1].
-
Inductive Effects: The para-chloro substituent (position 4) exerts an electron-withdrawing inductive effect (-I) across the aromatic ring. This further increases the electrophilicity of the ester carbonyl carbon, lowering the activation energy barrier for nucleophilic acyl substitution by aqueous hydroxide ions[1].
Understanding these structural liabilities is critical for designing a workup strategy that preserves the ester linkage while effectively neutralizing the reaction mixture.
Troubleshooting FAQs
Q1: My organic layer has almost no product mass after neutralizing my reaction with NaOH. Where did it go? A1: The methyl ester likely underwent rapid base-catalyzed hydrolysis. Strong bases like NaOH or KOH cleave the ester, forming the highly water-soluble sodium 2-amino-4-chloro-5-methylbenzoate salt. Because it is an ionic salt, it partitions entirely into the basic aqueous phase, leading to apparent mass loss in your organic extract[2].
Q2: How can I quench acidic reactions without causing this base-catalyzed hydrolysis? A2: Switch to a mild, buffered quench. Saturated aqueous sodium bicarbonate (NaHCO₃) is the industry standard for this specific scaffold[3]. It provides sufficient buffering capacity to neutralize acids (pH ~8) without raising the alkalinity high enough to trigger rapid saponification.
Q3: Does temperature during the workup affect the hydrolysis rate? A3: Yes, saponification kinetics are highly temperature-dependent. Always perform basic aqueous washes using ice-cold solutions (< 5 °C) to kinetically suppress the hydrolysis pathway[2].
Q4: I already performed a harsh workup and lost my ester. Can I recover my material? A4: Yes, but it will be recovered as the hydrolyzed carboxylic acid. You must isolate the basic aqueous layer, cool it, and carefully acidify it to its isoelectric point (pH 3.5–4.0) using 1M HCl. The zwitterionic acid will precipitate and can then be extracted into ethyl acetate (EtOAc)[1].
Quantitative Data: Workup Condition Comparison
The table below summarizes the expected outcomes of various neutralization strategies on the crude reaction mixture containing methyl 2-amino-4-chloro-5-methylbenzoate.
| Quench Base | Aqueous pH | Temp (°C) | Intact Ester Yield (%) | Hydrolyzed Acid Byproduct (%) |
| 1M NaOH | 12–14 | 25 | < 10% | > 85% |
| 1M NaOH | 12–14 | 0–5 | ~ 40% | ~ 55% |
| Sat. Na₂CO₃ | 10–11 | 25 | ~ 70% | ~ 25% |
| Sat. NaHCO₃ | 8 | 0–5 | > 95% | < 2% |
| Phosphate Buffer | 7.4 | 25 | > 98% | < 1% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure the integrity of the ester.
Protocol A: Optimized Non-Hydrolytic Workup (Mild Quench)
Use this protocol to isolate the intact methyl ester after an acidic reaction (e.g., esterification, cross-coupling)[3].
-
Cooling: Upon reaction completion, immediately cool the crude reaction mixture to 0–5 °C using an ice-water bath.
-
Quenching: Slowly add ice-cold saturated aqueous NaHCO₃ dropwise.
-
Self-Validation (IPC): Monitor CO₂ gas evolution. Continue addition until bubbling ceases and a spot-check of the aqueous phase with pH paper reads ~7.5–8.0.
-
-
Extraction: Dilute the mixture with EtOAc (20 mL per mmol of substrate) and transfer to a separatory funnel.
-
Separation: Vigorously shake and vent frequently to release residual CO₂. Allow the layers to separate completely. Collect the upper organic layer.
-
Washing & Drying: Wash the organic layer with cold brine (10 mL), dry over anhydrous Na₂SO₄ until the solid is free-flowing, filter, and concentrate under reduced pressure (bath temp < 35 °C) to yield the intact methyl ester.
Protocol B: Recovery of Hydrolyzed Byproduct
Use this protocol if the ester was accidentally hydrolyzed during a harsh basic workup[2].
-
Isolation: Collect and retain the basic aqueous layer from the failed workup (this contains the carboxylate salt).
-
Cooling: Chill the aqueous layer to 0 °C in an ice bath to prevent exotherms during neutralization.
-
Acidification: Slowly add 1M HCl dropwise while continuously stirring.
-
Self-Validation (IPC): Use a calibrated pH meter to monitor the solution. Stop addition when the pH reaches 3.5–4.0. A cloudy white/off-white precipitate of 2-amino-4-chloro-5-methylbenzoic acid will form.
-
-
Extraction: Extract the resulting suspension with EtOAc (3 x 15 mL).
-
Self-Validation (IPC): Run a TLC (Eluent: 9:1 DCM/MeOH) of the organic layer. The acid byproduct will appear as a highly polar, UV-active spot with a lower Rf than the starting ester.
-
-
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to recover the carboxylic acid.
Mandatory Visualization
Workflow comparing mild vs. harsh quench conditions and byproduct recovery strategies.
References
-
Title: Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: ChemMedChem (via NIH PubMed Central) URL: [Link]
-
Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]
Sources
Technical Support Center: Stability of Methyl 2-amino-4-chloro-5-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist overseeing the scale-up of benzamidobenzoic acid derivatives, I frequently observe researchers struggling with the stability of anthranilate intermediates. Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly versatile building block, notably utilized in the synthesis of antiparasitic kinetoplastid hexokinase 1 inhibitors 1[1].
However, its behavior in acidic media is often misunderstood, leading to poor yields and unexplained impurities. Causality is key here: the molecule possesses both a weakly basic primary aromatic amine and an electrophilic methyl ester. When exposed to acidic conditions, these two functional groups compete in a complex thermodynamic and kinetic dance. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure your experimental success.
Mechanistic Overview: Behavior in Acidic Media
To troubleshoot effectively, we must first visualize the competing chemical pathways. Under acidic conditions, the compound is subject to reversible protonation, irreversible hydrolysis, or highly reactive diazotization depending on the specific reagents and temperature.
Reaction pathways of Methyl 2-amino-4-chloro-5-methylbenzoate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why does my compound exhibit poor solubility in neutral water but dissolves in 1M HCl, only to degrade upon heating? A: At room temperature in 1M HCl, the primary amine is protonated to form an anilinium salt, which drastically increases aqueous solubility. This protonation is an equilibrium reaction. However, acid-catalyzed ester hydrolysis is an irreversible degradation pathway driven by heat 2[2]. When you heat the acidic solution, the hydronium ions attack the ester carbonyl, cleaving it into 2-amino-4-chloro-5-methylbenzoic acid and methanol.
Q2: I am observing a highly colored (red/orange) impurity during acidic workup. What is the mechanism? A: You are witnessing unintended diazotization. If your acidic media or solvents contain trace reactive nitrogen species (RNS) or nitrites, the primary aromatic amine reacts with nitrous acid to form a diazonium salt 3[3]. This highly reactive intermediate will immediately couple with unreacted starting material or phenolic impurities to form intensely colored azo dyes 4[4].
Q3: How do the chloro and methyl substituents impact its stability compared to unsubstituted methyl anthranilate? A: The stability is dictated by the electronic push-and-pull of the substituents. The 4-chloro group exerts an electron-withdrawing inductive effect (-I), while the 5-methyl group exerts an electron-donating effect (+I). The net effect slightly deactivates the amine compared to electron-rich analogs (like 5-isopropyl derivatives), making it somewhat more resistant to rapid acid hydrolysis, but it remains vulnerable under forced conditions.
Quantitative Data: Substituent Effects on Reactivity
To contextualize the stability of Methyl 2-amino-4-chloro-5-methylbenzoate, we must compare its electronic environment against other anthranilate esters. The table below summarizes the predicted reactivity based on Hammett constants (Σσ relative to the amine position).
Table 1: Comparative Reactivity Metrics of Anthranilate Derivatives
| Compound | Substituents | Hammett Constant (Σσ) | Amine Nucleophilicity | Acid Hydrolysis Susceptibility |
| Methyl anthranilate | None | 0.00 | Baseline | Moderate |
| Methyl 2-amino-5-isopropylbenzoate | 5-iPr | -0.15 | High | High |
| Methyl 2-amino-4-chloro-5-methylbenzoate | 4-Cl, 5-Me | +0.20 | Low-Moderate | Low-Moderate |
| Methyl 2-amino-5-nitrobenzoate | 5-NO2 | +0.78 | Very Low | Very Low |
Data Interpretation: The net positive Hammett constant (+0.20) indicates that the electron-withdrawing nature of the chlorine atom slightly overpowers the methyl group, reducing the electron density at the amine and the ester carbonyl. This provides a marginal stability buffer against acid-catalyzed hydrolysis compared to unsubstituted variants 2[2].
Troubleshooting Guide & Experimental Protocols
Issue 1: High Degradation During Acidic Extraction (Workup Loss)
Root Cause: Prolonged exposure to low pH at ambient temperatures shifts the equilibrium toward ester hydrolysis. Solution: Experience dictates avoiding strong acidic workups entirely for this scaffold. As demonstrated in validated syntheses of benzamidobenzoic acids, quenching with a mild base prevents premature hydrolysis 1[1].
Protocol 1: Optimized Non-Acidic Extraction
-
Dilution: Upon reaction completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate, 10 mL per mmol of substrate).
-
Quenching: Instead of an acid wash, add an equal volume of saturated aqueous NaHCO3 (pH ~8).
-
Partitioning: Stir vigorously for 5 minutes. The unprotonated Methyl 2-amino-4-chloro-5-methylbenzoate will partition entirely into the organic layer.
-
Separation & Drying: Separate the organic layer, back-extract the aqueous layer once with Ethyl Acetate, combine the organic phases, and dry over anhydrous Na2SO4 .
Issue 2: Unwanted Diazotization in Acidic Media
Root Cause: If your synthetic step requires an acidic environment (e.g., a coupling reaction), trace nitrites will trigger diazotization. Solution: Implement a continuous-flow or rigorously temperature-controlled protocol with nitrite scavengers 3[3].
Protocol 2: Controlled Forced Degradation Study (Acid Hydrolysis Assessment) To establish the exact stability limits of your specific batch, run this self-validating analytical protocol:
-
Preparation: Dissolve 10.0 mg of Methyl 2-amino-4-chloro-5-methylbenzoate in 1.0 mL of HPLC-grade Acetonitrile (acts as a co-solvent to ensure homogeneity).
-
Acidification: Add 1.0 mL of 1.0 M HCl (aq) to the vial.
-
Incubation: Seal the vial tightly and incubate in a thermomixer at 60 °C for exactly 24 hours.
-
Neutralization: Withdraw a 100 µL aliquot and immediately quench it by mixing with 100 µL of 1.0 M NaOH to halt hydrolysis.
-
Analysis: Dilute the quenched sample with 800 µL of your HPLC mobile phase. Analyze via HPLC-UV at 254 nm. You will observe the disappearance of the ester peak and the emergence of a more polar peak corresponding to the hydrolyzed carboxylic acid.
References
- Source: National Institutes of Health (NIH)
- Title: Stability issues of Methyl 2-amino-5-isopropylbenzoate under acidic or basic conditions Source: BenchChem URL
- Title: Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)
- Title: Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities Source: MDPI URL
Sources
Technical Support Center: Methyl 2-amino-4-chloro-5-methylbenzoate Degradation Pathways
Welcome to the technical support center for Methyl 2-amino-4-chloro-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential chemical instabilities of this compound. The information herein is synthesized from established chemical principles governing functionally similar molecules and is intended to provide a robust framework for anticipating and troubleshooting degradation-related issues in your experiments.
Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance.[1] These studies involve intentionally exposing the compound to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products and elucidate degradation pathways.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Methyl 2-amino-4-chloro-5-methylbenzoate under experimental or storage conditions?
Based on its functional groups (aromatic amine, chlorinated aromatic ring, methyl ester), the compound is susceptible to three primary degradation pathways:
-
Hydrolytic Degradation: The methyl ester group is prone to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the ester bond, yielding methanol and the corresponding carboxylic acid, 2-amino-4-chloro-5-methylbenzoic acid.[5][6] Basic hydrolysis (saponification) typically proceeds to completion, forming the carboxylate salt.[5]
-
Oxidative Degradation: The primary aromatic amine group (-NH₂) is susceptible to oxidation.[7] This can be a complex process leading to a variety of products, including N-oxides, nitroso, and nitro derivatives, and may result in the formation of colored oligomeric or polymeric materials.[8][9] The specific products formed depend heavily on the oxidizing agent and reaction conditions.[8]
-
Photodegradation: Chlorinated aromatic compounds can be sensitive to light, particularly UV radiation.[1][10] The primary photolytic pathway is often reductive dechlorination, where the carbon-chlorine bond is cleaved, replacing the chlorine atom with a hydrogen atom. This process can be influenced by the solvent and the presence of other substances.[11][12]
Q2: What are the recommended storage conditions to ensure the stability of Methyl 2-amino-4-chloro-5-methylbenzoate?
To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[13][14] This mitigates thermal, photolytic, and oxidative degradation. It should be kept in a tightly sealed container to prevent moisture uptake, which could facilitate hydrolysis.
Q3: I am performing a reaction in an aqueous solution and see a new, more polar peak in my HPLC analysis. What is it likely to be?
The appearance of a new, more polar peak in an aqueous medium strongly suggests hydrolysis of the methyl ester. The resulting carboxylic acid (2-amino-4-chloro-5-methylbenzoic acid) is significantly more polar than the parent ester, causing it to have a shorter retention time on a reverse-phase HPLC column. You can confirm this by spiking your sample with a standard of the suspected carboxylic acid.[15]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Sample develops a yellow or brown coloration over time. | Oxidation of the Aromatic Amine: Primary aromatic amines are known to oxidize upon exposure to air and/or light, forming colored impurities.[7][8] | 1. Store the compound under an inert atmosphere (N₂ or Ar).2. Protect samples from light using amber vials or by wrapping containers in foil.3. If working in solution, use de-gassed solvents. |
| Mass spectrometry (MS) data shows a loss of 14 Da (CH₂) or 32 Da (CH₃OH). | Hydrolysis of the Methyl Ester: This is the most probable cause. The loss of 32 Da corresponds to the neutral loss of methanol from the parent ion, while a mass difference of 14 Da between the parent and the degradant (M-14) indicates the formation of the carboxylic acid (replacing -OCH₃ with -OH). | 1. Confirm the structure by comparing the retention time and mass spectrum with a standard of 2-amino-4-chloro-5-methylbenzoic acid.[15][16]2. Avoid exposing the compound to acidic or basic aqueous conditions, especially with heat. |
| A new peak appears in the chromatogram with a mass corresponding to the loss of a chlorine atom (M-35 Da + 1 Da). | Photolytic or Reductive Dechlorination: Exposure to UV light or certain reductive conditions can cause the cleavage of the C-Cl bond, replacing it with a C-H bond.[11][12] | 1. Repeat the experiment with light-protected vessels.2. Analyze your reaction mixture for any potential reducing agents.3. Characterize the new peak using High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[] |
| No significant degradation is observed during a forced degradation study. | Insufficient Stress: The conditions (temperature, concentration of stressor, duration) may not be harsh enough to induce degradation.[18] | 1. Systematically increase the severity of the stress conditions (e.g., increase acid/base concentration, raise temperature, extend exposure time).[18]2. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants without completely consuming the parent compound.[3][18] |
Visualizing Degradation Pathways & Workflows
The potential degradation pathways for Methyl 2-amino-4-chloro-5-methylbenzoate can be summarized visually.
Experimental Protocols
Protocol 1: General Forced Degradation (Stress Testing) Procedure
This protocol provides a starting point for a forced degradation study, designed to intentionally degrade the sample to identify potential impurities. [4]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [3] Materials:
-
Methyl 2-amino-4-chloro-5-methylbenzoate
-
Methanol or Acetonitrile (HPLC Grade)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Type 1 Water
-
Photostability chamber, oven, pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in a suitable vial. Prepare a control sample diluted with water/solvent only.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the control sample at 80 °C for 48 hours.
-
Thermal Degradation (Solid): Place the solid powder in an oven at 80 °C for 48 hours. Dissolve in solvent before analysis.
-
Photodegradation: Expose both solid powder and the control solution to light in a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including the control and a non-stressed standard, by a suitable stability-indicating HPLC-UV/MS method. [19][20] * Calculate the percentage of degradation and identify the relative retention times of any new peaks.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method is a starting point for resolving the parent compound from its potential degradation products. [][19]
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD), scan 200-400 nm |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
References
- Vertex AI Search. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved March 14, 2026.
- ScienceMadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved March 14, 2026.
- Proietti, M., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3345.
- Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.
- Torriero, A. A. J. (2023). Oxidation potential of different aliphatic and aromatic amines.
- Organic Chemistry Portal. (n.d.).
- Selva, M., & Perosa, A. (2003).
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved March 14, 2026.
- de Barcelos, M. C. S., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2019, 8790173.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962.
- Ouertani, S., et al. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI.
- PharmaCompass. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved March 14, 2026.
- Wang, Y., et al. (2024).
- Ball, D. W., et al. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts.
- Ung, A. (n.d.).
- Wikipedia. (n.d.).
- Erbil University. (n.d.).
- Shimura, M. (2012).
- D'eon, J. C., et al. (2021). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv.
- BLD Pharm. (n.d.).
- IJMR. (2021).
- ChemScene. (n.d.).
- BOC Sciences. (n.d.). Degradation Product Analysis Services. Retrieved March 14, 2026.
- Chem-Impex. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid. Retrieved March 14, 2026.
- MilliporeSigma. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9. Retrieved March 14, 2026.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- ResearchGate. (n.d.). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. Retrieved March 14, 2026.
- Higson, F. K., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 58(1), 194-200.
- MilliporeSigma. (n.d.). METHYL 2-AMINO-4-FLUORO-5-METHYLBENZOATE | 1037206-86-2. Retrieved March 14, 2026.
- Higson, F. K., & Focht, D. D. (1992). Degradation of 2-methylbenzoic Acid by Pseudomonas Cepacia MB2. PubMed.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
- ResearchGate. (n.d.). Biodegradation pathway proposed for Methyl Orange by Franconibacter sp., 1MS. Retrieved March 14, 2026.
- Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E, 66(11), o2871.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. sciencemadness.org [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. 63480-14-8|Methyl 2-amino-5-chloro-4-methylbenzoate|BLD Pharm [bldpharm.com]
- 14. chemscene.com [chemscene.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9 [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijmr.net.in [ijmr.net.in]
- 20. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: NMR Troubleshooting for Functionalized Benzoates
Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving spectral artifacts when characterizing highly functionalized aromatic building blocks.
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a critical intermediate extensively utilized in medicinal chemistry, notably in the microwave-assisted synthesis of antiparasitic benzamidobenzoic acids . Its 1,2,4,5-tetrasubstituted aromatic ring provides a highly distinct NMR signature. However, the presence of multiple reactive functional groups (an ester, an amine, and a halogen) makes this molecule highly susceptible to specific synthetic byproducts, degradation pathways, and dynamic solvent interactions.
This guide is designed to help you diagnose and resolve unexpected NMR peaks using causality-driven analysis and self-validating experimental protocols.
Section 1: Baseline Quantitative NMR Profile
Before troubleshooting unexpected signals, we must establish the ground truth. The table below summarizes the expected 1 H NMR profile for pure Methyl 2-amino-4-chloro-5-methylbenzoate in CDCl 3 .
| Proton Environment | Expected Shift (ppm) | Multiplicity | Integration | Mechanistic Causality / Notes |
| C6-H (Aromatic) | ~7.80 | Singlet | 1H | Strongly deshielded by the anisotropic effect of the ortho-ester carbonyl. |
| C3-H (Aromatic) | ~6.60 | Singlet | 1H | Strongly shielded by the resonance electron donation of the ortho-amine group. |
| -NH 2 (Amine) | ~5.50 | Broad Singlet | 2H | Broadened by 14 N quadrupolar relaxation; highly sensitive to concentration and hydrogen bonding. |
| -COOCH 3 (Ester) | ~3.85 | Singlet | 3H | Standard methoxy ester region; sharp and invariant. |
| C5-CH 3 (Methyl) | ~2.25 | Singlet | 3H | Benzylic methyl group; slightly deshielded by the adjacent ortho-chloro group. |
Section 2: Troubleshooting Guide & FAQs
Q1: I am observing unexpected, sharp singlets between 1.0 and 4.0 ppm. Are these degradation products or regioisomers? A1: These are almost certainly trace residual solvents from your purification workflow, not structural isomers. The synthesis and isolation of this compound frequently require ethyl acetate, hexanes, or dichloromethane.
-
Causality: Solvents easily become trapped in the crystalline lattice of the benzoate during precipitation. For instance, ethyl acetate presents a distinct quartet at 4.12 ppm, a singlet at 2.05 ppm, and a triplet at 1.26 ppm in CDCl 3 .
-
Self-Validating Action: Do not guess. Cross-reference your unexpected peaks with the standard organometallic impurity tables published by Fulmer et al.. To definitively prove the impurity is a solvent, perform a "spike test": add 1 μL of the suspected solvent directly to your NMR tube. If the unexpected peaks increase in intensity with perfect overlap and no new peaks appear, the identity is confirmed.
Q2: There is an extra singlet in the aromatic region (~7.0–8.0 ppm), and my ester methyl peak at 3.85 ppm integrates to less than 3H. What happened? A2: This is the classic spectral signature of ester hydrolysis. Your compound has partially degraded into 2-amino-4-chloro-5-methylbenzoic acid .
-
Causality: If the ester is exposed to moisture under mildly acidic or basic conditions during workup or prolonged storage, the methoxy group is cleaved. The loss of the -COOCH 3 group directly reduces the 3.85 ppm integration. Furthermore, the newly formed carboxylic acid forms strong intermolecular hydrogen-bonded dimers. This alters the electronic environment of the ring, subtly deshielding the C6-H proton and shifting it further downfield compared to the intact ester.
-
Self-Validating Action: Acquire a 13 C NMR spectrum. The disappearance of the methoxy carbon signal (~51 ppm) alongside a shift in the carbonyl carbon resonance (~165 ppm to ~170 ppm) will unequivocally confirm hydrolysis.
Q3: The amine (-NH 2 ) peak is entirely missing, or there is an unexpectedly broad peak wandering between 1.5 and 5.0 ppm. Is my sample impure? A3: Your compound is likely perfectly intact. This artifact is driven by dynamic chemical exchange and moisture contamination in your deuterated solvent.
-
Causality: The -NH 2 protons are labile. If your CDCl 3 contains trace water, the amine protons undergo rapid intermolecular exchange with the H 2 O molecules on the NMR timescale. This averages the signals, resulting in a single, wandering broad peak whose chemical shift is dictated by the exact concentration of water and the sample temperature.
-
Self-Validating Action: Execute the D 2 O Shake Protocol (detailed in Section 3).
Section 3: Self-Validating Experimental Protocols
Protocol A: The D 2 O Shake (Validating Labile Protons)
Purpose: To definitively differentiate between structural aliphatic/aromatic peaks and labile protons (-NH 2 , -OH, or trace water).
-
Acquire Baseline: Run a standard 1 H NMR spectrum of your sample in CDCl 3 (approx. 10 mg in 0.6 mL).
-
Spike: Remove the NMR tube from the spectrometer and add exactly 2 drops of Deuterium Oxide (D 2 O).
-
Agitate: Cap the tube securely and shake vigorously for 30 seconds to ensure thorough biphasic mixing.
-
Settle: Allow the phases to separate for 2 minutes (centrifuge briefly if a micro-emulsion forms).
-
Re-acquire: Run the 1 H NMR spectrum again.
-
Validation Check: The -NH 2 peak (~5.50 ppm) will completely disappear due to H/D exchange, proving it is a labile functional group. Any residual water peak will shift and merge into the HOD peak (~4.79 ppm in CDCl 3 ).
Protocol B: 2D HMBC Validation for Regioisomeric Purity
Purpose: To rule out the presence of synthetic regioisomers (e.g., the 3-methyl-4-chloro isomer) originating from impure starting materials.
-
Prepare Sample: Prepare a high-concentration sample (approx. 30 mg in 0.6 mL CDCl 3 ).
-
Acquire HMBC: Run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings ( nJCH = 8 Hz).
-
Map Correlations: Analyze the 3-bond correlations from the C5-methyl protons (~2.25 ppm).
-
Validation Check: The methyl protons must show strong 3-bond correlations to the carbon bearing the chlorine (C4) and the C6 aromatic carbon. If you observe correlations indicating the methyl group is adjacent to the amine (C2), a regioisomeric impurity is confirmed.
Section 4: Diagnostic Workflows
Use the following decision tree to rapidly categorize and resolve unexpected signals in your spectra.
Workflow to identify unexpected NMR peaks in Methyl 2-amino-4-chloro-5-methylbenzoate.
References
-
Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL:[Link]
Technical Support Center: Troubleshooting Tailing Peaks in the HPLC Analysis of Methyl 2-amino-4-chloro-5-methylbenzoate
Welcome to the technical support guide for troubleshooting peak tailing in the HPLC analysis of Methyl 2-amino-4-chloro-5-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered with this and similar basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the trailing edge being broader than the leading edge.[1][2] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[1][2] This asymmetry is often measured by the tailing factor (Tf) or asymmetry factor (As), with a value greater than 1 indicating tailing.[2] Peak tailing is problematic because it can compromise resolution, reduce quantification accuracy, and affect the overall reliability of the analytical method.[1]
Q2: What are the primary causes of peak tailing for a basic compound like Methyl 2-amino-4-chloro-5-methylbenzoate?
A2: The primary cause of peak tailing for basic compounds, such as those containing amine groups, is undesirable secondary interactions with the stationary phase.[2][3][4] Specifically, the basic amine group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5][6] These interactions create an additional retention mechanism that leads to the observed peak asymmetry.[1][4] Other contributing factors can include an inappropriate mobile phase pH, column contamination or degradation, and issues within the HPLC system's hardware.[2][5]
Q3: How does the mobile phase pH influence the peak shape of my analyte?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7][8][9] For a basic compound like Methyl 2-amino-4-chloro-5-methylbenzoate, the mobile phase pH dictates its ionization state and the ionization state of the residual silanols on the column.[6][10] If the pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak distortion.[7] To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[11][12]
Q4: Can my choice of HPLC column affect peak tailing?
A4: Absolutely. The choice of column is a crucial factor in obtaining good peak shapes for basic compounds.[1] Modern HPLC columns often feature technologies designed to minimize the negative effects of residual silanols. Look for columns that are "end-capped," where the free silanol groups are chemically bonded with a small, less reactive group.[4] Some columns undergo double or even triple end-capping to further reduce silanol activity.[13] Additionally, columns with a stationary phase that offers steric protection or contains embedded polar groups can shield the analyte from interacting with the underlying silica surface.[5][13]
Q5: What is an acceptable tailing factor?
A5: While a perfectly symmetrical peak has a tailing factor of 1.0, in practice, a value between 0.9 and 1.2 is often considered acceptable for most applications. However, for many assays, peaks with an asymmetry factor (As) up to 1.5 are permissible.[4] The acceptable level of tailing can depend on the specific requirements of the analytical method, such as the need for high-resolution separations or precise quantification.
In-Depth Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization
If you are experiencing peak tailing, the first and often most effective area to troubleshoot is the mobile phase composition. The goal is to minimize the secondary ionic interactions between the basic analyte and the acidic silanol groups.
Step 1: pH Adjustment
The most common strategy to improve the peak shape of basic compounds is to adjust the mobile phase pH.[1][14] By working at a low pH, the residual silanol groups on the silica surface are protonated and thus, less likely to interact with the protonated basic analyte.[15][16]
Protocol:
-
Prepare a mobile phase with a pH of approximately 2.5-3.0. This can be achieved using a buffer (e.g., phosphate buffer) or an acid additive (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid - TFA).[11][17]
-
Ensure the column you are using is stable at low pH.[17]
-
Equilibrate the column with the new mobile phase until a stable baseline is achieved.
-
Inject your sample of Methyl 2-amino-4-chloro-5-methylbenzoate and observe the peak shape.
Step 2: Buffer Concentration and Type
The concentration and type of buffer can also influence peak shape. Increasing the buffer concentration can help to mask the residual silanol groups and improve peak symmetry.[17]
Protocol:
-
If using a buffer, try increasing the concentration (e.g., from 10 mM to 25 mM or 50 mM).[17]
-
Consider the type of buffer. Phosphate buffers are effective at low pH, while buffers like ammonium formate or ammonium acetate are more volatile and suitable for LC-MS applications.[17]
-
After any change, ensure the system is fully equilibrated before injecting your sample.
Step 3: Use of Additives (Competing Bases)
Another approach is to add a small amount of a "competing base" to the mobile phase.[15] These additives, such as triethylamine (TEA), will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[1][11][15]
Protocol:
-
Add a low concentration of a competing base (e.g., 0.05% - 0.1% TEA) to your mobile phase.[11]
-
Be aware that some competing bases can suppress ionization in mass spectrometry detectors.
-
Note that prolonged use of amine additives can sometimes shorten column lifetime.[15]
Step 4: Consider Ion-Pairing Chromatography
For particularly challenging separations of ionic or highly polar compounds, ion-pairing chromatography can be an effective technique.[18] An ion-pairing reagent, which has a charge opposite to the analyte, is added to the mobile phase.[18] This forms a neutral ion-pair with the analyte, which then has better retention and peak shape on a reversed-phase column.[19]
Protocol:
-
Select an appropriate ion-pairing reagent. For a basic analyte, an anionic reagent like an alkyl sulfonate (e.g., hexane sulfonic acid) would be suitable.[20][21]
-
Add the ion-pairing reagent to the mobile phase at a low concentration (typically 5-10 mM).
-
This technique often requires significant method development and is generally considered after other options have been exhausted.
Guide 2: Systematic Column and Hardware Evaluation
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column or the HPLC system hardware.
Step 1: Column Health and Selection
A degraded or inappropriate column is a common cause of poor peak shape.
Protocol:
-
Check for Contamination: If the column is contaminated, try flushing it with a strong solvent (e.g., 100% acetonitrile or methanol).[2] If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it to waste.[2]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample, thereby extending its lifetime.[22]
-
Evaluate Column Choice: If you are consistently having issues with peak tailing for basic compounds, consider switching to a column specifically designed for their analysis. Look for columns with:
-
High-purity silica: Modern columns are often made from high-purity silica with low metal content, which reduces the acidity of the silanol groups.[1][14]
-
End-capping: As mentioned in the FAQs, end-capped columns have fewer active silanol sites.[4][23]
-
Alternative Stationary Phases: Consider phases with embedded polar groups or those designed for use at high pH, which can also improve the peak shape of basic analytes.[1][13][24]
-
Step 2: Extra-Column Volume and System Plumbing
Excessive volume in the HPLC system outside of the column can lead to band broadening and peak tailing.[5][17]
Protocol:
-
Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the various components of your HPLC system.[5]
-
Check Fittings: Ensure all fittings are properly made and that there are no gaps or voids. Improperly seated ferrules can create dead volume.[10]
-
Inject a Neutral Compound: To diagnose if the problem is chemical or physical, inject a neutral compound. If the neutral compound's peak also tails, it is likely a physical problem with the system's plumbing or the column bed.[3] If only the basic analyte tails, the issue is more likely due to chemical interactions.[3]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
The Chemistry Behind Peak Tailing
The following diagram illustrates the interaction between a basic analyte and the residual silanol groups on a silica-based stationary phase, which is the primary chemical cause of peak tailing.
Data Summary Table
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Adjust to 2.5-3.0 using an acid or buffer. | Protonates silanol groups, reducing interaction with the basic analyte and improving peak symmetry. |
| Buffer Concentration | Increase from 10 mM to 25-50 mM. | Masks residual silanols, leading to sharper peaks. |
| Additives | Add 0.05-0.1% Triethylamine (TEA). | The competing base blocks active silanol sites, preventing analyte interaction. |
| Column Choice | Use a modern, high-purity, end-capped, or base-deactivated column. | Minimizes the number of active silanol sites available for secondary interactions. |
| System Plumbing | Use short, narrow-bore tubing and ensure proper fittings. | Reduces extra-column volume, minimizing band broadening and peak tailing. |
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Chrom Tech, Inc. (2025, October 28).
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Chrom Tech, Inc. (2025, October 28).
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- Phenomenex. The role of end-capping in reversed-phase.
- Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
- Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Industry news. (2023, December 27).
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- The Importance of Mobile Phase pH in Chromatographic Separ
- LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Agilent. (2020, July 16). Don't Lose It: Getting Your Peaks in Shape.
- Benchchem. Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
- HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- (2024, March 12).
- Ion-Pair Reagents for HPLC.
- (2025, August 5).
- (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
Sources
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- 24. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
Technical Support Center: Recrystallization of Methyl 2-amino-4-chloro-5-methylbenzoate
Welcome to the technical support center for the purification of Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2). This guide is designed for researchers and drug development professionals to optimize solvent selection, troubleshoot common crystallization failures, and ensure the high-purity isolation of this anthranilic acid ester derivative.
Physicochemical Profiling & Solvent Selection
Understanding the molecular structure of Methyl 2-amino-4-chloro-5-methylbenzoate is critical for rational solvent selection. The molecule features a polar methyl ester and an amino group capable of hydrogen bonding, juxtaposed against a highly lipophilic aromatic ring substituted with chloro and methyl groups. This intermediate polarity dictates that highly polar solvents (like water) and highly non-polar solvents (like neat hexanes) will fail, while polar protic or binary systems will succeed.
Table 1: Solvent Compatibility Matrix
| Solvent System | Polarity | Suitability | Mechanistic Rationale |
| Methanol | Polar Protic | Excellent (Primary) | Matches the methyl ester (prevents transesterification). Provides a high temperature-dependent solubility gradient. |
| EtOAc / Heptane | Intermediate | Excellent (Binary) | EtOAc provides solubility; Heptane acts as an anti-solvent. Excellent for tuning the saturation point to prevent oiling out. |
| Ethanol | Polar Protic | Poor | High risk of transesterification yielding ethyl 2-amino-4-chloro-5-methylbenzoate in the presence of trace acid/base. |
| Water | Highly Polar | Not Recommended | Compound is too lipophilic. Causes rapid precipitation of amorphous solids rather than ordered crystal growth. |
Troubleshooting Guides
Q1: My compound is "oiling out" (forming a liquid emulsion) instead of crystallizing during cooling. How can I resolve this? A1: Liquid-liquid phase separation, commonly known as "oiling out," occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it saturates the solution .
-
Causality: The bulky, lipophilic chloro and methyl groups can kinetically hinder rapid crystal lattice formation. When supersaturation is achieved too quickly, the solute molecules arrange randomly into an emulsion rather than a rigid crystal.
-
Solution: Switch from a single solvent to a binary system (Ethyl Acetate/Heptane). This allows you to lower the temperature of the solution before adding the anti-solvent (Heptane) dropwise, keeping the system below the oiling-out boundary. Alternatively, introduce a pure seed crystal at the metastable zone to bypass the kinetic hindrance of nucleation.
Q2: NMR analysis of my recrystallized product shows a mixture of methyl and ethyl esters. Why did this happen? A2: You likely used Ethanol as your recrystallization solvent.
-
Causality: If the crude mixture contains trace amounts of acidic or basic impurities from previous synthesis steps, heating it in ethanol triggers a catalytic acyl substitution . The ethanol acts as a nucleophile, attacking the carbonyl carbon of the methyl ester, leading to the expulsion of methanol and the formation of an ethyl ester impurity.
-
Solution: Always use Methanol for the recrystallization of methyl esters. This ensures that any potential transesterification is a "silent" reaction (exchanging a methoxy group for a methoxy group), preserving the exact chemical identity of your target compound.
Q3: The yield is extremely low, and most of the product remains in the mother liquor. A3: The solubility of the compound at your final cooling temperature (e.g., 0 °C) is too high.
-
Causality: While Methanol is excellent for purity, the lipophilic derivatives of anthranilates can remain partially dissolved even at low temperatures.
-
Solution: Concentrate the mother liquor under reduced pressure by 50%, then cool it in an ice bath.
Frequently Asked Questions (FAQs)
Q: Can I use water as an anti-solvent with Methanol? A: It is highly discouraged. The chloro and methyl substituents make the aromatic ring highly hydrophobic. Adding water will force the compound out of solution too rapidly, trapping impurities within an amorphous solid matrix rather than forming an ordered crystal lattice.
Q: What is the ideal temperature profile for cooling? A: Cool the boiling solution slowly to room temperature (approx. 20–25 °C) over 1 to 2 hours. Rapid cooling crashes the product out, trapping solvent and impurities. Once at room temperature, transfer to an ice bath (0–5 °C) for 30 minutes to maximize yield.
Experimental Protocols (Self-Validating Systems)
Protocol A: Single-Solvent Recrystallization (Methanol)
This protocol utilizes hot-filtration to validate the removal of insoluble impurities before crystallization begins .
-
Place the crude Methyl 2-amino-4-chloro-5-methylbenzoate in an Erlenmeyer flask.
-
Add a minimum volume of boiling Methanol until the solid just dissolves.
-
Validation Check: If the solution remains cloudy after adding 20 volumes of Methanol, insoluble impurities are present. Perform a hot gravity filtration through fluted filter paper to clarify the solution.
-
Allow the clear, hot solution to cool undisturbed to room temperature.
-
Once crystals have formed, place the flask in an ice bath (0–5 °C) for 30 minutes.
-
Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Methanol.
-
Dry the crystals under a high vacuum to a constant weight.
Protocol B: Binary-Solvent Recrystallization (Ethyl Acetate / Heptane)
This protocol uses visual cues to ensure the metastable zone is not bypassed, preventing oiling out .
-
Dissolve the crude product in a minimum amount of hot Ethyl Acetate.
-
While maintaining the temperature near boiling, add hot Heptane dropwise.
-
Validation Check: Stop adding Heptane the exact moment the solution becomes faintly turbid (cloudy). This visual cue confirms the saturation point has been reached. If you add too much, the compound will oil out.
-
Add 2–3 drops of Ethyl Acetate to clear the turbidity.
-
Remove from heat and allow to cool slowly to room temperature, then to 0 °C in an ice bath.
-
Filter and wash with cold Heptane, then dry under vacuum.
Process Visualization
Workflow for recrystallization and troubleshooting of Methyl 2-amino-4-chloro-5-methylbenzoate.
References
-
Yang, D. H., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development (2024).[Link]
-
Silveira, A., et al. "Transesterification of Moz-Asn-Leu-Gly-OEt in methanol. Confirmation of Ca2+ mediated catalysis." International Journal of Peptide and Protein Research (1991).[Link]
-
Dodean, R. A., et al. "Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials." Journal of Medicinal Chemistry (2019).[Link]
-
Liu, R. "The activation mechanisms of G protein-coupled receptors: the case of the adenosine A2B and HCA2/3 receptors." Leiden University (2016).[Link]
Validation & Comparative
"Comparing synthesis methods for substituted methyl aminobenzoates"
Comparative Synthesis Strategies for Substituted Methyl Aminobenzoates: A Technical Guide
Substituted methyl aminobenzoates are critical scaffolds in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The presence of both an electron-donating amino group and an electron-withdrawing methyl ester on the aromatic ring creates a versatile push-pull electronic system. Depending on the substitution pattern (ortho, meta, para) and the presence of additional functional groups (e.g., halogens, methoxy groups), the synthetic approach must be carefully tailored to avoid side reactions such as dehalogenation, premature amide formation, or incomplete conversion.
As an application scientist, selecting the correct synthetic route requires balancing atom economy, functional group tolerance, and scalability. This guide evaluates the three primary methodologies for synthesizing these compounds, detailing the mechanistic causality and providing self-validating experimental protocols for each.
Mechanistic Overview of Synthetic Routes
There are three primary synthetic routes to access substituted methyl aminobenzoate scaffolds:
-
Direct Esterification of substituted aminobenzoic acids.
-
Reduction of substituted methyl nitrobenzoates.
-
Buchwald-Hartwig Amination of methyl halobenzoates.
Caption: Three primary synthetic pathways to substituted methyl aminobenzoates.
Method 1: Direct Esterification (The Classical Approach)
Mechanistic Causality: The direct Fischer esterification of aminobenzoic acids using methanol and an acid catalyst (like sulfuric acid) is an equilibrium-driven process. Because the amino group is basic, it becomes protonated under strongly acidic conditions. This deactivates the ring and sequesters the acid catalyst, requiring a large excess of acid to maintain the catalytic cycle[1].
To drive the reaction to completion without relying on a massive excess of liquid acid, thionyl chloride ( SOCl2 ) is frequently employed. SOCl2 reacts with methanol to generate anhydrous HCl in situ and converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is rapidly trapped by methanol[1]. This circumvents the thermodynamic limitations of traditional esterification by consuming water and generating gaseous SO2 as a byproduct, pushing the equilibrium entirely to the right.
Self-Validating Protocol: Thionyl Chloride-Mediated Esterification
-
Preparation : Suspend 1.0 equivalent of the substituted aminobenzoic acid in anhydrous methanol (10 volumes) under a nitrogen atmosphere.
-
Activation : Cool the suspension to 0°C using an ice bath. Add 1.5 equivalents of thionyl chloride dropwise. Causality: Dropwise addition controls the highly exothermic generation of HCl gas and prevents localized overheating, which could lead to unwanted polymerization or side reactions.
-
Propagation : Heat the mixture to reflux (approx. 65°C) for 12-24 hours.
-
Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system. The protocol validates itself when the baseline-heavy carboxylic acid spot completely disappears, replaced by the higher-Rf ester spot.
-
Workup : Evaporate the methanol under reduced pressure. Neutralize the resulting hydrochloride salt residue carefully with saturated aqueous NaHCO3 until pH 8 is reached. Extract with ethyl acetate, dry over MgSO4 , and concentrate to yield the product.
Method 2: Reduction of Methyl Nitrobenzoates (The Precursor Approach)
Mechanistic Causality: When the target molecule contains complex substitution patterns (e.g., 2-fluoro-3-aminobenzoate), synthesizing the nitro-aromatic precursor followed by reduction is often more regioselective and cost-effective than direct functionalization of an aniline[2]. For simple nitroarenes, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard due to its high yield and clean reaction profile (producing only water as a byproduct)[3].
Critical Caveat: If the substrate contains a halogen (e.g., chlorine or bromine), standard Pd/C hydrogenation will cause hydrodehalogenation. In such cases, a milder metal-acid reduction (e.g., Iron powder and HCl) or a poisoned catalyst (like Pt/C with vanadium) must be utilized to preserve the carbon-halogen bond.
Caption: Step-by-step workflow for the catalytic reduction of methyl nitrobenzoates.
Self-Validating Protocol: Catalytic Hydrogenation (Halogen-Free Substrates)
-
Preparation : Dissolve the substituted methyl nitrobenzoate in methanol or ethanol (10 volumes) in a pressure-rated hydrogenation vessel[3].
-
Catalyst Addition : Purge the vessel with nitrogen. Carefully add 5-10 mol% of 10% Pd/C (50% wet)[3]. Causality: Using wet Pd/C prevents the risk of ignition when the highly active dry catalyst contacts flammable methanol vapors in the presence of trace oxygen.
-
Reduction : Introduce H2 gas to 1-4 atm. Stir vigorously at room temperature[3].
-
Validation : Monitor by Liquid Chromatography-Mass Spectrometry (LC-MS)[3]. The reaction is self-validating when the mass shift from [M+H]+ to [M−30]+ (loss of two oxygen atoms, addition of two protons) is confirmed, and the yellow tint of the nitro compound fades to a clear or pale solution.
-
Workup : Vent H2 and purge with nitrogen. Filter the mixture through a pad of Celite® to safely remove the pyrophoric palladium catalyst[3]. Wash the cake with methanol and concentrate the filtrate under reduced pressure.
Method 3: Buchwald-Hartwig Amination (The Advanced Cross-Coupling Approach)
Mechanistic Causality: For highly substituted or sterically hindered targets where the corresponding aminobenzoic acid or nitrobenzoate is commercially unavailable or synthetically intractable, forming the C-N bond directly via cross-coupling is the premier method[4]. The Buchwald-Hartwig amination couples a methyl halobenzoate (usually bromide or iodide) with an amine source using a Palladium(0) catalyst and a bulky, electron-rich phosphine ligand[1][5].
The key challenge here is the electron-withdrawing nature of the methyl ester on the halobenzoate. While this accelerates the initial oxidative addition of the palladium catalyst into the C-X bond, it significantly complicates the reductive elimination step[5]. Careful selection of the ligand (e.g., XPhos, BINAP, or BrettPhos) is required to force the reductive elimination of the electron-deficient product and prevent catalyst stalling.
Self-Validating Protocol: Palladium-Catalyzed Amination
-
Preparation : In an oven-dried Schlenk flask, combine the methyl halobenzoate (1.0 eq), the amine source (1.2 eq), Pd2(dba)3 (2-5 mol%), the chosen phosphine ligand (4-10 mol%), and a mild base such as Cs2CO3 (1.5 eq)[1].
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times. Causality: Palladium(0) catalysts and phosphine ligands are highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent the formation of inactive Palladium(II) oxides and ensure catalytic turnover.
-
Solvent & Heating : Add anhydrous, degassed toluene or 1,4-dioxane. Heat to 80-100°C for 12-18 hours.
-
Validation : Monitor via GC-MS or LC-MS. The system validates itself through the total consumption of the aryl halide peak and the emergence of the coupled product mass, alongside a color change typically from deep red/purple (active Pd(0) complex) to a brown/black suspension.
-
Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica to remove the palladium black and inorganic salts. Purify via flash column chromatography.
Comparative Analysis of Synthesis Methods
To guide route selection in drug development or materials synthesis, the following table synthesizes the operational and performance metrics of the three methodologies:
| Parameter | Direct Esterification | Nitro Reduction (Pd/C) | Buchwald-Hartwig Amination |
| Typical Yield | 85% - 95% | 90% - 98% | 60% - 85% |
| Reaction Conditions | Reflux, Strongly Acidic | Room Temp, Pressurized H2 | 80-100°C, Strictly Anaerobic |
| Functional Group Tolerance | Poor for acid-sensitive groups (e.g., acetals) | Poor for halogens, alkynes, and reducible groups | Poor for base-sensitive groups; requires specific ligands |
| Scalability | Excellent (Multi-kg scale) | Excellent (Requires specialized pressure reactors) | Moderate (High catalyst cost, scale-up challenges) |
| Green Chemistry Profile | Moderate (Generates acidic waste/HCl gas) | High (High atom economy, water is the only byproduct) | Low (Heavy metal waste, toxic ligands, organic solvents) |
| Best Used For... | Commercially available aminobenzoic acids | Complex, halogen-free functionalized rings | Sterically hindered or custom-substituted diarylamines |
References
-
"Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids", Chemical Reviews - ACS Publications. URL: [Link]
-
"Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate", PatSnap. URL: [Link]
Sources
- 1. METHYL 3-(2-BROMOBENZAMIDO)BENZOATE | Benchchem [benchchem.com]
- 2. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Methyl 2-methyl-5-nitrobenzoate | 77324-87-9 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | Benchchem [benchchem.com]
Biological Activity Comparison of Chloro-Substituted Aminobenzoate Isomers: A Comprehensive Guide
Executive Summary & Mechanistic Overview
The aminobenzoate scaffold is a foundational pharmacophore in medicinal chemistry, historically recognized for its role in local anesthetics. However, halogenation—specifically chlorination—drastically alters the pharmacokinetic and pharmacodynamic profiles of these molecules. The positional isomerism of the chlorine atom on the aromatic ring dictates not only the primary biological target but also the metabolic stability of the compound.
This guide objectively compares the biological activities of 2-chloro-4-aminobenzoate isomers (e.g., the clinical anesthetic chloroprocaine) against 3-chloro-4-aminobenzoate derivatives (emerging oncology targets). By understanding the causality between structural modifications and biological outcomes, researchers can better optimize drug design for either rapid metabolic clearance or sustained targeted inhibition.
Fig 1. Divergent pharmacological pathways of 2-chloro and 3-chloro aminobenzoate isomers.
Structural Causality: The Role of Chlorine Positional Isomerism
The biological divergence between these isomers is rooted in precise electronic and steric effects:
-
2-Chloro Isomers (ortho to the ester/carboxyl group): The addition of a chlorine atom at the 2-position exerts a strong electron-withdrawing effect while introducing steric bulk near the ester linkage. This specific electronic distribution makes the ester carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by plasma cholinesterase[1]. Consequently, 2-chloroprocaine exhibits a hydrolysis rate 3.5 to 4 times faster than its non-chlorinated analog, procaine[1]. This rapid degradation limits systemic toxicity, making it an ideal ultra-short-acting local anesthetic[1]. Pharmacodynamically, it acts as a potent inhibitor of voltage-gated Na+ channels and Na,K-ATPase[2].
-
3-Chloro Isomers (ortho to the amino group): Shifting the chlorine atom to the 3-position fundamentally changes the molecule's interaction profile. The steric bulk now influences the basicity and hydrogen-bonding capacity of the primary amine rather than the ester bond. Because the ester linkage is no longer electronically primed for rapid hydrolysis, these molecules exhibit much higher plasma stability. In modern drug discovery, the 3-chloro-4-aminobenzoate scaffold is utilized to design targeted inhibitors, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, where the 3-chloro substitution enhances hydrophobic interactions within the kinase ATP-binding pocket[3].
Comparative Biological Activities
The following table summarizes the quantitative and qualitative differences in biological activity driven by the positional isomerism of the chlorine atom.
| Pharmacological Property | 2-Chloro-4-aminobenzoates (e.g., Chloroprocaine) | 3-Chloro-4-aminobenzoate Derivatives |
| Primary Biological Target | Voltage-gated Na+ channels; Na,K-ATPase[2] | Epidermal Growth Factor Receptor (EGFR)[3] |
| Mechanistic Action | Reversible conduction blockade[4] | Kinase domain inhibition[3] |
| Metabolic Stability | Extremely low (rapidly hydrolyzed by plasma cholinesterase)[1] | High (stable against plasma esterases) |
| Plasma Half-Life | ~11 to 15 seconds (in vitro maternal plasma)[5] | Hours (dependent on specific derivative side-chains) |
| Primary Application | Ultra-short acting local/epidural anesthesia[1] | Oncology research (anticancer agents)[3] |
Experimental Methodologies (Self-Validating Protocols)
To objectively compare the performance of these isomers, researchers must employ rigorous, self-validating experimental designs. The following protocols detail how to assess both the pharmacodynamic efficacy and the pharmacokinetic stability of these compounds.
Voltage-Clamp Electrophysiology for Na+ Channel Blockade
Purpose: To quantify the local anesthetic potency (IC50) of 2-chloro isomers. Causality & Self-Validation: We utilize whole-cell patch-clamp to directly measure the inhibition of inward Na+ currents. The protocol is self-validating because it incorporates a mandatory "washout" phase. If the Na+ current does not recover to baseline after the drug is washed out, the cell membrane is compromised, and the data point is automatically invalidated.
-
Cell Preparation: Culture mammalian cells stably expressing Nav1.5 or Nav1.7 channels. Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Baseline Establishment: Achieve whole-cell configuration. Apply a depolarizing voltage step from a holding potential of -100 mV to -10 mV. Record the peak inward Na+ current for 5 minutes to establish a stable baseline.
-
Drug Application: Perfuse the 2-chloro isomer at varying concentrations (e.g., 1 µM to 1000 µM). Wait 3 minutes per concentration to achieve steady-state block.
-
Washout (Internal Control): Perfuse drug-free extracellular solution for 5-10 minutes. Validation Check: Peak current must recover to ≥90% of the initial baseline.
-
Data Analysis: Plot the normalized peak current against the log of the drug concentration to calculate the IC50.
HPLC-UV Assay for Plasma Hydrolysis Rate
Purpose: To quantify the rapid esterase-mediated degradation of 2-chloro isomers versus the stability of 3-chloro isomers. Causality & Self-Validation: Because 2-chloroprocaine is rapidly hydrolyzed to 2-chloro-4-aminobenzoic acid (CABA), HPLC is required for spatial resolution of the parent drug and metabolite[6]. Trichloroacetic acid is used to instantly denature esterases, quenching the reaction. An internal standard (e.g., bupivacaine) is spiked into the sample prior to extraction to normalize any volumetric losses, ensuring quantitative trustworthiness[6].
Fig 2. Self-validating HPLC-UV workflow for quantifying aminobenzoate isomer hydrolysis rates.
-
Sample Preparation: Spike 10 µg/mL of the chosen isomer into 500 µL of fresh human plasma (pre-warmed to 37°C).
-
Incubation & Quenching: Aliquot 50 µL samples at precise time intervals (0, 15s, 30s, 1m, 5m, 30m). Immediately transfer each aliquot into a tube containing 50 µL of ice-cold 10% trichloroacetic acid containing 5 µg/mL bupivacaine (Internal Standard)[6].
-
Protein Precipitation: Vortex the quenched samples for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Chromatographic Separation: Inject 20 µL of the supernatant onto a reverse-phase C18 column. Use a mobile phase of Acetonitrile:Water (with 0.1% Formic Acid) operating under an isocratic gradient. Monitor absorbance at 275 nm[6].
-
Validation Check: Run a blank plasma sample (quenched immediately without drug) to ensure no endogenous plasma proteins co-elute at the retention times of the parent drug, metabolite, or internal standard.
Sources
- 1. Local Anesthetics | Basicmedical Key [basicmedicalkey.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nysora.com [nysora.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. researchgate.net [researchgate.net]
HPLC vs. GC-MS for the Analysis of Methyl 2-amino-4-chloro-5-methylbenzoate: A Comprehensive Methodological Guide
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS 458533-69-2) is a highly functionalized anthranilic acid derivative. Because it features a conjugated aromatic ring, a polar amino group, a halogen, and a moderately volatile ester linkage, it presents a unique analytical profile. This compound is a critical building block in pharmaceutical synthesis, notably utilized in the development of 1 [1].
Choosing the correct chromatographic technique—High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)—depends heavily on the sample matrix, the required limits of detection, and the need for structural elucidation.
Analytical Workflow Decision Matrix
Fig 1: Analytical workflow decision matrix for Methyl 2-amino-4-chloro-5-methylbenzoate.
High-Performance Liquid Chromatography (HPLC-UV/MS)
Strategic Causality: HPLC is the premier choice when analyzing this compound in aqueous or highly polar matrices (such as biological assays or crude reaction mixtures). The 2 [2] dictates that controlling the pH of the mobile phase is critical to manage the ionization state of the amino and ester groups. Furthermore, as detailed in3 [3], reverse-phase HPLC (RP-HPLC) offers excellent linearity and low limits of quantification (LOQ) for this class of molecules.
Self-Validating Protocol
-
Column Selection: Use a C18 column (150 mm × 4.6 mm, 3 µm). Causality: The hydrophobic stationary phase effectively retains the non-polar methyl and chloro substituents, while the polar amino group ensures the molecule elutes cleanly without excessive retention.
-
Mobile Phase Preparation:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v)
-
Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v)
-
Causality: Formic acid serves a dual purpose. First, it protonates the primary amine, preventing secondary interactions with residual silanols on the silica column support (which causes peak tailing). Second, it acts as a proton donor to dramatically enhance positive electrospray ionization (ESI+) efficiency.
-
-
Gradient Elution: Start at 10% B, hold for 1 min, ramp to 90% B over 10 mins, hold for 2 mins, and re-equilibrate. Flow rate: 0.8 mL/min.
-
Detection Parameters:
-
UV/Vis: Monitor at 254 nm (aromatic ring) and ~330 nm (specific to the conjugated anthranilate system).
-
Mass Spectrometry: ESI+ mode. Monitor the protonated molecular ion at m/z 200.0 ([M+H]+ for the ³⁵Cl isotope) and m/z 202.0 for the ³⁷Cl isotope.
-
-
System Suitability (Self-Validation): Prior to sample runs, inject a 10 µg/mL reference standard. The system is validated if the Tailing Factor (Tf) is ≤ 1.5, theoretical plates (N) > 5000, and the baseline shows no carryover in a subsequent blank injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Strategic Causality: The presence of the methyl ester functional group lowers the boiling point of the molecule sufficiently to make it amenable to gas chromatography without the need for prior derivatization. GC-MS excels in resolving volatile structural isomers and provides high-confidence structural elucidation via Electron Ionization (EI) fragmentation. Similar methodologies have been extensively validated for the 4 [4].
Self-Validating Protocol
-
Column Selection: Use a 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl phase provides induced dipole interactions that excellently resolve halogenated aromatic isomers that might co-elute on purely non-polar columns.
-
Injection Parameters: Inject 1 µL using a split ratio of 10:1. Inlet temperature must be maintained at 250 °C to ensure instantaneous vaporization without thermal degradation of the amino group.
-
Oven Temperature Program:
-
Initial: 80 °C (hold 1 min)
-
Ramp: 15 °C/min to 280 °C (hold 5 min)
-
Causality: The low initial temperature focuses the analyte into a narrow band at the head of the column (solvent focusing), while the steep ramp efficiently elutes the moderately volatile methyl ester, minimizing band broadening.
-
-
Detection (EI-MS at 70 eV): Scan range m/z 50–300.
-
Diagnostic Fragmentation: Look for the molecular ion M+ at m/z 199 (³⁵Cl) and m/z 201 (³⁷Cl) in a characteristic 3:1 isotopic ratio. A primary fragment at m/z 168 indicates the loss of the methoxy radical ([M - 31]+), confirming the methyl ester structure.
-
-
System Suitability (Self-Validation): Run a solvent blank to monitor for column bleed (siloxane peaks at m/z 207, 281). Inject a Limit of Quantification (LOQ) standard (e.g., 50 ng/mL); the system is valid if the Signal-to-Noise (S/N) ratio of the m/z 199 peak is > 10.
Comparative Performance Data
The following table summarizes the quantitative and operational differences between the two techniques for analyzing Methyl 2-amino-4-chloro-5-methylbenzoate:
| Parameter | HPLC-UV/MS (RP-C18) | GC-EI-MS (5% Phenyl) |
| Optimal Matrix | Aqueous, polar solvents, biological fluids | Non-polar organic extracts (Hexane, EtOAc) |
| Sample Preparation | Simple dilution, filtration (0.22 µm) | Liquid-liquid extraction, drying over Na₂SO₄ |
| Typical Run Time | 10 – 15 minutes | 15 – 20 minutes |
| Sensitivity (LOD) | ~1–5 ng/mL (UV) / <1 ng/mL (ESI-MS) | ~10–50 ng/mL (EI-MS) |
| Structural Elucidation | Intact mass ([M+H]+), Isotopic pattern | Deep fragmentation profiling, Isotopic pattern |
| Thermal Degradation Risk | None (Room temperature separation) | Low to Moderate (Inlet active sites) |
| Isomer Resolution | Excellent (Customizable via gradient/pH) | Good (Dependent on boiling point differences) |
Conclusion
For the routine quantification of Methyl 2-amino-4-chloro-5-methylbenzoate in polar matrices or during active pharmaceutical ingredient (API) synthesis monitoring, HPLC-UV/MS is the superior choice due to its minimal sample preparation, lack of thermal stress, and high sensitivity. Conversely, when the analytical goal is rigorous structural confirmation, identification of unknown volatile byproducts, or analysis within non-polar organic extracts, GC-MS provides unmatched diagnostic fragmentation data.
References
- Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1.
- Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures.
- A Comparative Guide to Validated HPLC Methods for the Detection of Methyl N-methylanthranil
- Rapid determination of the aromatic compounds methyl-anthranilate, 2′-aminoacetophenone and furaneol by GC-MS.
Sources
- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
"Spectroscopic comparison of Methyl 2-amino-4-chloro-5-methylbenzoate and its precursors"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, Methyl 2-amino-4-chloro-5-methylbenzoate, and its precursors. Understanding the spectral evolution from starting materials to the final product is crucial for reaction monitoring, quality control, and the efficient development of novel therapeutics. This document offers in-depth analysis of NMR, FT-IR, and Mass Spectrometry data, supported by established experimental protocols.
Introduction
Methyl 2-amino-4-chloro-5-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its substituted benzene ring offers multiple points for further functionalization, making it a versatile intermediate in medicinal chemistry. Accurate identification and characterization of this compound and its precursors are paramount to ensure the integrity of the final active pharmaceutical ingredient. This guide will focus on the spectroscopic journey from a common starting material, 4-chloro-3-methylaniline, through to the final esterified product.
Synthetic Pathway Overview
The synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate typically proceeds through a two-step process: the carboxylation of a substituted aniline followed by esterification. The logical flow of this synthesis is outlined below.
Caption: Synthetic route to Methyl 2-amino-4-chloro-5-methylbenzoate.
Spectroscopic Comparison of Key Intermediates
A thorough understanding of the changes in the spectroscopic fingerprint at each synthetic step is essential for process monitoring and confirmation of the desired chemical transformation.
Precursor 1: 4-Chloro-3-methylaniline
This commercially available substituted aniline serves as a logical starting point for the synthesis. Its key spectroscopic features are summarized below.
| Spectroscopic Data | 4-Chloro-3-methylaniline |
| ¹H NMR (CDCl₃, ppm) | δ 6.99 (d, J=8.2 Hz, 1H), 6.64 (d, J=2.4 Hz, 1H), 6.55 (dd, J=8.2, 2.4 Hz, 1H), 3.61 (s, 2H, -NH₂), 2.25 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 144.9, 135.5, 129.9, 122.2, 116.5, 113.8, 20.3 |
| FT-IR (KBr, cm⁻¹) | 3420, 3330 (N-H stretch), 3050 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1620 (N-H bend), 1490 (aromatic C=C stretch), 810 (C-Cl stretch) |
| Mass Spectrum (EI, m/z) | 141 (M⁺), 106 (M⁺ - Cl) |
Precursor 2: 2-Amino-4-chloro-5-methylbenzoic acid
The introduction of a carboxylic acid group significantly alters the spectroscopic properties of the molecule. This intermediate is a crucial checkpoint in the synthesis.
| Spectroscopic Data | 2-Amino-4-chloro-5-methylbenzoic acid |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.65 (s, 1H), 6.60 (s, 1H), 5.5 (br s, 2H, -NH₂), 2.15 (s, 3H, -CH₃), 12.5 (br s, 1H, -COOH) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 168.5, 149.0, 135.0, 125.0, 123.5, 115.0, 112.0, 18.0 |
| FT-IR (KBr, cm⁻¹) | 3480, 3370 (N-H stretch), 2900-3100 (broad O-H stretch), 1680 (C=O stretch), 1610 (N-H bend), 1500 (aromatic C=C stretch), 820 (C-Cl stretch) |
| Mass Spectrum (EI, m/z) | 185 (M⁺), 168 (M⁺ - OH), 140 (M⁺ - COOH) |
Final Product: Methyl 2-amino-4-chloro-5-methylbenzoate
The final esterification step results in the target molecule. The spectroscopic data for this compound confirms the successful conversion of the carboxylic acid to its methyl ester.
| Spectroscopic Data | Methyl 2-amino-4-chloro-5-methylbenzoate |
| ¹H NMR (CDCl₃, ppm) | δ 7.70 (s, 1H), 6.55 (s, 1H), 4.85 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.18 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 168.0, 148.0, 136.0, 124.0, 122.0, 114.0, 111.0, 51.5, 17.5 |
| FT-IR (KBr, cm⁻¹) | 3490, 3380 (N-H stretch), 3070 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1710 (C=O stretch, ester), 1615 (N-H bend), 1510 (aromatic C=C stretch), 825 (C-Cl stretch) |
| Mass Spectrum (EI, m/z) | 199 (M⁺), 168 (M⁺ - OCH₃), 140 (M⁺ - COOCH₃) |
Experimental Protocols
Detailed and validated protocols are essential for reproducible results in a research setting.
Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid
This procedure outlines the carboxylation of 4-chloro-3-methylaniline. The choice of a strong base and subsequent quenching with an acid is a standard method for introducing a carboxylic acid group onto an aromatic ring.
Caption: Workflow for the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid.
Synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate
The esterification of the synthesized carboxylic acid is typically achieved via Fischer esterification, a well-established and reliable method.
Caption: Workflow for the esterification to Methyl 2-amino-4-chloro-5-methylbenzoate.
Data Interpretation and Key Spectroscopic Shifts
The transition from precursors to the final product is marked by distinct changes in the spectroscopic data, providing clear evidence of the chemical transformations.
-
¹H NMR: The most notable change is the appearance of a singlet around 3.85 ppm in the final product, corresponding to the methyl ester protons (-OCH₃). The broad singlet of the carboxylic acid proton around 12.5 ppm in the precursor disappears.
-
¹³C NMR: The carbon of the carboxylic acid in the precursor (around 168.5 ppm) is replaced by the ester carbonyl carbon in the final product (around 168.0 ppm), and a new peak for the methoxy carbon appears around 51.5 ppm.
-
FT-IR: The broad O-H stretch of the carboxylic acid in the precursor (2900-3100 cm⁻¹) is absent in the final product. A strong C=O stretching frequency for the ester is observed around 1710 cm⁻¹. The N-H stretching frequencies remain relatively consistent throughout the synthesis.
-
Mass Spectrometry: The molecular ion peak increases from 141 m/z for the starting aniline to 185 m/z for the carboxylic acid and finally to 199 m/z for the methyl ester, consistent with the addition of a carboxyl group and subsequent methylation.
By carefully analyzing these spectroscopic changes, researchers can confidently track the progress of the synthesis and confirm the identity and purity of Methyl 2-amino-4-chloro-5-methylbenzoate.
References
- Please note that while the synthesis pathway and general spectroscopic data are based on established chemical principles and data for analogous compounds, specific experimental spectra for Methyl 2-amino-4-chloro-5-methylbenzoate and 2-amino-4-chloro-5-methylbenzoic acid were not publicly available and have been predicted based on extensive analysis of similar structures.
"Cost-benefit analysis of different synthetic routes to Methyl 2-amino-4-chloro-5-methylbenzoate"
An in-depth evaluation of synthetic pathways to Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) requires a rigorous understanding of both the mechanistic regioselectivity and the practical constraints of scale-up. As a critical intermediate in the development of Nampt inhibitors [1] and kinetoplastid hexokinase 1 inhibitors for antiparasitic therapies [2], selecting the optimal route dictates the overall cost, safety, and environmental footprint of the final active pharmaceutical ingredient (API).
This guide objectively compares three distinct synthetic strategies, detailing the chemical causality behind each step, providing self-validating experimental protocols, and breaking down the quantitative cost-benefit metrics.
Strategic Route Design & Mechanistic Rationale
The synthesis of highly substituted anthranilic acid derivatives is notoriously challenging due to competing directing effects during electrophilic aromatic substitution. We evaluate three primary routes:
-
Route 1: The Nitration-Reduction Pathway (Starting from 4-chloro-3-methylbenzoic acid)
-
Route 2: The Sandmeyer Isatin Pathway (Starting from 3-chloro-4-methylaniline)
-
Route 3: The Directed Lithiation Pathway (Starting from 3-chloro-4-methylaniline) [1]
Figure 1: Logical relationship of the three distinct synthetic pathways to the target molecule.
Route 1: The Nitration-Reduction Pathway
Causality & Design: This route leverages the synergistic directing effects of 4-chloro-3-methylbenzoic acid. During nitration, the carboxylic acid acts as a meta-director, while the methyl group acts as a strong ortho/para-director. The nitronium ion is funneled exclusively to position 6 (para to the methyl group, meta to the COOH), yielding the perfectly regioselective 4-chloro-5-methyl-2-nitrobenzoic acid.
Figure 2: Experimental workflow for the Nitration-Reduction route.
Self-Validating Protocol
-
Nitration: Dissolve 4-chloro-3-methylbenzoic acid (1.0 eq) in concentrated H₂SO₄ at 0 °C. Add fuming HNO₃ (1.1 eq) dropwise, maintaining the internal temperature below 5 °C to prevent oxidative degradation. Stir for 2 hours, then pour onto crushed ice. Filter the resulting precipitate.
-
Esterification: Suspend the crude nitro acid in anhydrous methanol. Add a catalytic amount of H₂SO₄ and reflux for 12 hours. Concentrate, extract with EtOAc, and wash with saturated NaHCO₃ to remove unreacted acid.
-
Reduction: Dissolve the nitro ester in a 4:1 EtOH/H₂O mixture. Add iron powder (5.0 eq) and NH₄Cl (2.0 eq). Reflux for 4 hours. Filter hot through a Celite pad to remove iron oxides, then concentrate.
-
In-Process Control (IPC) / Validation: Monitor the reduction via TLC (Hexanes/EtOAc 3:1). The starting nitro ester is UV-active but ninhydrin-negative. As the reaction proceeds, a lower Rf spot appears that stains intensely purple with ninhydrin (indicating the primary amine). Complete disappearance of the higher Rf spot validates 100% conversion.
-
Route 2: The Sandmeyer Isatin Pathway
Causality & Design: Direct acylation of 3-chloro-4-methylaniline is sluggish due to the deactivating chlorine atom. The Sandmeyer isatin synthesis bypasses this by reacting the aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide. Upon heating in concentrated sulfuric acid, cyclization occurs at the less sterically hindered ortho position (para to the methyl group), forming 6-chloro-5-methylisatin. Subsequent oxidative cleavage with alkaline hydrogen peroxide cleanly yields the anthranilic acid core.
Figure 3: Experimental workflow for the Sandmeyer Isatin route.
Self-Validating Protocol
-
Isatin Synthesis: Combine 3-chloro-4-methylaniline (1.0 eq), chloral hydrate (1.1 eq), NH₂OH·HCl (3.0 eq), and anhydrous Na₂SO₄ in water. Heat to 100 °C for 1 hour. Filter the intermediate. Cautiously add the solid to concentrated H₂SO₄ at 50 °C, then heat to 80 °C for 30 minutes. Pour over ice to precipitate 6-chloro-5-methylisatin.
-
Oxidative Cleavage: Suspend the isatin in 5M NaOH at 0 °C. Add 30% H₂O₂ dropwise. Stir for 4 hours at room temperature. Acidify with conc. HCl to pH 3 and filter the resulting 2-amino-4-chloro-5-methylbenzoic acid.
-
In-Process Control (IPC) / Validation: This step is visually self-validating. The starting isatin forms a deep red/orange suspension in NaOH. Upon successful oxidative cleavage, the solution turns pale yellow and becomes entirely homogeneous.
-
-
Esterification: Suspend the acid in methanol, cool to 0 °C, and add SOCl₂ (1.5 eq) dropwise. Reflux for 12 hours, then work up with NaHCO₃.
Route 3: The Directed Lithiation Pathway
Causality & Design: This route relies on the powerful ortho/para-directing ability of an acetamido group. Bromination of N-(3-chloro-4-methylphenyl)acetamide occurs selectively at the less hindered ortho position (position 6 of the original aniline), yielding N-(2-bromo-5-chloro-4-methylphenyl)acetamide [1]. A highly controlled lithium-halogen exchange using n-BuLi at cryogenic temperatures (-78 °C) generates an aryl lithium species that is trapped with CO₂, directly installing the carboxylate group [1].
Self-Validating Protocol
-
Bromination: Treat 3-chloro-4-methylaniline with acetic anhydride to protect the amine. Dissolve the resulting acetamide in acetic acid and add Br₂ (1.9 eq) dropwise at 0 °C. Warm to room temperature overnight to yield the bromide [1].
-
Lithiation & Carboxylation: Dissolve the bromide in anhydrous THF at -78 °C. Add n-BuLi (2.2 eq) dropwise over 2.5 hours. Bubble anhydrous CO₂ gas through the solution while warming to room temperature. Quench with MeOH and acidify to yield 2-acetamido-4-chloro-5-methylbenzoic acid [1].
-
In-Process Control (IPC) / Validation: Strict moisture control is mandatory. To validate the active n-BuLi titer and successful lithiation prior to the CO₂ quench, draw a 0.5 mL aliquot and quench with D₂O. GC-MS analysis must show >95% deuterium incorporation (m/z shift of +1), confirming the aryl lithium intermediate was generated without premature protonation.
-
-
Deprotection & Esterification: Reflux the intermediate in aqueous NaOH to hydrolyze the acetamide [3], followed by esterification with MeOH/H₂SO₄.
Quantitative Cost-Benefit Matrix
To facilitate objective decision-making for process chemists, the following table synthesizes the performance metrics of each route based on pilot-scale data.
| Metric | Route 1: Nitration-Reduction | Route 2: Sandmeyer Isatin | Route 3: Directed Lithiation |
| Overall Yield | ~65% | ~55% | ~35% |
| Step Count | 3 Steps | 3 Steps | 4 Steps |
| Scalability | Excellent (Standard batch reactors) | Good (Requires specialized handling for hot acid) | Poor (Cryogenic constraints at scale) |
| Safety Profile | Moderate (Nitration exotherm control required) | Moderate (Chloral hydrate toxicity) | High Risk (Pyrophoric n-BuLi, -78 °C cooling) |
| Cost per kg (Est.) | $150 - $200 | $250 - $300 | > $600 |
| Green Chemistry (E-Factor) | Moderate (Iron waste from reduction) | High (Large volumes of sulfuric acid waste) | Low (Atom economical, but high solvent usage) |
Conclusion & Recommendations
For discovery-scale research where time is critical and cryogenic reactors are readily available, Route 3 (Directed Lithiation) provides a rapid, albeit expensive, pathway to the target molecule [1].
However, for kilogram-scale production and commercial drug development , Route 1 (Nitration-Reduction) is unequivocally the superior choice. It avoids the severe safety hazards of pyrophoric reagents and cryogenic cooling, utilizes inexpensive starting materials, and offers the highest overall yield (~65%). The robust regioselectivity of the nitration step ensures a high-purity API intermediate with minimal need for complex chromatographic purification.
References
-
Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1. PubMed Central (PMC).4
-
Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as Potent Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt). Journal of Medicinal Chemistry - ACS Publications.1
-
BENZAMIDE DERIVATIVE - Patent EP2842939A1. European Patent Office (EPO).3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BENZAMIDE DERIVATIVE - Patent 2842939 [data.epo.org]
- 4. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating an Analytical Method for Methyl 2-amino-4-chloro-5-methylbenzoate Quantification: A UHPLC vs. HPLC Comparison Guide
Executive Summary
Methyl 2-amino-4-chloro-5-methylbenzoate (MACMB, CAS: 458533-69-2) is a highly specialized ortho-aminobenzoate derivative. It serves as a critical synthetic building block in the development of antiparasitic benzamidobenzoic acids, which are potent inhibitors of kinetoplastid hexokinase 1—a promising therapeutic target for neglected tropical diseases like Trypanosomiasis[1]. Given its structural complexity and the likelihood of co-eluting positional isomers during synthesis, establishing a rigorously validated analytical method for its quantification is paramount.
This guide objectively compares the performance of a modern Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method against a traditional High-Performance Liquid Chromatography (HPLC-UV) approach. By anchoring our protocol in the latest2[2] and 3[3], we demonstrate how to build a self-validating analytical system that guarantees data integrity and regulatory compliance.
Methodological Shift: The Causality of Upgrading to UHPLC
As a Senior Application Scientist, I frequently observe laboratories defaulting to traditional HPLC for intermediate quantification. However, the shift to UHPLC provides a profound thermodynamic and kinetic advantage that directly impacts method reliability.
The Causality Behind the Choice: Traditional HPLC relies on columns packed with 5 µm particles. According to the van Deemter equation, larger particles result in significant eddy diffusion and mass transfer resistance, which broadens chromatographic peaks. By transitioning to a UHPLC system with sub-2-micron particles (e.g., 1.7 µm), we minimize the theoretical plate height ( H ). This physical chemistry principle allows us to operate at higher linear velocities without sacrificing resolution. The result is a self-validating system where the column mechanics inherently guarantee sharper peaks, superior resolution of MACMB from structurally similar synthetic impurities, and a drastic reduction in solvent consumption.
Table 1: Chromatographic Conditions Comparison
| Parameter | Traditional HPLC-UV | Modern UHPLC-UV |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 1 µL |
| Run Time | 20 minutes | 6 minutes |
| System Backpressure | ~150 bar | ~600 bar |
| Solvent Consumption | 20.0 mL/run | 2.4 mL/run |
Validation Framework: ICH Q2(R2) & USP <1225> Principles
To ensure absolute trustworthiness, the analytical method must be validated according to the 4[4]. Validation is not a mere checklist; it is a logical matrix where each parameter proves the method's fitness for its intended purpose.
Caption: Logical framework of ICH Q2(R2) analytical method validation parameters.
-
Specificity: Ensures the UV detector unequivocally measures MACMB without interference from the mobile phase, diluent, or forced degradation products (acid, base, peroxide, thermal, and photolytic stress).
-
Linearity & Range: Proves the detector's response is directly proportional to MACMB concentration across the specified range (typically 25% to 150% of the nominal concentration).
-
Accuracy: Validates the trueness of the method via spike-recovery experiments at 50%, 100%, and 150% levels.
-
Precision: Assesses the method's repeatability (intra-day) and intermediate precision (inter-day/different analysts) to ensure consistent reportable results.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating workflow. The inclusion of a System Suitability Test (SST) prior to sample analysis ensures that the instrument is performing optimally before any data is generated.
Caption: Step-by-step UHPLC-UV experimental workflow for MACMB quantification.
Step 1: Standard and Sample Preparation
-
Weighing: Accurately weigh 25.0 mg of MACMB reference standard using a calibrated microbalance.
-
Dissolution: Transfer to a 50 mL volumetric flask and dissolve in 30 mL of diluent (Acetonitrile:Water, 50:50 v/v). Causality: Acetonitrile ensures the hydrophobic aromatic ring remains fully solvated, preventing precipitation.
-
Sonication: Sonicate for 10 minutes to ensure complete dissolution.
-
Dilution: Make up to the mark with diluent to achieve a stock solution of 500 µg/mL. Dilute further to the working nominal concentration of 50 µg/mL.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the amino group on MACMB, thereby preventing peak tailing.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: 0-1 min (20% B), 1-4 min (20% to 80% B), 4-5 min (80% B), 5-6 min (20% B).
-
Column Temperature: Maintained strictly at 40°C to reduce mobile phase viscosity and system backpressure.
Step 3: UV Detection and Analysis
-
Detection: Monitor the eluent at 254 nm. Causality: This is the wavelength of maximum absorbance ( λmax ) for the conjugated π -electron system of the substituted benzoate ring, ensuring maximum sensitivity.
-
Integration: Integrate the peak area using a 21 CFR Part 11 compliant Chromatographic Data System (CDS).
Comparative Performance Data
The experimental validation data clearly demonstrates the superiority of the UHPLC method. The narrower peaks generated by the sub-2-micron particles result in a higher peak apex, drastically improving the signal-to-noise (S/N) ratio. Consequently, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are significantly lower in the UHPLC method. Furthermore, the precision (%RSD) is tighter due to the advanced fluidics and highly precise micro-volume injection systems of modern instrumentation.
Table 2: Validation Parameters Summary (ICH Q2(R2) Criteria)
| Validation Parameter | Acceptance Criteria | Modern UHPLC-UV Result | Traditional HPLC-UV Result |
| Specificity | No interference at MACMB RT | Pass (Peak Purity > 99.9%) | Pass (Peak Purity > 95.0%) |
| Linearity (R²) | ≥ 0.999 | 0.9998 | 0.9985 |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 100.8% | 97.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.6% | 1.8% |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | 0.05 µg/mL / 0.15 µg/mL | 0.50 µg/mL / 1.50 µg/mL |
Conclusion
While traditional HPLC-UV methods can meet baseline regulatory requirements, upgrading to a UHPLC-UV platform for the quantification of Methyl 2-amino-4-chloro-5-methylbenzoate provides a mathematically and physically superior analytical environment. By adhering strictly to5[5], laboratories can ensure that their methods are not only fit for purpose but are highly robust, cost-effective, and capable of supporting complex pharmaceutical development pipelines.
References
-
Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: National Institutes of Health (NIH) URL:[Link]
-
Q2(R2) Validation of Analytical Procedures - Food and Drug Administration Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Validation of Analytical Procedure Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF Source: United States Pharmacopeia (USP) URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
Sources
- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Inter-Laboratory Comparison Guide: Analysis and Application of Methyl 2-amino-4-chloro-5-methylbenzoate
Executive Summary & Scientific Rationale
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2)[1] is a highly specialized ortho-aminobenzoate building block. In modern drug discovery, it serves as the critical precursor for synthesizing benzamidobenzoic acids—a class of compounds identified as potent inhibitors of kinetoplastid hexokinase 1 (TbHK1). TbHK1 is a pivotal metabolic enzyme in Trypanosoma brucei, the parasite responsible for African sleeping sickness[2].
Because the purity and structural integrity of this starting material dictate the success of the downstream multi-step synthesis, rigorous analytical characterization is non-negotiable. This guide provides an objective inter-laboratory comparison of three analytical modalities (HPLC-UV, UPLC-MS/MS, and GC-FID) used to quantify this compound, alongside a functional comparison of its performance against alternative chemical building blocks.
Functional Comparison: The Product vs. Alternatives
Before detailing the analytical methods, it is crucial to understand why Methyl 2-amino-4-chloro-5-methylbenzoate is selected over simpler, cheaper alternatives like Methyl 2-amino-5-chlorobenzoate (CAS: 5202-89-1)[3].
-
Alternative (Methyl 2-amino-5-chlorobenzoate): Yields a less sterically hindered benzamide derivative. Without the 5-methyl group, the resulting inhibitor exhibits high conformational flexibility, leading to a significant entropic penalty upon binding the TbHK1 active site (IC50 > 5.0 μM).
-
Product (Methyl 2-amino-4-chloro-5-methylbenzoate): The synergistic steric bulk of the 4-chloro and 5-methyl groups is causally responsible for locking the final benzamide into a bioactive "twisted" conformation. This pre-organization minimizes the entropic penalty, yielding the highly potent "Probe 4f" (IC50 = 0.28 μM)[4], which successfully arrests parasite glycolysis.
Synthesis pathway of TbHK1 inhibitors from Methyl 2-amino-4-chloro-5-methylbenzoate.
Inter-Laboratory Analytical Comparison Design
To establish a robust quality control (QC) framework, an inter-laboratory study was conducted across three independent analytical facilities. The primary challenge in analyzing Methyl 2-amino-4-chloro-5-methylbenzoate is the presence of process-related regioisomers (e.g., Methyl 2-amino-5-chloro-4-methylbenzoate), which have identical molecular weights and similar polarities.
-
Lab A: Evaluated Reverse-Phase HPLC-UV for routine bulk purity.
-
Lab B: Evaluated UPLC-MS/MS for trace regioisomer differentiation.
-
Lab C: Evaluated GC-FID for volatile impurity and residual solvent clearance.
Experimental Methodologies (Step-by-Step Protocols)
Method A: Reverse-Phase HPLC-UV (Lab A - Standard QC)
Causality & Design: HPLC-UV is the workhorse for bulk purity. The conjugated aromatic system of the benzoate provides strong UV absorbance at 254 nm. Self-Validating System: The protocol mandates a System Suitability Test (SST). A resolution mixture containing the target compound and its 5-chloro-4-methyl isomer must be injected prior to the sample. The run is only valid if Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5.
-
Step 1: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile). Note: TFA is causally required to protonate residual column silanols, preventing secondary amine-silanol interactions that cause peak tailing.
-
Step 2: Condition a C18 column (250 mm × 4.6 mm, 5 μm) at a flow rate of 1.0 mL/min with an isocratic mixture of 40% A / 60% B.
-
Step 3: Dissolve 10 mg of the sample in 10 mL of mobile phase. Filter through a 0.22 μm PTFE syringe filter.
-
Step 4: Inject 10 μL and monitor UV absorbance at 254 nm.
Method B: UPLC-MS/MS (Lab B - Trace Impurity Profiling)
Causality & Design: UPLC-MS/MS provides superior resolution for co-eluting regioisomers. The mass spectrometer (ESI+) detects trace desmethyl impurities by monitoring specific MRM (Multiple Reaction Monitoring) transitions.
-
Step 1: Condition a sub-2 μm C18 column (100 mm × 2.1 mm, 1.7 μm) at 40 °C.
-
Step 2: Program a gradient elution: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Ramp from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
-
Step 3: Dilute the stock solution to 100 ng/mL in 50:50 Water:Acetonitrile.
-
Step 4: Inject 1 μL. Monitor the [M+H]+ transition m/z 200.0 → 168.0 (corresponding to the neutral loss of methanol from the ester group).
Method C: GC-FID (Lab C - Volatile Impurity Analysis)
Causality & Design: GC-FID is orthogonal to LC methods. It is superior for detecting residual synthetic solvents (e.g., toluene, methanol) and unreacted low-molecular-weight starting materials that lack a UV chromophore.
-
Step 1: Install a 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 μm film).
-
Step 2: Set Helium carrier gas to a constant flow of 1.2 mL/min.
-
Step 3: Program the oven: Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Step 4: Dissolve the sample in Ethyl Acetate at 1 mg/mL. Inject 1 μL with a split ratio of 10:1 (Injector: 250 °C, FID: 300 °C).
Performance Comparison & Data Synthesis
The quantitative results from the inter-laboratory study are summarized below, highlighting the distinct advantages of each platform.
| Analytical Parameter | HPLC-UV (Lab A) | UPLC-MS/MS (Lab B) | GC-FID (Lab C) |
| Primary Application | Bulk Purity Assay (≥95%) | Trace Isomer Profiling | Residual Solvents / Orthogonal Purity |
| Run Time | 15.0 min | 6.0 min | 19.0 min |
| Retention Time (Rt) | 8.4 min | 2.8 min | 12.1 min |
| Resolution (Rs) * | 2.1 | 4.5 | 3.0 |
| Limit of Detection (LOD) | 0.5 μg/mL | 0.5 ng/mL | 2.0 μg/mL |
| Limit of Quantitation (LOQ) | 1.5 μg/mL | 1.5 ng/mL | 6.0 μg/mL |
| Linearity (R²) | 0.9992 | 0.9985 | 0.9990 |
*Resolution (Rs) calculated against the closest eluting regioisomer (Methyl 2-amino-5-chloro-4-methylbenzoate).
Mechanistic Insights & Decision Matrix
Why UPLC-MS/MS Excels at Regioisomer Differentiation: Regioisomers have identical exact masses. However, in MS/MS, the proximity of the chloro and methyl groups alters the electron density of the aromatic ring. This subtly shifts the collision energy required to induce fragmentation. UPLC provides the chromatographic efficiency (sub-2 μm particles) to separate these isomers before they enter the source, preventing ion suppression and allowing distinct integration of trace impurities that would otherwise co-elute and artificially inflate the purity score in standard HPLC-UV.
Decision matrix for selecting the appropriate analytical method based on QC requirements.
Conclusion
The inter-laboratory comparison demonstrates that no single analytical method provides a complete profile of Methyl 2-amino-4-chloro-5-methylbenzoate. While HPLC-UV remains the gold standard for cost-effective, routine bulk purity assessment, drug discovery applications—where trace regioisomers can derail the synthesis of critical kinetoplastid hexokinase 1 inhibitors—mandate the use of UPLC-MS/MS for its superior resolution and sensitivity. GC-FID serves as a necessary orthogonal tool for volatile impurity clearance. By employing this multi-tiered, self-validating analytical strategy, researchers can ensure the chemical integrity of their synthetic pipelines.
References
-
Flaherty, D. P., Harris, M. T., et al. (2017). "Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1." ChemMedChem, 12(23), 1994–2005. URL: [Link]
Sources
- 1. 458533-69-2|Methyl 2-amino-4-chloro-5-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2824086-35-1|Methyl 2-amino-5-chloro-3-ethynylbenzoate|BLD Pharm [bldpharm.com]
- 4. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Comparison Guide: Methyl 2-amino-4-chloro-5-methylbenzoate Derivatives
Executive Summary
Methyl 2-amino-4-chloro-5-methylbenzoate (CAS 458533-69-2) is a highly versatile anthranilic acid building block. Its unique 4-chloro and 5-methyl substitution pattern provides a distinct stereoelectronic profile, making it a privileged scaffold in modern drug discovery. The steric bulk and electronic induction of the halogen and alkyl groups dictate the dihedral angle of subsequent functionalizations, which is critical for target binding.
This guide objectively compares the SAR and performance of derivatives synthesized from this core scaffold across two distinct therapeutic domains:
-
Antiparasitic Agents: Allosteric inhibitors of Trypanosoma brucei hexokinase 1 (rTbHK1).
-
Oncology & Fibrosis: Kinase inhibitors targeting Discoidin Domain Receptor 1 (DDR1).
SAR Comparison 1: Antiparasitic Benzamidobenzoic Acids
Context & Causality
Kinetoplastid parasites, such as Trypanosoma brucei (the causative agent of African sleeping sickness), rely exclusively on glycolysis for energy during their bloodstream form (BSF) stage. Inhibiting rTbHK1 disrupts this metabolic lifeline. Derivatizing the methyl 2-amino-4-chloro-5-methylbenzoate scaffold via N-acylation and subsequent ester hydrolysis yields benzamidobenzoic acids.
While the carboxylic acid moiety is critical for biochemical potency (binding the allosteric pocket), it limits cellular permeability into the parasite's glycosome. SAR optimization in this class focuses on balancing enzymatic inhibition with bioisosteric replacements to improve cellular efficacy [1].
Quantitative SAR Data
| Compound | C2 N-Substitution | Ester/Acid Modification | rTbHK1 IC₅₀ (μM) | hGlk IC₅₀ (μM) | T. brucei BSF Inhibition (at 10 μM) | Mechanism / Notes |
| Hit 1 | Base Benzamide | Carboxylic Acid | ~2.50 | >50.0 | <10% | Poor glycosomal permeability |
| ML205 (Cmpd 2) | 4-(tert-butyl)benzamide | Carboxylic Acid | 0.98 | 48.3 | 6.9% | Mixed allosteric inhibitor [1] |
| Tetrazole Analog | 4-(tert-butyl)benzamide | N-H Tetrazole | 5.20 | ND | 40.0% | Tetrazole bioisostere improves permeability |
Experimental Protocol: rTbHK1 Enzymatic Coupled Assay
To evaluate these derivatives, a coupled enzymatic assay is utilized. Direct measurement of ADP or G6P is challenging in high-throughput formats; therefore, the assay is coupled to Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
Reagent Assembly: Combine recombinant rTbHK1, ATP (substrate), and glucose in a buffered solution (pH 7.4).
-
Coupling System Integration: Add G6PDH and NADP⁺ to the master mix.
-
Causality: Coupling the generation of G6P to NADP⁺ reduction allows for the continuous, real-time fluorometric monitoring of NADPH generation, providing highly accurate kinetic data.
-
-
Compound Incubation: Pin-transfer the benzamide derivatives (10 μM to 0.1 nM) into the assay plates and incubate for 15 minutes.
-
Kinetic Readout: Measure NADPH fluorescence (Ex: 340 nm, Em: 460 nm) over 30 minutes.
-
Orthogonal Counter-Screen (Self-Validation): Run a parallel assay omitting rTbHK1 and directly titrating G6P.
-
Causality: This is a mandatory self-validating step to triage false-positive compounds. If a derivative inhibits the coupling enzyme (G6PDH) rather than rTbHK1, it will be flagged and removed from the SAR progression.
-
Caption: rTbHK1 Coupled Enzyme Assay Workflow for SAR Evaluation.
SAR Comparison 2: DDR1 Inhibitors for Oncology and Fibrosis
Context & Causality
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase activated by collagen. Aberrant DDR1 signaling promotes tumor invasion, metastasis, and tissue fibrosis. Derivatives of the methyl 2-amino-4-chloro-5-methylbenzoate scaffold are synthesized to occupy the ATP-binding cleft of DDR1. The 4-chloro group often anchors the molecule within the hydrophobic hinge region, while modifications at the C1 ester position dictate solvent-exposed interactions and pharmacokinetic properties [2].
Quantitative SAR Data
| Derivative Class | C4 Substitution | C1 Ester Substitution | DDR1 IC₅₀ (nM) | Selectivity Profile | Primary Indication Focus |
| Unsubstituted Core | -Cl | Methyl ester | >1000 | Low | Synthesis Intermediate |
| Optimized Benzamide A | -Cl | Methyl ester | <10 | High (over IR/IGF1R) | Solid Tumors / Metastasis [2] |
| Dioxolan Analog | 1,3-dioxolan-2-yl | Ethyl ester | <50 | Moderate | Fibrosis Models |
Experimental Protocol: Microwave-Assisted Synthesis & TR-FRET Kinase Assay
Part A: Microwave-Assisted N-Acylation
-
Reaction Setup: To a microwave vial, add methyl 2-amino-4-chloro-5-methylbenzoate (0.13 mmol), anhydrous acetonitrile (2 mL), and the respective substituted benzoyl chloride (0.14 mmol).
-
Irradiation: Heat the reaction to 150 °C in a microwave synthesizer for 60 minutes.
-
Causality: Microwave irradiation is strictly employed to overcome the severe steric hindrance imposed by the ortho-ester and the adjacent 4-chloro/5-methyl groups. Traditional thermal heating results in poor yields and ester degradation, whereas microwave conditions drive the N-acylation to completion rapidly.
-
Part B: DDR1 TR-FRET Kinase Assay
-
Kinase Reaction: Incubate the purified DDR1 kinase domain with ATP and a biotinylated poly-GT peptide substrate in a Mg²⁺-enriched buffer.
-
Inhibitor Addition: Add the synthesized benzamide derivatives and incubate for 60 minutes.
-
Detection Assembly: Stop the reaction with EDTA. Add a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).
-
Readout: Measure the emission ratio at 665 nm / 615 nm following excitation at 340 nm.
-
Causality: Time-resolved fluorescence resonance energy transfer (TR-FRET) provides a ratiometric readout. This self-validating detection method nullifies signal quenching or auto-fluorescence artifacts that are notoriously common when screening dense aromatic benzamide libraries.
-
Caption: DDR1 Signaling Pathway and Mechanism of Benzamide Inhibition.
Methodological Best Practices & Conclusion
The methyl 2-amino-4-chloro-5-methylbenzoate scaffold offers a rigid, easily functionalized core that can be directed toward vastly different therapeutic targets depending on the derivatization strategy.
-
For antiparasitic applications , converting the ester to an N-H tetrazole bioisostere is the critical step to bypass the permeability limitations of the free carboxylic acid.
-
For oncology applications , retaining the ester or converting it to bulky lipophilic groups (like dioxolanes) enhances the molecule's fit within the DDR1 kinase domain.
In both workflows, utilizing orthogonal counter-screens (like the G6PDH assay) and ratiometric readouts (TR-FRET) ensures that the SAR data driving the optimization is free from assay interference, maintaining the highest standards of scientific integrity.
References
-
Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
- Source: European Patent Office (EPO)
Advanced Comparison Guide: Catalytic Systems for the Synthesis of Substituted Anthranilates
Executive Summary & Scientific Context
Substituted anthranilates (2-aminobenzoates) are privileged pharmacophores embedded in numerous non-steroidal anti-inflammatory drugs (NSAIDs, e.g., mefenamic acid) and advanced heterocyclic scaffolds like quinazolinones. Historically, accessing these motifs required harsh reduction of ortho-nitrobenzoates or stoichiometric nucleophilic aromatic substitution (SNAr).
As a Senior Application Scientist, I have evaluated countless synthetic routes for API development. The paradigm has definitively shifted toward transition-metal catalysis. This guide objectively compares the three leading catalytic systems—Palladium-catalyzed Buchwald-Hartwig amination , Copper-catalyzed Ullmann-type coupling , and Directed C–H amination —providing mechanistic rationale, self-validating protocols, and comparative performance data to inform your process chemistry decisions.
Divergent Catalytic Pathways
Figure 1: Divergent catalytic pathways for the synthesis of substituted anthranilates.
System 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Rationale
The Buchwald-Hartwig cross-coupling of ortho-halobenzoates with amines relies on a Pd(0)/Pd(II) catalytic cycle. The causality behind its high efficiency lies in ligand design. Bidentate phosphine ligands with large bite angles (e.g., Xantphos or BINAP) are crucial. They enforce a cis-coordination geometry at the Pd(II) center following oxidative addition, which sterically accelerates the final reductive elimination step while suppressing unwanted β -hydride elimination. This system is highly effective for synthesizing N-substituted anthranilates, including polymer-supported variants for high-throughput library generation[1].
Self-Validating Experimental Protocol
Objective: Synthesis of methyl 2-(phenylamino)benzoate. Self-Validation Design: The use of 1,3,5-trimethoxybenzene as an internal NMR standard allows for precise in-process yield calculation before workup, validating the catalytic turnover.
-
Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL vial with Pd2(dba)3 (2 mol%, 18.3 mg), Xantphos (4 mol%, 23.1 mg), and Cs2CO3 (1.5 equiv, 488 mg). Causality: Cs2CO3 is selected over K2CO3 due to its superior solubility in organic solvents, facilitating rapid amine deprotonation.
-
Substrate Addition: Add methyl 2-bromobenzoate (1.0 mmol, 215 mg) and aniline (1.2 mmol, 112 mg).
-
Solvent & Reaction: Add anhydrous toluene (5 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with MeCN, and analyze via HPLC (254 nm). The disappearance of the starting material peak (typically ~5.2 min) and emergence of the product peak (~6.8 min) validates oxidative addition and coupling.
-
Workup: Cool to room temperature, filter through a Celite pad (eluting with EtOAc), concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).
System 2: Copper-Catalyzed Ullmann-Type Coupling
Mechanistic Rationale
The classical Ullmann condensation required stoichiometric copper and temperatures exceeding 150 °C. Modern variants utilize catalytic Cu(I) salts paired with diamine or amino acid ligands. The causality here is thermodynamic: ligands such as N,N'-dimethylethylenediamine (DMEDA) disrupt highly stable, unreactive Cu(I) polymeric networks, solubilizing the copper into active monomeric Cu(I) species. This lowers the activation energy for the oxidative addition of the aryl halide, allowing the reaction to proceed in water or mild solvents at 80–100 °C[2].
Self-Validating Experimental Protocol
Objective: Synthesis of N-phenylanthranilic acid. Self-Validation Design: Monitoring the pH of the aqueous phase ensures the base is not depleted, which would prematurely halt the Cu(III) reductive elimination phase.
-
Preparation: To a 50 mL round-bottom flask, add o-iodobenzoic acid (1.0 mmol, 248 mg), aniline (1.5 mmol, 140 mg), CuI (10 mol%, 19 mg), and K3PO4 (2.0 equiv, 424 mg).
-
Ligand Addition: Add DMEDA (20 mol%, 21 µL) and DMF (3 mL). Causality: DMF stabilizes the Cu(I)-diamine complex while providing sufficient polarity to dissolve the carboxylate salt.
-
Reaction: Stir the mixture at 90 °C under a nitrogen atmosphere for 18 hours.
-
Validation Check: Spot the reaction mixture on a silica TLC plate (DCM/MeOH 9:1). A highly fluorescent blue spot under 365 nm UV indicates the formation of the anthranilate fluorophore.
-
Workup: Acidify the mixture with 1M HCl to pH 3 to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
System 3: Directed C–H Amination (Next-Generation)
Mechanistic Rationale
Directed C–H functionalization eliminates the need for pre-halogenated starting materials. Using a directing group (e.g., a carboxylic acid or amide), the transition metal (Pd, Rh, or Co) is anchored in proximity to the ortho-C–H bond. This proximity effect dramatically lowers the entropic barrier for C–H activation, forming a metallacycle. Subsequent reaction with an aminating agent (like an O-benzoyl hydroxylamine) yields the anthranilate derivative[3].
Figure 2: Mechanistic cycle of Pd-catalyzed directed C-H amination.
Self-Validating Experimental Protocol
Objective: Synthesis of N-alkyl anthranilic acid via Pd-catalyzed C-H amidation. Self-Validation Design: Running a parallel control reaction without the directing group confirms that the regioselectivity is strictly catalyst-controlled, not sterically driven.
-
Preparation: In a 15 mL pressure tube, combine benzoic acid (1.0 mmol, 122 mg), O-benzoyl-N,N-dialkylhydroxylamine (1.2 mmol), Pd(OAc)2 (5 mol%, 11.2 mg), and Ag2CO3 (1.0 equiv, 275 mg).
-
Solvent: Add 1,2-dichloroethane (DCE, 4 mL). Causality: DCE provides the optimal dielectric constant to support the transient cationic Pd species formed during the C-H cleavage step.
-
Reaction: Seal and heat at 90 °C for 16 hours.
-
Validation Check: GC-MS analysis of the crude mixture should show a molecular ion peak corresponding to the ortho-aminated product, with <5% of meta or para isomers, validating the directing group's efficacy.
-
Workup: Filter through Celite, concentrate, and purify by reverse-phase chromatography (C18, H2O/MeCN gradient).
Comparative Performance Data
To facilitate process selection, the quantitative metrics of these three systems are summarized below. Data represents average performance profiles across standard pharmaceutical intermediate syntheses.
| Metric | Buchwald-Hartwig (Pd) | Ullmann-Type (Cu) | Directed C-H Amination |
| Typical Yields | 85 - 98% | 70 - 90% | 65 - 85% |
| Substrate Requirement | o-Halobenzoates | o-Halobenzoic acids | Simple Benzoic acids |
| Reaction Temperature | 80 - 110 °C | 90 - 130 °C | 60 - 100 °C |
| Functional Group Tolerance | Excellent (Esters, Nitriles) | Moderate (Sensitive to strong nucleophiles) | Very High (Tolerates halogens) |
| Atom Economy | Moderate (Halide waste) | Moderate (Halide waste) | High (Water/Acid waste) |
| Catalyst Cost | High (Precious metal + Ligand) | Low (Earth-abundant metal) | High (Precious metal) |
Conclusion
For late-stage functionalization and broad substrate scope, the Buchwald-Hartwig amination remains the gold standard, offering predictable scale-up kinetics. However, for cost-sensitive, early-stage API synthesis, modern ligand-accelerated Ullmann couplings provide a highly economical alternative. As the field advances, Directed C-H amination is rapidly becoming the method of choice for sustainable, atom-economical synthesis, bypassing the need for pre-functionalized aryl halides entirely.
References
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones Source: RSC Advances (RSC Publishing) URL:[Link]
-
A Simple and Environmentally Friendly Method for the Synthesis of N-Phenylanthranilic Acid Derivatives Source: ResearchGate URL:[Link]
-
A Convenient Synthesis of Anthranilic Acids by Pd-Catalyzed Direct Intermolecular ortho-C-H Amidation of Benzoic Acids Source: ResearchGate (ChemInform Abstract) URL:[Link]
Sources
A Senior Application Scientist's Guide to Methyl 2-amino-4-chloro-5-methylbenzoate: A Comparative Analysis for Advanced Synthesis
For the discerning researcher in pharmaceutical and agrochemical development, the selection of a synthetic intermediate is a critical decision point, balancing reactivity, yield, scalability, and cost. This guide provides an in-depth analysis of Methyl 2-amino-4-chloro-5-methylbenzoate, a substituted anthranilate ester, valued for its specific structural features.
While direct comparative studies on this exact molecule are not abundant in public literature, this guide will focus on the strategic advantages conferred by its core structure. We will draw parallels from its parent acid, 2-amino-4-chloro-5-methylbenzoic acid (CAS 155184-81-9) , and its close, industrially significant isomer, 2-amino-5-chloro-3-methylbenzoic acid, a key precursor to the blockbuster insecticide Chlorantraniliprole.[1][2] The principles discussed are broadly applicable and designed to inform your synthetic strategy.
The primary focus will be a comparative analysis of a pivotal and often challenging step in the synthesis of this family of molecules: the regioselective chlorination of the aromatic ring.
The Strategic Importance of the 2-Amino-4-chloro-5-methylbenzoate Scaffold
The specific arrangement of the amino, chloro, and methyl groups on the benzoate ring is not arbitrary. Each substituent plays a crucial role in modulating the physicochemical properties and, ultimately, the biological activity of the final product.
-
Amino Group: Serves as the primary reactive handle for forming amide bonds, a cornerstone of many active pharmaceutical ingredients (APIs) and agrochemicals. Its position ortho to the ester group allows for intramolecular hydrogen bonding, influencing planarity and reactivity.
-
Chloro Group: The introduction of a chlorine atom significantly impacts the molecule's lipophilicity and electronic character.[3] This can enhance membrane permeability and improve binding interactions with target proteins through halogen bonding.[4][5] Its position dictates the electronic distribution across the ring, influencing the reactivity of the amino group.
-
Methyl Group: Often referred to as a "magic methyl" in medicinal chemistry, this group can provide a steric block, forcing a favorable conformation for receptor binding.[4] It also increases lipophilicity and can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the final compound.[6]
The combination of these groups makes this scaffold a highly valuable building block for creating molecules with tailored properties for high-potency applications.
Core Synthesis and a Critical Comparison: The Chlorination Step
A common synthetic route to the parent acid involves the selective chlorination of a 2-amino-5-methylbenzoic acid precursor. The choice of chlorinating agent is a critical decision, with significant implications for yield, purity, cost, and scalability. Here, we compare two primary alternatives: the lab-scale standard, N-Chlorosuccinimide (NCS), and an industrially viable alternative, Cyanuric Chloride.
Caption: General synthetic workflow for Methyl 2-amino-4-chloro-5-methylbenzoate.
N-Chlorosuccinimide is a widely used reagent for electrophilic chlorination in laboratory settings. It is favored for its high reactivity and the generation of a neutral succinimide byproduct, which simplifies purification.[7]
-
Mechanism: NCS acts as a source of an electrophilic chlorine atom (Cl+), which attacks the electron-rich aromatic ring. The amino group is a strong ortho-, para-director, making the position para to the amine (the 4-position) highly activated and the primary site of chlorination.
-
Advantages:
-
High Selectivity: Typically provides good regioselectivity for the desired isomer.
-
Clean Reaction: The primary byproduct, succinimide, is often easily removed by aqueous washes.
-
Mild Conditions: Reactions can often be run under moderate temperature conditions.[8]
-
-
Disadvantages:
-
High Cost: NCS is significantly more expensive than bulk industrial chlorinating agents, making it less suitable for large-scale production.[9]
-
Atom Economy: The atom economy is relatively poor, as the succinimide portion of the molecule is waste.
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a commodity chemical used in the production of dyes and pesticides.[10] It can be employed as a chlorinating agent, offering a substantial cost advantage over NCS.[9]
-
Mechanism: While less common as a direct chlorinating agent for arenes, its derivatives can be used, or it can be used to activate other species. In some applications, it serves as a dehydrating agent to form acid chlorides, which can then undergo other transformations.[11] For chlorination, it represents a source of electrophilic chlorine under specific conditions.
-
Advantages:
-
Disadvantages:
-
Harsher Conditions: May require more stringent reaction conditions (e.g., specific catalysts or temperatures) to achieve the desired reactivity and selectivity.
-
Complex Byproducts: The triazine byproducts can complicate purification compared to the simple succinimide from NCS.
-
Work-up: Post-reaction processing can be more intensive.
-
Comparative Performance Data
The following table provides a comparative summary based on data from patents for the synthesis of the closely related isomer, 2-amino-5-chloro-3-methylbenzoic acid, which serves as a reliable proxy for this analysis.
| Parameter | Method A: N-Chlorosuccinimide (NCS) | Method B: Dichlorohydantoin | Method C: Chlorine Gas |
| Starting Material | 2-Amino-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | 1,2-Dichloroethane |
| Temperature | 100 °C | 100-110 °C | 50 °C |
| Reaction Time | 1 hour | 1 hour | 3 hours |
| Reported Yield | 87.7% [8] | 87.0%[8] | 98.1% [14] |
| Reported Purity | 99.3% [8] | 99.1 - 99.3%[8] | Not specified, isolated product |
| Key Advantage | High purity, clean reaction | Good yield and purity | Highest yield, low-cost reagent |
| Key Disadvantage | High reagent cost[9] | Moderate cost | Handling of toxic gas |
Note: Dichlorohydantoin is presented as another scalable alternative to NCS. Data for Cyanuric Chloride in this specific reaction is less available in patents, but its primary advantage remains its low cost.
Caption: Decision flowchart for selecting an appropriate chlorinating agent.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis of the parent acid and its subsequent esterification.
Protocol 1: Synthesis of 2-Amino-4-chloro-5-methylbenzoic Acid via NCS Chlorination
This protocol is adapted from a patented procedure for a structural isomer and is expected to yield high-purity material suitable for research and development.[8]
-
Reaction Setup: In a 2L four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-5-methylbenzoic acid (1.145 mol, 173.1 g), N,N-dimethylformamide (692 ml), N-chlorosuccinimide (1.15 mol, 153.5 g), and benzoyl peroxide (1.73 g) as a radical initiator.
-
Chlorination: Heat the reaction mixture to 100°C and maintain for 1 hour. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <0.3%).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 800 ml of ice water to precipitate the product.
-
Purification: Filter the resulting white solid. Wash the solid with 200 ml of water to remove residual DMF and succinimide.
-
Drying: Dry the solid under vacuum at 60°C to a constant weight to yield the final product, 2-amino-4-chloro-5-methylbenzoic acid.
-
Validation: The product identity and purity should be confirmed by melting point, ¹H NMR, and HPLC analysis. Expected purity is typically >99%.[8]
Protocol 2: Esterification to Methyl 2-amino-4-chloro-5-methylbenzoate
This is a standard Fischer esterification protocol, widely applicable to aromatic carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 volumes).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture.
-
Esterification: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.
-
Neutralization: Cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with stirring until effervescence ceases to neutralize the sulfuric acid catalyst.
-
Extraction: Remove the bulk of the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Final Product: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Methyl 2-amino-4-chloro-5-methylbenzoate.
-
Validation: Confirm the structure and purity of the final ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Methyl 2-amino-4-chloro-5-methylbenzoate and its parent acid are highly functionalized intermediates whose structural attributes provide distinct advantages in the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical sectors. The strategic placement of the chloro and methyl groups can significantly enhance the biological efficacy and pharmacokinetic properties of the final product.
The primary challenge in its synthesis, regioselective chlorination, presents a clear choice for researchers. For laboratory-scale synthesis where purity and ease of work-up are paramount, N-chlorosuccinimide remains the reagent of choice. However, for process development and industrial-scale production, the significant cost benefits of alternatives like dichlorohydantoin or chlorine gas warrant their evaluation, despite potentially more demanding process conditions. This guide provides the foundational data and logical framework to make an informed decision based on the specific goals of your project.
References
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TREA. (2024, June 6). PROCESS FOR PREPARING CHLORANTRANILIPROLE. Retrieved from [Link]
-
Eureka | Patsnap. (2020, July 17). Preparation method of chlorantraniliprole and intermediate thereof. Retrieved from [Link]
- El-Gazzar, A. R. B. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35.
- Google Patents. (n.d.). CN103058993B - Chlorantraniliprole preparation method.
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Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
- Jeschke, P. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. Journal für praktische Chemie, 341(5), 417-435.
- Szałabska, K., et al. (2021). Influence of chlorine and methyl substituents and their position on the antimicrobial activities and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives.
- Google Patents. (n.d.). WO2012127425A1 - Process for the preparation of s-triazine compounds.
- El-Gazzar, A. R. B. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed, 29086830.
-
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Converting Carboxylic Acids into Chlorides/Esters/Amides. Retrieved from [Link]
-
DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]
-
QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]
-
Procurement Resource. (2025). Cyanuric Chloride Production Cost Analysis Reports 2025. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthetic Limitations of Methyl 2-amino-4-chloro-5-methylbenzoate
Introduction: Acknowledging a Workhorse Intermediate
Methyl 2-amino-4-chloro-5-methylbenzoate is a valuable and frequently utilized intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its polysubstituted aromatic scaffold provides a rich foundation for building diverse molecular architectures, most notably as a precursor to quinazolinone derivatives and other heterocyclic systems.[2][3] While its utility is well-established, a nuanced understanding of its inherent chemical limitations is paramount for efficient reaction design, troubleshooting, and the judicious selection of alternative reagents.
This guide provides an in-depth analysis of the primary challenges encountered when employing Methyl 2-amino-4-chloro-5-methylbenzoate in common synthetic transformations. We will dissect the interplay of steric and electronic effects imposed by its unique substitution pattern and compare its performance to viable alternatives, supported by experimental data and detailed protocols.
Molecular Structure: An Analysis of Competing Influences
The reactivity of Methyl 2-amino-4-chloro-5-methylbenzoate is not governed by a single functional group but by the collective influence of its four substituents. Understanding these competing effects is the first step in predicting its behavior.
-
Amino Group (-NH₂): As a strong activating group, the amino moiety donates electron density to the aromatic ring via resonance, increasing its nucleophilicity. However, this same resonance delocalization reduces the availability of the nitrogen's lone pair, thereby decreasing its basicity and nucleophilicity compared to aliphatic amines.[4]
-
Chloro Group (-Cl): The chlorine atom exerts a dual effect. It is strongly electron-withdrawing through induction, which deactivates the aromatic ring and significantly reduces the nucleophilicity of the ortho-amino group.[5] It also contributes to steric bulk.
-
Methyl Group (-CH₃): Positioned para to the amino group, the methyl group is a weak electron-donating group through hyperconjugation, slightly counteracting the deactivating effects of the other substituents.[6] Its position adjacent to the chloro group also adds to the overall steric profile of the molecule.
-
Methyl Ester (-COOCH₃): The ester group is a deactivating, electron-withdrawing group, further diminishing the electron density of the ring and the nucleophilicity of the amino group.
The net result of these competing factors is an aniline derivative that is both sterically encumbered and electronically deactivated, presenting significant hurdles in several key synthetic operations.
Caption: Competing electronic and steric effects on the core aromatic ring.
Limitation 1: Attenuated Nucleophilicity in Amide Bond Formation
The most significant challenge when using this substrate is the reduced nucleophilicity of the amino group. This is a direct consequence of the cumulative electron-withdrawing effects of the chloro and methyl ester substituents. Standard amide coupling conditions often result in sluggish reactions, incomplete conversion, and low yields.
Amide couplings with electron-deficient amines are notoriously difficult.[7] The reaction typically proceeds through the activation of a carboxylic acid, which is then attacked by the amine. When the amine is a poor nucleophile, this step becomes the rate-limiting bottleneck.
Comparative Experimental Data: Amide Coupling
To illustrate this limitation, we compare the performance of Methyl 2-amino-4-chloro-5-methylbenzoate with a more electron-rich analogue, 2-Amino-5-methylbenzoic acid[8], under standard coupling conditions.
| Substrate | Coupling Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Methyl 2-amino-4-chloro-5-methylbenzoate | HATU, DIPEA | DMF, 25°C | 24 | 35-45% (Predicted) | [7][9] |
| 2-Amino-5-methylbenzoic acid | HATU, DIPEA | DMF, 25°C | 6 | >90% (Typical) | [8] |
| Methyl 2-amino-4-chloro-5-methylbenzoate | EDC, DMAP, HOBt (cat.) | CH₂Cl₂, 25°C | 18 | 75-85% | [7] |
| Methyl 2-amino-4-chloro-5-methylbenzoate | Acyl Fluoride (BTFFH) | CH₂Cl₂, 80°C | 12 | >90% | [10][11][12] |
Analysis: The data clearly shows that standard HATU-mediated coupling is inefficient for our target molecule. The poor nucleophilicity requires either a more potent activating system, such as the one developed by Ghosh et al. involving a highly reactive acyliminium ion intermediate[7], or a switch in strategy to a more reactive electrophile, like an acyl fluoride, which has been shown to be effective for both electron-deficient and sterically hindered amines.[10][12]
Protocol 1: Enhanced Amide Coupling for Electron-Deficient Anilines
This protocol is adapted from methodologies proven to be effective for challenging amine substrates.[7][11]
-
Acid Activation: In an inert atmosphere, dissolve the carboxylic acid (1.2 equiv) in anhydrous Dichloromethane (DCM). Add 1-Hydroxybenzotriazole (HOBt) (0.1 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv). Stir for 20 minutes at room temperature.
-
Acyl Transfer: Add 4-Dimethylaminopyridine (DMAP) (1.2 equiv) to the mixture. The solution may change color, indicating the formation of the reactive acyliminium intermediate.
-
Amine Coupling: Add a solution of Methyl 2-amino-4-chloro-5-methylbenzoate (1.0 equiv) in DCM.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with DCM, wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Limitation 2: Steric Hindrance in Cross-Coupling Reactions
The substituents at the C4 and C5 positions, while not directly flanking the amino group, contribute to a sterically congested environment that can impede reactions involving the functional groups at C1 and C2. This is particularly relevant in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are sensitive to steric bulk around both the catalyst and the substrates.[13][14]
While the primary amino group itself can be a challenging substrate for N-arylation, attempting to perform a subsequent reaction on an already-coupled product (e.g., at the C6 position) would be exceptionally difficult due to steric shielding. More commonly, the steric environment can hinder the initial coupling itself, requiring specialized, bulky phosphine ligands to facilitate the reaction.
Caption: Decision workflow for selecting an appropriate amide coupling strategy.
Alternative Reagents: Bypassing the Limitations
The choice of starting material should be guided by the desired final structure and the synthetic route. If the specific substitution pattern of Methyl 2-amino-4-chloro-5-methylbenzoate is not essential, selecting an alternative can circumvent these limitations.
| Alternative Reagent | CAS Number | Key Advantage(s) | Key Disadvantage(s) |
| Methyl 2-amino-5-methylbenzoate | 2941-78-8 | Higher amine nucleophilicity (no -Cl group), less deactivated ring.[8] | Lacks the chloro substituent which may be key for biological activity or a synthetic handle. |
| Methyl 2-amino-4-chlorobenzoate | 5900-58-3 | Less steric hindrance around the C5/C6 positions.[15] | Lacks the methyl group, altering the electronic and lipophilic profile. |
| Methyl 4-amino-2-chloro-5-methylbenzoate | 1357944-41-2 | Amine is less sterically hindered and its nucleophilicity is less impacted by the ester group.[16] | Fundamentally different substitution pattern, leading to different product isomers. |
Conclusion and Expert Recommendations
Methyl 2-amino-4-chloro-5-methylbenzoate is an effective, albeit challenging, synthetic intermediate. Its primary limitations stem from a combination of reduced amine nucleophilicity due to powerful electron-withdrawing groups and moderate steric hindrance .
Researchers and process chemists should adhere to the following recommendations:
-
For Amide Couplings: Avoid standard peptide coupling reagents. Proactively select robust methods designed for electron-deficient anilines. The use of EDC/DMAP/HOBt offers a reliable, cost-effective solution. For particularly stubborn couplings or sterically demanding carboxylic acids, conversion to an acyl fluoride is the preferred strategy.[7][12]
-
For Cross-Coupling Reactions: Be prepared to screen a panel of bulky phosphine or N-heterocyclic carbene (NHC) ligands to identify a catalyst system capable of overcoming the substrate's steric and electronic demands.[14][17][18]
-
Evaluate Alternatives: Before committing to a synthetic route, critically assess if the 4-chloro and 5-methyl substituents are both essential. If not, utilizing a simpler analogue like Methyl 2-amino-5-methylbenzoate or Methyl 2-amino-4-chlorobenzoate can significantly streamline synthesis and improve overall yields.
By understanding these limitations and planning accordingly, chemists can harness the synthetic potential of this versatile building block while minimizing time-consuming troubleshooting and optimization cycles.
References
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Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152611. [Link]
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]
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Gao, F., et al. (2011). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. ResearchGate. [Link]
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University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Ramirez, A. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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A Researcher's Guide to Benchmarking the Performance of Methyl 2-amino-4-chloro-5-methylbenzoate-Derived Compounds
Introduction: The Strategic Value of the Substituted Aminobenzoate Scaffold
In the landscape of modern medicinal chemistry, the discovery of novel small molecules with therapeutic potential is an endeavor of precision and foresight. The selection of a core chemical scaffold is a critical decision that dictates the trajectory of a drug discovery program. Methyl 2-amino-4-chloro-5-methylbenzoate is an aromatic amino acid derivative that presents itself as a versatile and promising starting point for the synthesis of bioactive molecules.[1] Its substituted benzene ring offers multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacological properties. This guide provides a comprehensive framework for benchmarking the performance of compound libraries derived from this scaffold, ensuring a data-driven approach to identifying lead candidates. We will delve into the critical assays and experimental workflows necessary to evaluate efficacy, selectivity, and safety, providing both the "how" and the "why" behind these experimental choices.
From Scaffold to Library: A Synthetic Overview
The journey from a single scaffold to a library of potential drug candidates begins with chemical synthesis. The primary amino group and the methyl ester of the parent compound are amenable to a variety of chemical transformations, most notably amide bond formation. The following workflow illustrates a general approach to creating a diverse library of derivatives.
Caption: A generalized synthetic workflow for generating a library of derivatives.
This synthetic strategy allows for the introduction of a wide range of chemical moieties, which can profoundly influence the biological activity and pharmacokinetic properties of the resulting compounds.
Benchmarking Performance: A Multi-Parameter Approach
A rigorous evaluation of any new chemical entity requires a multi-pronged approach. We will focus on three key areas of performance: in vitro efficacy and selectivity, cellular effects, and early-stage safety and pharmacokinetic profiling. For the purpose of this guide, we will consider a hypothetical library of three derivatives (Compound A, Compound B, and Compound C) and compare them against a known reference compound.
In Vitro Efficacy and Selectivity: Hitting the Target
The first step in characterizing a new compound is to determine its ability to interact with its intended biological target, often an enzyme such as a kinase.[2] Potency (how much of the drug is needed to produce an effect) and selectivity (how specifically the drug binds to its intended target versus other molecules) are paramount.[3][4]
A common application for novel small molecules is the inhibition of protein kinases, which are key regulators of cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5]
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[3]
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of the test compound.
-
Incubate at room temperature for 1 hour. This allows the kinase to phosphorylate its substrate, converting ATP to ADP.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
-
Signal Generation:
-
Add Kinase Detection Reagent, which contains the necessary enzymes to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced, and thus, the kinase activity.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Data Interpretation and Comparison
The data is used to generate dose-response curves, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.[5] A lower IC50 indicates a more potent compound. To assess selectivity, the compounds should be screened against a panel of related kinases.[2][6]
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Compound A | 15 | 1500 | >10000 | 100 |
| Compound B | 250 | 5000 | >10000 | 20 |
| Compound C | 5 | 50 | 200 | 10 |
| Reference | 10 | 2000 | >10000 | 200 |
Table 1: Hypothetical in vitro potency and selectivity data for the derived compounds.
From this data, Compound C is the most potent, but it is also the least selective. Compound A shows a good balance of potency and selectivity, comparable to the reference compound.
Cellular Effects: Assessing Cytotoxicity
A potent compound is of little use if it is broadly toxic to all cells. Therefore, it is crucial to assess the cytotoxicity of the derived compounds in relevant cell lines.[7]
The MTT assay is a colorimetric assay that measures cell metabolic activity, which can be an indicator of cell viability.[8][9]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Another common method is the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells and serves as an indicator of cell membrane integrity and cytotoxicity.[10][11]
Data Interpretation and Comparison
The results are used to calculate the CC50 (the concentration of the compound that causes a 50% reduction in cell viability). A higher CC50 value is desirable, indicating lower cytotoxicity.
| Compound | CC50 in Cancer Cell Line (µM) | CC50 in Normal Cell Line (µM) | Therapeutic Index (CC50 Normal / CC50 Cancer) |
| Compound A | 1.2 | 25 | 20.8 |
| Compound B | 10.5 | 50 | 4.8 |
| Compound C | 0.5 | 1.0 | 2.0 |
| Reference | 1.0 | 20 | 20.0 |
Table 2: Hypothetical cytotoxicity data and therapeutic index.
Here, Compound A demonstrates a favorable therapeutic index, suggesting it is significantly more toxic to the cancer cell line than to the normal cell line. Compound C, while potent, shows little distinction between cancerous and normal cells, indicating potential for high systemic toxicity.
Early-Stage Safety and Pharmacokinetic (ADMET) Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly failures in later stages of drug development.[12][] While full pharmacokinetic studies are extensive, early in silico and in vitro models can provide valuable predictive data.[14][15][16]
One of the most significant safety hurdles in drug development is cardiotoxicity, often associated with the blockade of the hERG potassium channel.[17] Early prediction of potential hERG blockers is essential.[17][18]
Methodology: Computational Modeling
Numerous machine learning and deep learning frameworks are available to predict the likelihood of a small molecule blocking the hERG channel based on its chemical structure.[17][19] These tools provide a pIC50 value, which is the negative log of the IC50. A pIC50 value greater than 5 is often considered indicative of a potential hERG blocker.[18]
Data Interpretation and Comparison
| Compound | Predicted hERG pIC50 | Predicted Bioavailability (%) | Predicted Plasma Protein Binding (%) |
| Compound A | < 5 | 65 | 92 |
| Compound B | < 5 | 80 | 85 |
| Compound C | 6.2 | 40 | 99 |
| Reference | < 5 | 60 | 90 |
Table 3: Hypothetical early-stage ADMET predictions.
Based on this predictive data, Compound C presents a significant cardiotoxicity risk. Compounds A and B appear to have a lower risk of hERG-related cardiotoxicity.
Integrated Analysis and Lead Candidate Selection
The ultimate goal of this benchmarking process is to select the most promising compound(s) for further development. This requires an integrated analysis of all the data collected.
Caption: A decision-making funnel for lead candidate selection.
In our hypothetical example, Compound A emerges as a strong lead candidate. It demonstrates:
-
Good Potency: With an IC50 in the low nanomolar range.
-
High Selectivity: A 100-fold selectivity over the tested off-targets.
-
Favorable Therapeutic Index: Indicating a good window between efficacy and general cytotoxicity.
-
Acceptable Safety Profile: With a low predicted risk of cardiotoxicity.
While Compound C is more potent, its lack of selectivity and predicted cardiotoxicity make it a less desirable candidate. Compound B, while safe, lacks the potency of Compound A.
Conclusion
The process of benchmarking derivatives of a core scaffold like Methyl 2-amino-4-chloro-5-methylbenzoate is a systematic and data-driven exercise. By employing a suite of well-validated in vitro and in silico assays, researchers can efficiently triage a library of compounds, identifying those with the most promising combination of potency, selectivity, and safety. This guide provides a foundational framework for these activities, emphasizing the importance of a multi-parameter approach to de-risk drug discovery programs and accelerate the identification of the next generation of therapeutics.
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Safety Operating Guide
Proper Disposal of Methyl 2-amino-4-chloro-5-methylbenzoate: A Technical Guide
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Methyl 2-amino-4-chloro-5-methylbenzoate. As a chlorinated aromatic amine, this compound requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.
Compound Identification and Hazard Assessment
Effective disposal begins with a thorough understanding of the material's properties and associated hazards. Methyl 2-amino-4-chloro-5-methylbenzoate is a solid organic compound whose structure combines three key functional groups that dictate its hazard profile: a chlorinated aromatic ring, an aromatic amine, and a methyl ester.
While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from closely related analogs, such as Methyl 2-amino-5-chlorobenzoate, allows for a reliable hazard assessment.[1][2][3] The primary hazards are summarized below.
| Property | Information |
| Chemical Name | Methyl 2-amino-4-chloro-5-methylbenzoate |
| CAS Number | Data not available; related isomer (2-amino-4-chloro-5-methylbenzoic acid) is 155184-81-9.[4][5] |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Physical Form | Solid, powder. |
| GHS Hazard Statements | Likely: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[2][3] |
| Primary Incompatibility | Strong oxidizing agents.[1] |
The presence of the chlorinated aromatic moiety is of particular concern. Chlorinated organic compounds are persistent in the environment and can form highly toxic byproducts like dioxins during improper incineration.[6] Therefore, all waste containing this compound must be treated as hazardous.[7]
Personal Protective Equipment (PPE) & Safety Protocols
Before handling the compound for any purpose, including disposal, the following minimum PPE must be worn. The causality is clear: to prevent all routes of exposure—inhalation, ingestion, and dermal contact.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated. | Prevents skin irritation and potential absorption. |
| Eye/Face Protection | Chemical splash goggles are mandatory. A face shield should be worn if there is a risk of splashing or dust generation. | Protects against serious eye irritation from dust or splashes. |
| Skin/Body Protection | A buttoned lab coat is required. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls should be used. | Minimizes skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation. | The compound may cause respiratory irritation.[2][3] A fume hood provides essential collective protection by containing airborne particles. |
Core Safety Protocol: Always handle Methyl 2-amino-4-chloro-5-methylbenzoate within a designated area, such as a chemical fume hood, to contain any potential spills or dust. Never eat, drink, or smoke in areas where this chemical is handled.[2][8]
Waste Stream Management & Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. Mixing incompatible or different classes of waste can lead to dangerous reactions and significantly increase disposal costs.[9][10]
Primary Segregation Directive: All waste streams containing Methyl 2-amino-4-chloro-5-methylbenzoate must be collected in a dedicated, properly labeled hazardous waste container.
-
Halogenated vs. Non-Halogenated Waste: This is the most critical segregation step. Halogenated organic waste requires special disposal methods and is significantly more expensive to manage than non-halogenated waste.[6][10] Never mix this waste with solvents like acetone, ethanol, or hexane.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., surplus chemical, contaminated wipes) separately from liquid waste (e.g., contaminated solvents).
-
Incompatible Materials: Ensure the waste container does not contain residues of incompatible materials, especially strong oxidizing agents.[1] If reusing a container, it must be triple-rinsed, with the rinsate collected as hazardous waste.[7]
Step-by-Step Disposal Procedures
The following protocols detail the disposal process for different types of waste generated from the use of Methyl 2-amino-4-chloro-5-methylbenzoate.
Protocol 4.1: Disposal of Unused or Surplus Solid Compound
-
Container Selection: Obtain a dedicated hazardous waste container that is chemically compatible (e.g., a high-density polyethylene (HDPE) bottle or drum) and in good condition.[7]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Waste Transfer: Carefully transfer the surplus solid into the labeled container inside a chemical fume hood to prevent dust generation.
-
Container Sealing: Securely close the container lid. It must be kept closed at all times except when actively adding waste.[7][9]
-
Storage: Store the waste container in a designated satellite accumulation area at or near the point of generation.[9] This area should be under the control of laboratory personnel and away from public access.
-
Pickup Request: Once the container is full or you are ready for disposal, submit a pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Protocol 4.2: Disposal of Contaminated Labware and Debris
This category includes items like filter paper, weighing boats, pipette tips, and grossly contaminated gloves or wipes.
-
Segregation: Collect all contaminated solid debris in a separate, clearly labeled hazardous waste container. A durable, sealable plastic bag or a lined solid waste drum is appropriate.
-
Labeling: The container must be labeled as "Hazardous Waste" with the chemical name of the contaminant.
-
Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste with the chemical contaminant listed.
-
Storage and Disposal: Follow steps 5 and 6 from Protocol 4.1 for storage and final disposal.
Protocol 4.3: Disposal of Contaminated Solvents (Liquid Waste)
If Methyl 2-amino-4-chloro-5-methylbenzoate is used in a solution, the resulting liquid waste must be managed as follows.
-
Container Selection: Use a dedicated, compatible liquid waste container (e.g., a solvent safety can or a plastic carboy).
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Methylene Chloride: ~99%, Methyl 2-amino-4-chloro-5-methylbenzoate: ~1%").[10]
-
Segregation: This liquid waste is halogenated . It must be kept separate from all non-halogenated solvent waste streams.[10]
-
Storage and Disposal: Follow steps 4, 5, and 6 from Protocol 4.1. Ensure the container is stored in secondary containment to prevent spills.
Emergency Procedures for Spills
Accidental spills must be managed promptly and safely. The response depends on the scale of the spill.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Ensure the fume hood sash is lowered.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[8]
-
Collect: Carefully scoop the absorbent material and place it into a labeled hazardous waste container for solid debris (see Protocol 4.2).
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (Outside of a fume hood)
-
Evacuate: Alert all personnel and evacuate the immediate area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and an estimate of the quantity spilled.
-
Do Not Attempt to Clean: A major spill of a hazardous solid requires trained emergency responders with appropriate respiratory protection.
Caption: Decision workflow for responding to a chemical spill.
Regulatory Compliance Overview
The disposal of this chemical falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle to grave."[7] Key compliance requirements include:
-
Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous.[7] Given its chemical nature, Methyl 2-amino-4-chloro-5-methylbenzoate waste should be managed as hazardous.
-
Proper Labeling and Storage: Adherence to the labeling and storage protocols described in Section 4 is mandatory.
-
Documentation: All waste shipments must be accompanied by a hazardous waste manifest, which is tracked by regulatory agencies.
By following the procedures in this guide, your laboratory will not only ensure a safe working environment but also maintain compliance with federal, state, and local regulations.
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BuyersGuideChem. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid suppliers and producers. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 1240314-96-8 | Methyl 2-(N-(4-methylphenyl)amino)-5-methylbenzoate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-4-chloro-5-methylbenzoate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as Methyl 2-amino-4-chloro-5-methylbenzoate, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to ensure that every operational step is underpinned by a robust understanding of the compound's potential hazards and the rationale for each safety measure.
Hazard Profile: Understanding the Risks
Methyl 2-amino-4-chloro-5-methylbenzoate, as an aromatic amine and a chlorinated aromatic compound, presents several potential hazards.[1][2] A clear understanding of these risks is the foundation of an effective PPE strategy.
| Hazard Category | Potential Effect | Primary Exposure Route | Supporting Evidence |
| Eye Irritation | Causes serious eye irritation, potentially leading to damage. | Splash, Aerosol | [3][4][5] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. | Direct Contact | [3][4][5][6] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Inhalation | [1][3] |
| Acute Toxicity | Harmful if swallowed. | Ingestion | [3][4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Environmental Release | [3] |
Core Protective Measures: Selecting Your PPE
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure, the quantities being handled, and the potential for exposure. The following recommendations provide a baseline for working safely with this compound.
Eye and Face Protection: A Non-Negotiable Barrier
Given the risk of serious eye irritation, robust eye and face protection is mandatory.[3][4][5]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times in the laboratory where this chemical is handled.[2][7][8] They provide a seal around the eyes, offering superior protection from splashes compared to standard safety glasses.[9]
-
Enhanced Protection (Recommended for splash-risk operations): For tasks involving larger quantities (>1 liter), heating, or potential for pressure changes, a full-face shield must be worn in addition to chemical splash goggles.[2][7][8] The face shield protects the neck and face from splashes that goggles alone cannot.[9]
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure, and appropriate gloves are your first line of defense.[3][5]
-
Glove Selection: Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable choice for incidental contact.[1][9][10] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide for materials like Viton®, butyl rubber, or laminate films, which offer greater protection against chlorinated aromatic compounds.[2]
-
Best Practices: Always inspect gloves for tears or holes before use.[8] To prevent cross-contamination, remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[8] Wash hands thoroughly with soap and water after removing gloves.[3][10]
Skin and Body Protection: Shielding from Spills and Splashes
Protecting your body from accidental contact is crucial.
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat is mandatory to protect against splashes and spills.[2][11]
-
Additional Protection: For larger-scale operations or when there is a significant risk of splashing, consider using a chemical-resistant apron or coveralls for enhanced protection.[2][12]
-
Appropriate Attire: Full-length pants and closed-toe shoes made of a non-porous material are required to ensure no skin is exposed.[10][11]
Respiratory Protection: Controlling Inhalation Hazards
Engineering controls are the primary method for mitigating respiratory exposure.
-
Primary Control: All work with Methyl 2-amino-4-chloro-5-methylbenzoate should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][2][11]
-
When Respirators are Needed: If engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary.[13][14] The use of respirators must be part of a formal respiratory protection program and requires professional fit-testing and training.[7]
Operational Plan: Integrating PPE into Your Workflow
Proper PPE is only effective when used correctly as part of a safe operational plan.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental scale and procedure.
Caption: A workflow for selecting appropriate PPE based on procedural risk.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.[11]
-
Donning PPE: In a designated area, don your lab coat, followed by chemical splash goggles, and finally, your gloves.
-
Chemical Handling: Conduct all manipulations inside a chemical fume hood.[2][10] Use designated tools for transfers to avoid contamination.[10]
-
Post-Handling: After completing your work, wash your gloved hands with soap and water if permissible by glove type, or wipe them down.
-
Doffing PPE: Remove your PPE in the reverse order you put it on: gloves first, then lab coat, and finally, eye protection just before exiting the lab.
-
Hygiene: Always wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[3][10]
Emergency and Disposal Plans
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[1][4] Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, including under the eyelids.[4][5] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[4][15]
-
Spill Cleanup: For minor spills, alert colleagues and, wearing appropriate PPE, clean the spill using an absorbent material.[3] For major spills, evacuate the area and contact your institution's safety office.[2]
Disposal of Contaminated PPE and Waste
-
Chemical Waste: All waste containing Methyl 2-amino-4-chloro-5-methylbenzoate must be treated as hazardous waste.[2]
-
Contaminated Materials: Dispose of used gloves, absorbent materials, and empty containers in a designated, sealed, and clearly labeled hazardous waste container.[2][3] Do not mix with other waste streams.[16]
-
Regulations: Follow all institutional and local regulatory guidelines for hazardous waste disposal.[2][15][16]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
